molecular formula C18H8Cl2F4N4O B15623911 QO 58

QO 58

Número de catálogo: B15623911
Peso molecular: 443.2 g/mol
Clave InChI: ZOLHKPWSDFSDKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

QO 58 is a useful research compound. Its molecular formula is C18H8Cl2F4N4O and its molecular weight is 443.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Cl2F4N4O/c19-15-9(6-10(21)16(20)26-15)11-7-12(29)28-17(25-11)13(8-4-2-1-3-5-8)14(27-28)18(22,23)24/h1-7,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLHKPWSDFSDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)C4=CC(=C(N=C4Cl)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Cl2F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of QO-58: A Novel K(v)7 Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of QO-58, a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound. QO-58 is a potent positive modulator, or "opener," of the K(v)7 (KCNQ) family of voltage-gated potassium channels. These channels are crucial regulators of neuronal excitability, and their modulation presents a promising therapeutic avenue for neurological disorders such as epilepsy and neuropathic pain.[1][2][3] This document details the molecular interactions, downstream cellular effects, and key experimental findings related to QO-58, presenting data in a structured format for clarity and in-depth understanding.

Core Mechanism of Action: Allosteric Modulation of the Voltage-Sensing Domain

QO-58 exerts its primary effect by directly interacting with and modulating the gating properties of K(v)7 channels. Its mechanism is distinct from previously characterized K(v)7 openers like retigabine.[1][2][4] The core of its action lies in its interaction with the voltage-sensing domain (VSD) of the K(v)7.2 channel subunit.[4] This interaction is believed to stabilize the VSD in a conformation that favors the open state of the channel pore.[4]

This allosteric modulation results in several key biophysical changes to the channel's function:

  • Hyperpolarizing Shift in Voltage-Dependent Activation: QO-58 significantly shifts the voltage at which the K(v)7 channels open towards more negative membrane potentials. This means the channels are more likely to be open at or near the resting membrane potential of a neuron.[1][2][3]

  • Increased Current Amplitude: By promoting the open state, QO-58 increases the magnitude of the potassium current flowing through the K(v)7 channels.[1][2]

  • Slowing of Deactivation Kinetics: The compound prolongs the open state of the channels by slowing down the rate at which they close upon repolarization.[1][2][3]

Collectively, these effects enhance the M-type potassium current (IKM) in neurons. The M-current is a critical sub-threshold current that helps to stabilize the neuronal membrane potential and dampen repetitive firing. By augmenting this current, QO-58 effectively reduces neuronal excitability, which is the basis for its therapeutic potential in hyperexcitability disorders.[1][2]

Recent evidence also suggests a dual mechanism of action, where QO-58 can also activate large-conductance Ca2+-activated K+ (BKCa) channels, further contributing to its effects on cellular excitability.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on QO-58.

Channel SubtypeParameterValueReference
K(v)7.2/7.3 EC50 (Current Increase)Not explicitly stated, but 3 µM shows significant effect[2]
ΔV1/2 of Activation~ -40 to -60 mV[2]
K(v)7.1 ΔV1/2 of Activation~ -20 mV[2]
K(v)7.2 ΔV1/2 of Activation~ -40 to -60 mV[2]
K(v)7.4 ΔV1/2 of Activation~ -40 to -60 mV[2]
K(v)7.3/7.5 ΔV1/2 of Activation~ -40 to -60 mV[2]
K(v)7.3 Effect on V1/2No significant effect[2]
M-type K+ current (IK(M)) EC50 (Current Increase)3.1 µM[5]
Ca2+-activated K+ current (IK(Ca)) EC50 (Current Increase)4.2 µM[5]

Signaling and Mechanistic Diagrams

The following diagrams illustrate the proposed mechanism of action of QO-58 and a typical experimental workflow for its characterization.

G cluster_membrane Cell Membrane cluster_effects Downstream Effects QO58 QO-58 VSD Voltage-Sensing Domain (VSD) QO58->VSD Binds to Kv7_closed K(v)7 Channel (Closed State) Kv7_open K(v)7 Channel (Open State) Kv7_closed->Kv7_open Channel Opening K_efflux Increased K+ Efflux Kv7_open->K_efflux VSD->Kv7_closed Stabilizes open state Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of QO-58 action on K(v)7 channels.

G Cell_Culture Mammalian Cell Line (e.g., CHO, HEK293) Expressing K(v)7 Subunits Patch_Pipette Perforated Patch-Clamp Electrode (e.g., with Amphotericin B) Cell_Culture->Patch_Pipette Recording from single cell Amplifier Patch-Clamp Amplifier and Digitizer Patch_Pipette->Amplifier Signal Transduction Data_Acquisition Data Acquisition Software Amplifier->Data_Acquisition Signal Recording Analysis Data Analysis (e.g., Current-Voltage Relationships, Activation Curves) Data_Acquisition->Analysis Offline Analysis

References

QO-58: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Properties, and Experimental Protocols of a Novel Kv7 Channel Opener.

Introduction

QO-58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that has emerged as a potent modulator of Kv7 (KCNQ) voltage-gated potassium channels.[1] These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in a variety of neurological disorders, including epilepsy and neuropathic pain. QO-58 distinguishes itself from other Kv7 channel openers through its unique mechanism of action and subtype selectivity, making it a valuable tool for research and a promising scaffold for the development of new therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to QO-58.

Chemical Structure and Physicochemical Properties

QO-58 is chemically identified as 5-(2,6-Dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one.[2][3] Its chemical structure is presented below.

Table 1: Chemical Identifiers and Physicochemical Properties of QO-58

PropertyValueReference
IUPAC Name 5-(2,6-dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one[2]
CAS Number 1259536-62-3[1][2][3]
Molecular Formula C18H8Cl2F4N4O[2][3]
Molecular Weight 443.18 g/mol [2][3]
SMILES O=C1C=C(C4=CC(F)=C(Cl)N=C4Cl)NC2=C(C3=CC=CC=C3)C(C(F)(F)F)=NN12[2]
InChI Key ZOLHKPWSDFSDKA-UHFFFAOYSA-N[2]
Purity ≥98% (HPLC)[2][3]
Solubility Soluble to 50 mM in DMSO[2][3]
Storage Store at +4°C[2][3]
Appearance Solid[1]

Pharmacological Properties

QO-58 is a potent opener of Kv7 potassium channels, leading to an increase in potassium efflux and subsequent hyperpolarization of the cell membrane. This action effectively reduces neuronal excitability.

Mechanism of Action

QO-58 enhances the activity of Kv7 channels through a multifaceted mechanism that is distinct from other known Kv7 openers like retigabine.[1] Its primary effects include:

  • Increased Current Amplitudes: QO-58 significantly increases the magnitude of the current flowing through Kv7.2/Kv7.3 channels.[1]

  • Negative Shift in Voltage-Dependent Activation: It shifts the voltage-dependent activation curve of the channels to more negative potentials, meaning the channels open at lower levels of depolarization.[1]

  • Slowing of Deactivation Kinetics: The compound slows down the rate at which the channels close, prolonging their open state.[1]

Studies have indicated that a specific amino acid sequence, Val224Val225Tyr226, within the Kv7.2 channel is crucial for its activation by QO-58.[1]

Subtype Selectivity

QO-58 exhibits selectivity for different Kv7 channel subtypes. It is most potent on Kv7.2 and Kv7.4 channels.

Table 2: Potency (EC50) of QO-58 on different Kv7 Channel Subtypes

Channel SubtypeEC50 (μM)Reference
Kv7.17.0[2]
Kv7.21.0[2]
Kv7.3/Kv7.55.2[2]
Kv7.40.6[2]
Kv7.2/Kv7.32.3 ± 0.8[1]
In Vivo Efficacy

In a rat model of neuropathic pain (chronic constriction injury of the sciatic nerve), QO-58 has been shown to increase the pain threshold, demonstrating its potential as an analgesic agent.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of QO-58.

Perforated Whole-Cell Patch-Clamp Recording

This technique is used to record Kv7 currents from mammalian cell lines (e.g., CHO or HEK293) expressing specific Kv7 channel subtypes.

Methodology:

  • Cell Culture: Mammalian cells stably expressing the desired Kv7 channel subunits are cultured under standard conditions.

  • Pipette Solution: The patch pipette is filled with a solution typically containing (in mM): 70 CsCl, 80 cesium methanesulfonate, and 10 HEPES, with the pH adjusted to 7.3. For perforated patches, amphotericin B (200-240 μg/mL) is included in the pipette solution.

  • External Solution: The standard external solution contains (in mM): 150 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Recording:

    • A gigaohm seal is formed between the micropipette and the cell membrane.

    • The membrane potential is held at a holding potential (e.g., -80 mV).

    • Currents are elicited by applying depolarizing voltage steps.

    • QO-58 is applied to the bath via a perfusion system to observe its effects on the channel currents.

  • Data Analysis: The recorded currents are analyzed to determine changes in current amplitude, voltage-dependent activation, and deactivation kinetics. The concentration-response curve for QO-58 is generated by applying different concentrations of the compound and measuring the corresponding current increase.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This in vivo model is used to assess the analgesic effects of QO-58.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats are used. The animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • The common sciatic nerve of one hind paw is exposed through a small incision.

    • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a slight constriction of the nerve is observed.

    • The muscle and skin are then closed in layers.

  • Drug Administration: QO-58, dissolved in a suitable vehicle, is administered to the animals (e.g., intraperitoneally or orally) at various doses.

  • Behavioral Testing (Nociception):

    • Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of increasing stiffness is measured.

    • Thermal hyperalgesia can be assessed using a plantar test apparatus that applies a radiant heat source to the paw. The latency to paw withdrawal is measured.

  • Data Analysis: The paw withdrawal thresholds or latencies in the QO-58-treated group are compared to those of a vehicle-treated control group to determine the analgesic effect of the compound.

Visualizations

Signaling Pathway

QO58_Mechanism_of_Action QO58 QO-58 Kv7 Kv7 Channel (e.g., Kv7.2/7.3) QO58->Kv7 Binds and Activates K_efflux Increased K+ Efflux Kv7->K_efflux Opens Channel Pore Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Potential Therapeutic Effect (e.g., Analgesia) Reduced_Excitability->Therapeutic_Effect

Caption: Mechanism of action of QO-58 on neuronal excitability.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Electrophysiology cluster_invivo In Vivo Neuropathic Pain Model cell_culture 1. Cell Culture (Kv7-expressing cells) patch_clamp 2. Perforated Whole-Cell Patch-Clamp Recording cell_culture->patch_clamp data_analysis_invitro 3. Data Analysis (EC50, V1/2 shift, kinetics) patch_clamp->data_analysis_invitro cci_surgery 1. CCI Surgery (Rat sciatic nerve) data_analysis_invitro->cci_surgery Informs drug_admin 2. QO-58 Administration cci_surgery->drug_admin behavioral_test 3. Nociceptive Testing (von Frey, Plantar Test) drug_admin->behavioral_test data_analysis_invivo 4. Data Analysis (Pain Threshold) behavioral_test->data_analysis_invivo

Caption: Workflow for in vitro and in vivo characterization of QO-58.

References

The Emerging Role of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Compounds in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In the field of neuroscience, derivatives of this heterocyclic system are showing significant promise for the treatment of a variety of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the current research, focusing on the modulation of key neurological targets, including GABA-A receptors, K(v)7 potassium channels, and microtubules, as well as their potential as acetylcholinesterase inhibitors.

Modulation of GABA-A Receptors for Anxiolytic Effects

Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been investigated as potential positive allosteric modulators (PAMs) of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. By enhancing the effect of GABA, these compounds can produce anxiolytic, sedative, and anticonvulsant effects.

Quantitative Data: GABA-A Receptor Binding Affinity

The following table summarizes the in vitro affinity of a series of 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones for the benzodiazepine (B76468) binding site on the GABA-A receptor.

Compound IDRXKi (nM) [³H]Flumazenil binding
2a HH> 1000
2b 2-FH850
2c 4-FH> 1000
2d 4-ClH620
2e 4-CH₃H> 1000
2f 4-OCH₃H> 1000
2g 4-NO₂H780
3a HCH₂> 1000
3b 2-FCH₂920
3c 4-FCH₂> 1000
3d 4-ClCH₂550
3e 4-CH₃CH₂> 1000
3f 4-OCH₃CH₂> 1000
3g 4-NO₂CH₂480

Data extracted from a study on the synthesis and pharmacological evaluation of these compounds as potential GABAA-R ligands.[1][2][3][4][5]

Signaling Pathway: Positive Allosteric Modulation of GABA-A Receptor

GABAA_Modulation cluster_receptor GABA-A Receptor cluster_neuron Postsynaptic Neuron GABA GABA Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->Receptor Binds to orthosteric site PAM Pyrazolo[1,5-a]pyrimidin-7(4H)-one (PAM) PAM->Receptor Binds to allosteric site Cl_influx Increased Cl- Influx Receptor->Cl_influx Enhances channel opening frequency Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability AnxiolyticEffect Anxiolytic Effect ReducedExcitability->AnxiolyticEffect

Positive Allosteric Modulation of the GABA-A Receptor.
Experimental Protocol: [³H]Flumazenil Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.

  • Tissue Preparation: Whole bovine brains are obtained fresh, and the cerebral cortex is dissected and homogenized in a Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed multiple times to obtain a crude synaptic membrane preparation.

  • Assay Conditions: The membrane preparation is incubated with a fixed concentration of [³H]Flumazenil (a high-affinity benzodiazepine site radioligand) and varying concentrations of the test compound.

  • Incubation: The incubation is carried out at 0-4°C for a specified period (e.g., 90 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]Flumazenil (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Activation of K(v)7/KCNQ Potassium Channels for Control of Neuronal Hyperexcitability

A novel series of pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds has been identified as openers of K(v)7 (KCNQ) potassium channels. These channels play a critical role in regulating neuronal excitability, and their activation can suppress hyperexcitability associated with conditions like epilepsy and neuropathic pain.

Quantitative Data: K(v)7 Channel Activation

The lead compound, QO-58, has been characterized for its effects on various K(v)7 channel subtypes.

Channel SubtypeEC50 (µM)Effect
K(v)7.2/7.3 0.06 ± 0.01Potent activation
K(v)7.2 ~0.1Activation
K(v)7.4 ~0.1Activation
K(v)7.3 > 10Minor effect
K(v)7.1 ~1Activation
K(v)7.3/7.5 ~1Activation

Data from a study on the modulation of K(v)7 potassium channels by QO-58.[1][6]

Signaling Pathway: K(v)7 Channel Opening and Neuronal Excitability

Kv7_Activation cluster_channel K(v)7 Channel cluster_neuron Neuron PPO Pyrazolo[1,5-a]pyrimidin-7(4H)-one (Opener) Kv7 K(v)7 Channel PPO->Kv7 Binds and stabilizes open state K_efflux Increased K+ Efflux Kv7->K_efflux Increases M-current Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization ReducedFiring Reduced Action Potential Firing Hyperpolarization->ReducedFiring TherapeuticEffect Anticonvulsant & Analgesic Effects ReducedFiring->TherapeuticEffect

Mechanism of K(v)7 Channel Activation and its effect on Neuronal Excitability.
Experimental Protocol: Perforated Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record K(v)7 currents from cultured cells expressing the channels of interest.

  • Cell Culture: Mammalian cells (e.g., CHO or HEK293) are transiently or stably transfected with the cDNAs encoding the desired K(v)7 channel subunits.

  • Electrophysiological Recording: The perforated patch-clamp technique is employed using a patch pipette filled with a solution containing a pore-forming agent (e.g., amphotericin B or gramicidin). This allows for electrical access to the cell without dialyzing the intracellular contents.

  • Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials to elicit K(v)7 currents.

  • Drug Application: The pyrazolo[1,5-a]pyrimidin-7(4H)-one compound is applied to the cell via the extracellular solution at different concentrations.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of the compound on current amplitude, voltage-dependence of activation, and deactivation kinetics. The EC50 value is calculated from the concentration-response curve.

Microtubule Stabilization for Neurodegenerative Tauopathies

A related class of compounds, 1,2,4-triazolo[1,5-a]pyrimidines, has been shown to possess microtubule-stabilizing properties. In neurodegenerative diseases like Alzheimer's, the tau protein, which normally stabilizes microtubules, becomes dysfunctional, leading to microtubule instability and impaired axonal transport. Microtubule-stabilizing agents can potentially compensate for this loss of tau function.

Quantitative Data: Microtubule-Stabilizing Activity

The following table presents the in vitro microtubule-stabilizing activity of selected triazolopyrimidine derivatives. Activity is expressed as the fold-change in acetylated α-tubulin (a marker of stable microtubules) in QBI293 cells.

Compound IDC6-SubstituentC7-SubstituentAcetylated α-Tubulin Fold Change (1 µM)Acetylated α-Tubulin Fold Change (10 µM)
7 2,5-difluorophenyl(S)-1,1,1-trifluoropropan-2-ylamino2.54.0
11 2,5-difluorophenyl2,2,2-trifluoroethylamino2.23.5
34 2,5-difluorophenylH1.11.2
42 2,5-difluorophenyl(S)-1,1,1-trifluoropropan-2-yloxy1.01.1
54 2,5-difluorophenylcyclopropylamino1.82.8

Data from a study evaluating the structure-activity relationship of microtubule-targeting 1,2,4-triazolo[1,5-a]pyrimidines.[7]

Signaling Pathway: Microtubule Stabilization in Tauopathy

Microtubule_Stabilization cluster_pathology Tauopathy Pathology cluster_intervention Therapeutic Intervention HyperphosphorylatedTau Hyperphosphorylated Tau TauDetachment Tau Detachment from Microtubules HyperphosphorylatedTau->TauDetachment MT_Instability Microtubule Instability TauDetachment->MT_Instability AxonalTransportDefect Impaired Axonal Transport MT_Instability->AxonalTransportDefect Neurodegeneration Neurodegeneration AxonalTransportDefect->Neurodegeneration TPD Triazolo[1,5-a]pyrimidine (MT Stabilizer) MT_Stabilization Microtubule Stabilization TPD->MT_Stabilization Promotes tubulin assembly MT_Stabilization->MT_Instability Compensates for RestoredTransport Restored Axonal Transport MT_Stabilization->RestoredTransport Neuroprotection Neuroprotection RestoredTransport->Neuroprotection

Therapeutic Strategy of Microtubule Stabilization in Tauopathies.
Experimental Protocol: In Vitro Microtubule Stabilization Assay

This cell-based assay quantifies the ability of compounds to stabilize microtubules by measuring the levels of acetylated α-tubulin.

  • Cell Culture: QBI293 cells are cultured in appropriate media and seeded into multi-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

  • ELISA for Acetylated α-Tubulin: An enzyme-linked immunosorbent assay (ELISA) is performed on the cell lysates. The wells are coated with an antibody specific for acetylated α-tubulin. The amount of bound acetylated α-tubulin is then detected using a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorometric signal.

  • Total Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to normalize the acetylated α-tubulin levels.

  • Data Analysis: The fold-change in acetylated α-tubulin levels in treated cells is calculated relative to vehicle-treated control cells.

Acetylcholinesterase Inhibition for Alzheimer's Disease

Some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

The following table shows the AChE inhibitory activity of a series of pyrazolo[1,5-a]pyrimidine derivatives.

Compound ID% Inhibition at 10 µMIC50 (µM)
3g H4-Cl-PhCN68.24.8
3h H4-Br-PhCN72.53.9
3l H4-NO₂-PhCN78.92.1
5a PhH4-F-Ph55.4> 10
5c PhH4-Cl-Ph61.87.2
Donepezil ----0.023

Data from a study on the in vitro enzymatic evaluation of pyrazolo[1,5-a]pyrimidine derivatives.[3]

Experimental Workflow: Acetylcholinesterase Inhibition Assay

AChE_Assay_Workflow start Start prepare_reagents Prepare Reagents: - AChE enzyme solution - Acetylthiocholine (B1193921) (substrate) - DTNB (Ellman's reagent) - Test compounds start->prepare_reagents assay_setup Assay Setup in 96-well plate: - Add buffer - Add test compound - Add AChE enzyme prepare_reagents->assay_setup preincubation Pre-incubate at 37°C assay_setup->preincubation add_substrate Add Acetylthiocholine and DTNB preincubation->add_substrate measure_absorbance Measure absorbance at 412 nm over time (kinetic read) add_substrate->measure_absorbance data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 values measure_absorbance->data_analysis end End data_analysis->end

Workflow for the Ellman's method-based Acetylcholinesterase Inhibition Assay.
Experimental Protocol: Ellman's Method for AChE Inhibition

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound at various concentrations, acetylthiocholine iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB, the test compound, and the AChE enzyme solution. The mixture is pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, acetylthiocholine.

  • Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then calculated from the dose-response curve.

Conclusion

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold and its close analogues represent a versatile platform for the development of novel therapeutics for a range of neurological and psychiatric disorders. The ability to modulate key targets such as GABA-A receptors, K(v)7 channels, and microtubules, as well as inhibit acetylcholinesterase, highlights the significant potential of this chemical class. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance these promising compounds towards clinical applications. Further optimization of potency, selectivity, and pharmacokinetic properties will be crucial in realizing the full therapeutic potential of this exciting class of molecules.

References

The Discovery and Synthesis of QO-58: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Modulator of Kv7 Potassium Channels for Neuronal Hyperexcitability Disorders

Executive Summary

Neuronal hyperexcitability is a key pathophysiological component of several neurological disorders, including epilepsy and neuropathic pain. The voltage-gated potassium channels of the Kv7 family (encoded by the KCNQ genes) are crucial regulators of neuronal excitability. Modulation of these channels presents a promising therapeutic avenue. This technical guide provides a comprehensive overview of QO-58, a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that acts as a potent opener of Kv7 channels. This document details its discovery, synthesis, mechanism of action, and preclinical data, intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

QO-58 was identified through a focused drug discovery effort aimed at identifying novel small molecule activators of Kv7 channels.[1] The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was identified as a promising starting point. Through structure-activity relationship (SAR) studies, a series of analogues were synthesized and evaluated, leading to the identification of QO-58 as a lead compound with potent and selective activity on Kv7.2 and Kv7.4 channels.[1][2] The rationale behind its development is to offer a new therapeutic option for conditions driven by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][2]

Synthesis of QO-58

The synthesis of QO-58, chemically named 5-(2,6-dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one, is achieved through a one-step cyclocondensation reaction.[3]

Experimental Protocol: Synthesis of QO-58

The general synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core involves the reaction of a β-ketoester with an aminopyrazole. For QO-58 specifically, the following protocol is adapted from the literature:

Materials:

  • Appropriately substituted aminopyrazole precursor

  • Substituted β-ketoester precursor

  • Acetic acid (glacial)

  • Ethanol (or other suitable solvent)

Procedure:

  • A mixture of the substituted 3-amino-4-aryl-5-(trifluoromethyl)-1H-pyrazole (1 equivalent) and the corresponding β-ketoester (1.2 equivalents) is prepared in glacial acetic acid.

  • The reaction mixture is heated to reflux for a specified period, typically several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

  • The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol) to remove impurities, and then dried under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product, QO-58.

  • The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).[1]

Mechanism of Action

QO-58 is a potent positive allosteric modulator of Kv7 potassium channels.[4][5][6] Its mechanism of action is distinct from other known Kv7 openers like retigabine.[1][2] QO-58 enhances the M-type potassium current (IKM) in neurons, which helps to stabilize the membrane potential and reduce neuronal excitability.[4][6]

The primary effects of QO-58 on Kv7 channels are:

  • Increased Current Amplitude: QO-58 significantly increases the amplitude of the current flowing through Kv7.2/Kv7.3 channels.[1][5]

  • Hyperpolarizing Shift in Activation: It shifts the voltage-dependent activation curve of the channels towards more negative potentials, meaning the channels open at lower levels of depolarization.[1][5]

  • Slowing of Deactivation: The compound slows the deactivation kinetics of the channels, thereby prolonging their open state.[1][5]

Mutagenesis studies suggest that QO-58 interacts with the voltage-sensing domain (VSD) of the Kv7.2 channel subunit.[1] Specifically, a chain of amino acids, Val224Val225Tyr226, in Kv7.2 has been identified as important for the activating effect of QO-58.[1][2]

QO58_Mechanism QO58 QO-58 Kv7_VSD Voltage-Sensing Domain (VSD) of Kv7.2 Channel QO58->Kv7_VSD Binds to Channel_Open Stabilization of Open State Kv7_VSD->Channel_Open Leads to M_Current Increased M-type K+ Current (IKM) Channel_Open->M_Current Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability

Figure 1: Mechanism of action for QO-58 on neuronal excitability.

Quantitative Data

The potency and selectivity of QO-58 have been determined across various Kv7 channel subtypes.

Table 1: Potency (EC50) of QO-58 on Kv7 Channel Subtypes
Channel SubtypeEC50 (µM)
Kv7.17.0 ± 1.0
Kv7.21.3 ± 1.0
Kv7.3Little effect
Kv7.40.6 ± 0.1
Kv7.2/Kv7.32.3 ± 0.8
Kv7.3/Kv7.55.2 ± 2.2
(Data sourced from[1][3])
Table 2: Effect of QO-58 on Kv7.2/Kv7.3 Channel Gating Properties
ParameterControlQO-58 (10 µM)
V1/2 of activation (mV)-26.0 ± 0.6-54.4 ± 2.5
(Data sourced from[7])

Experimental Protocols

Perforated Whole-Cell Patch-Clamp Recording

This technique was used to measure Kv7 currents in mammalian cell lines (e.g., CHO or HEK293) stably expressing different Kv7 channel subtypes.[1][2]

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH adjusted to 7.3 with KOH).

  • Perforating Agent: Amphotericin B (200-240 µg/mL) or Nystatin, freshly prepared and added to the pipette solution.

Procedure:

  • Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

  • Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass capillaries.

  • The pipette is filled with the internal solution containing the perforating agent.

  • A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

  • The perforating agent is allowed time to form pores in the membrane patch, establishing electrical access to the cell interior. This is monitored by observing the decrease in access resistance.

  • Once a stable perforated patch configuration is achieved, currents are recorded using a patch-clamp amplifier.

  • Voltage protocols are applied to study the activation and deactivation of the Kv7 channels in the absence and presence of QO-58. A typical protocol to elicit Kv7.2/Kv7.3 currents involves holding the cell at -80 mV and applying depolarizing steps to various potentials (e.g., -40 mV).[1]

In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)

The efficacy of QO-58 in a preclinical model of neuropathic pain was assessed using the CCI model in rats.[1][2]

Procedure:

  • Surgery: Under anesthesia, the sciatic nerve of the rat is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.

  • Drug Administration: QO-58 is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.

  • Behavioral Testing: The development of neuropathic pain is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments). This measures mechanical allodynia.

  • Data Analysis: The pain threshold is measured before and at multiple time points after drug administration and compared between the QO-58 treated group and a vehicle control group. An increase in the paw withdrawal threshold indicates an analgesic effect.[2]

Visualization of Workflows

Synthesis_Workflow cluster_synthesis Synthesis of QO-58 Reactants Aminopyrazole + β-ketoester Reaction Cyclocondensation (Reflux in Acetic Acid) Reactants->Reaction Isolation Cooling, Filtration, Washing Reaction->Isolation Purification Recrystallization Isolation->Purification Analysis NMR, MS, HPLC Purification->Analysis Final_Product QO-58 Analysis->Final_Product Bioassay_Workflow cluster_invitro In Vitro Electrophysiology cluster_invivo In Vivo Neuropathic Pain Model Cell_Culture Kv7-expressing Cell Lines Patch_Clamp Perforated Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Data_Acquisition Record Kv7 Currents (± QO-58) Patch_Clamp->Data_Acquisition Data_Analysis_invitro Analyze Current Amplitude, Activation, Deactivation Data_Acquisition->Data_Analysis_invitro CCI_Model Chronic Constriction Injury (CCI) in Rats Drug_Admin Administer QO-58 or Vehicle CCI_Model->Drug_Admin Behavior_Test Mechanical Allodynia Test (von Frey Filaments) Drug_Admin->Behavior_Test Data_Analysis_invivo Measure Paw Withdrawal Threshold Behavior_Test->Data_Analysis_invivo

References

The Potent Modulator QO 58: A Deep Dive into its Effects on Neuronal M-Currents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuronal hyperexcitability is a key factor in a range of neurological disorders, including epilepsy and neuropathic pain.[1][2] A critical regulator of this excitability is the M-current, a sub-threshold, non-inactivating potassium current mediated by the Kv7 (or KCNQ) family of voltage-gated potassium channels.[2] Modulation of these channels presents a promising therapeutic avenue. This technical guide provides a comprehensive overview of QO 58, a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound, and its significant effects on neuronal M-currents. This compound has emerged as a potent activator, or "opener," of Kv7 channels, offering a distinct mechanism of action compared to earlier modulators.[1][3][4] This document will detail its mechanism, summarize key quantitative data, outline experimental protocols, and visualize its impact on neuronal signaling.

Mechanism of Action: Targeting the Voltage-Sensing Domain

This compound enhances M-currents by directly modulating the gating properties of Kv7 channels.[2] Its primary mechanism involves a direct interaction with the voltage-sensing domain (VSD) of the Kv7.2 channel subunit.[4][5] This interaction stabilizes the VSD in a conformation that favors the open state of the channel pore.[4] This is distinct from the mechanism of other known Kv7 openers like retigabine.[1][3]

The key effects of this compound on Kv7 channel gating are:

  • Hyperpolarizing Shift in Activation: this compound shifts the voltage-dependent activation curve of the channels towards more negative potentials. This means the channels open at lower levels of depolarization, thereby increasing the current at sub-threshold membrane potentials.[1][2][3]

  • Increased Current Amplitude: By promoting the open state, this compound significantly increases the amplitude of the potassium current flowing through the channels.[1][2][3]

  • Slowing of Deactivation: The compound also slows down the deactivation kinetics of the channels, which prolongs their open state and the duration of the M-current.[1][2][3]

Mutagenesis studies have identified a chain of amino acids, specifically Val224, Val225, and Tyr226 in the Kv7.2 subunit, as crucial for the action of this compound.[3] Further research has highlighted that while mutations in the VSD can affect the actions of this compound, its interaction with the binding site shows subtle differences compared to other VSD-targeted drugs.[5]

Quantitative Data: Selectivity and Potency

This compound exhibits a distinct selectivity profile across the various Kv7 channel subtypes. The following tables summarize the half-maximal effective concentrations (EC50) for this compound on different homomeric and heteromeric Kv7 channels, as determined by electrophysiological studies.

Table 1: EC50 Values of this compound on Homomeric and Heteromeric Kv7 Channels

Channel SubtypeEC50 (μM)Reference
Kv7.17.0 ± 1.0[3]
Kv7.21.3 ± 1.0[3]
Kv7.3Little to no effect[3]
Kv7.40.6 ± 0.1[3]
Kv7.2/Kv7.32.3 ± 0.8[3]
Kv7.3/Kv7.55.2 ± 2.2[3]

Data compiled from studies on channels expressed in mammalian cell lines (e.g., CHO, HEK293).[3]

Table 2: Effect of this compound on Kv7.2/Kv7.3 Channel Activation

CompoundConcentration (μM)V1/2 Shift (mV)Reference
This compound0.3, 1, 3Concentration-dependent leftward shift[3]
QO58-lysine10From -26.0 ± 0.6 to -54.4 ± 2.5[6]

V1/2 represents the half-maximal activation voltage.

In native neuronal preparations, such as dorsal root ganglion (DRG) neurons, 10 μM this compound was found to enhance the native M-current by approximately 25%.[3] This enhancement leads to a significant hyperpolarization of the resting membrane potential (by about -18.4 mV), an effect that is abolished by the M-channel antagonist XE991.[3]

It is important to note that some studies have reported dual activation of M-type K+ current (IK(M)) and Ca2+-activated K+ current (IK(Ca)) by this compound in pituitary tumor (GH3) cells, with EC50 values of 3.1 μM and 4.2 μM, respectively.[7][8]

Experimental Protocols

The characterization of this compound's effects on M-currents primarily relies on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ionic currents across the membrane of a single cell. For studying Kv7 channels, a perforated patch configuration is often employed to maintain the intracellular signaling environment.[1][3]

  • Cell Preparation:

    • Mammalian cell lines (e.g., CHO, HEK293) stably expressing specific Kv7 channel subtypes are cultured under standard conditions.[3]

    • For native M-current recordings, neurons (e.g., rat dorsal root ganglion neurons) are acutely dissociated.[3]

  • Recording Solutions:

    • External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): Usually contains KCl or K-gluconate, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2. For perforated patch, amphotericin B (e.g., 250 μg·mL−1) is included in the internal solution to perforate the cell membrane.[3]

  • Voltage-Clamp Protocol:

    • The cell membrane potential is held at a negative potential (e.g., -80 mV) where the Kv7 channels are predominantly closed.[9]

    • Depolarizing voltage steps (e.g., to -40 mV or a series of steps from -80 mV to +40 mV) are applied to activate the channels and elicit outward potassium currents.[3][9]

    • To study voltage-dependent activation, tail currents are measured at a hyperpolarized potential (e.g., -60 mV or -120 mV) following the depolarizing steps.[3]

  • Compound Application:

    • This compound is dissolved in a solvent like DMSO to create a stock solution and then diluted to the desired final concentrations in the external solution.

    • The compound is applied to the cell via a perfusion system.[9]

  • Data Acquisition and Analysis:

    • Currents are recorded using a patch-clamp amplifier and digitized.

    • The recorded currents are analyzed to determine the concentration-response relationship for this compound.

    • EC50 values are calculated by fitting the data to a logistic or modified Hill equation.[3][6]

    • Voltage-dependent activation curves are generated by plotting normalized tail current amplitudes against the preceding test potential and fitting the data with a Boltzmann function.[3]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

QO58_Mechanism cluster_membrane Neuronal Membrane Kv7_channel Kv7 Channel (M-current) Voltage-Sensing Domain (VSD) Pore Kv7_channel:vsd->Kv7_channel:pore Hyperpolarization Membrane Hyperpolarization Kv7_channel->Hyperpolarization ↑ K+ Efflux QO58 This compound QO58->Kv7_channel:vsd Binds to VSD ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability TherapeuticEffect Therapeutic Effect (e.g., Analgesia, Anti-convulsant) ReducedExcitability->TherapeuticEffect QO58_Workflow cluster_prep Preparation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing Kv7) Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Neuron_Isolation Neuronal Isolation (e.g., DRG neurons) Neuron_Isolation->Patch_Clamp Voltage_Protocol Apply Voltage-Clamp Protocol Patch_Clamp->Voltage_Protocol Drug_Application Superfusion with Varying [this compound] Voltage_Protocol->Drug_Application Data_Acquisition Data Acquisition (Current Recordings) Drug_Application->Data_Acquisition CR_Curve Concentration-Response Curve Generation Data_Acquisition->CR_Curve Activation_Curve Activation Curve Analysis Data_Acquisition->Activation_Curve Kinetics Deactivation Kinetics Measurement Data_Acquisition->Kinetics EC50 Determine EC50 CR_Curve->EC50 V_half Determine V1/2 Shift Activation_Curve->V_half

References

The Pyrazolo[1,5-a]pyrimidin-7(4H)-one Compound QO-58: A Potent Modulator of K(v)7 Potassium Channels in the Central Nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

QO-58 is a novel, potent small molecule that acts as a positive modulator, or "opener," of K(v)7 (KCNQ) voltage-gated potassium channels.[1] These channels are critical regulators of neuronal excitability, and their modulation presents a promising therapeutic strategy for a range of neurological disorders characterized by hyperexcitability, such as epilepsy and neuropathic pain.[2][3] This document provides a comprehensive overview of the primary central nervous system targets of QO-58, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its effects through signaling and experimental workflow diagrams.

Primary Central Nervous System Targets

The principal targets of QO-58 in the central nervous system are subtypes of the K(v)7 (KCNQ) family of voltage-gated potassium channels.[2] These channels, composed of five different subunits (K(v)7.1-K(v)7.5), are responsible for generating the M-current, a sub-threshold potassium current that plays a pivotal role in stabilizing the membrane potential and suppressing repetitive firing of neurons.[3][4]

QO-58 exhibits a distinct profile of activity across the various K(v)7 channel subtypes, demonstrating a degree of selectivity. It has been shown to activate heteromeric K(v)7.2/K(v)7.3 channels, which are widely expressed in the CNS and are a primary component of the neuronal M-current.[2][5] Furthermore, QO-58 potently modulates homomeric K(v)7.2 and K(v)7.4 channels, while having a lesser effect on K(v)7.3 and K(v)7.1 channels.[2][3] This selective action suggests a potential for targeted therapeutic intervention with a reduced side-effect profile compared to non-selective channel openers.

Recent studies indicate that QO-58 interacts with the voltage sensor domain (VSD) of the K(v)7.2 channel, which explains its state-dependent effects and subtype specificity.[6][7] This mechanism is distinct from other K(v)7 channel openers like retigabine.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of QO-58's effects on various K(v)7 channel subtypes as reported in the literature.

Target ChannelParameterValueReference
K(v)7.1 EC507.0 µM[8]
K(v)7.2 EC501.0 µM[8]
K(v)7.3 -Little to no effect[2][3]
K(v)7.4 EC500.6 µM[8]
K(v)7.2/K(v)7.3 EC502.3 ± 0.8 µM[3]
K(v)7.3/K(v)7.5 EC505.2 µM[8]
Nicotine-induced currents (rat intracardiac ganglion neurons) EC50 ShiftFrom 10.4 ± 0.4 µM to 4.4 ± 0.4 µM (in the presence of 10 µM QO-58)[9]
M-type K⁺ current (IK(M)) (pituitary tumor GH3 cells) EC503.1 µM[10]
Ca²⁺-activated K⁺ current (IK(Ca)) (pituitary tumor GH3 cells) EC504.2 µM[10]

Signaling Pathway and Mechanism of Action

QO-58 enhances the activity of K(v)7 channels, leading to a hyperpolarization of the neuronal membrane. This increase in potassium efflux makes it more difficult for the neuron to reach the threshold for action potential firing, thereby reducing neuronal excitability. The key effects of QO-58 on K(v)7 channels include:

  • Increased Current Amplitude: QO-58 significantly increases the magnitude of the potassium current flowing through K(v)7.2/K(v)7.3 channels.[2][3][5]

  • Hyperpolarizing Shift in Voltage-Dependent Activation: The compound shifts the voltage at which the channels begin to open to more negative potentials, meaning they are active at more hyperpolarized membrane potentials.[2][3][5]

  • Slowing of Deactivation: QO-58 prolongs the open state of the channels by slowing their rate of closing.[2][3][5]

These effects are mediated by the interaction of QO-58 with the voltage-sensing domain of the K(v)7 channel.[6][7]

QO58_Signaling_Pathway cluster_Kv7 K(v)7 Channel Subunit QO58 QO-58 VSD Voltage-Sensing Domain (VSD) QO58->VSD Binds to Kv7 K(v)7 Channel (KCNQ) Pore Pore Domain VSD->Pore Allosterically Modulates K_ion K+ Ions Pore->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Electrophysiology_Workflow start Start transfection Transfect Cells (CHO/HEK) with K(v)7 cDNA start->transfection culture Cell Culture (24-48 hours) transfection->culture patch_clamp Perforated Whole-Cell Patch-Clamp Recording culture->patch_clamp voltage_protocol Apply Voltage-Step Protocols patch_clamp->voltage_protocol drug_application Superfuse with varying [QO-58] voltage_protocol->drug_application data_acquisition Record K+ Currents drug_application->data_acquisition analysis Data Analysis (EC50, V1/2 shift) data_acquisition->analysis end End analysis->end Logical_Relationships Hyperexcitability Neuronal Hyperexcitability (e.g., Epilepsy, Neuropathic Pain) Kv7_Dysfunction Reduced K(v)7 Channel Function / M-current Hyperexcitability->Kv7_Dysfunction Is caused by QO58_Action QO-58 (K(v)7 Channel Opener) Kv7_Dysfunction->QO58_Action Is targeted by Increased_M_Current Enhanced K(v)7 Channel Function / M-current QO58_Action->Increased_M_Current Leads to Reduced_Excitability Reduced Neuronal Excitability Increased_M_Current->Reduced_Excitability Results in Therapeutic_Effect Therapeutic Effect (e.g., Anticonvulsant, Analgesic) Reduced_Excitability->Therapeutic_Effect Produces

References

The Role of QO 58 in the Regulation of Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal hyperexcitability is a key pathophysiological mechanism underlying a range of neurological disorders, including epilepsy and neuropathic pain. The voltage-gated potassium channels of the Kv7 family (encoded by the KCNQ genes) are crucial regulators of neuronal excitability. These channels generate the M-current, a non-inactivating potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing. Consequently, openers of Kv7 channels represent a promising therapeutic strategy for conditions associated with neuronal hyperexcitability.

QO 58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that has been identified as a potent modulator of Kv7 channels.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its quantitative effects on neuronal excitability, detailed experimental protocols for its characterization, and visualizations of its molecular and cellular effects.

Mechanism of Action

This compound positively modulates Kv7 channels, leading to a reduction in neuronal excitability. Its mechanism of action is distinct from other known Kv7 openers, such as retigabine.[1][2] The primary mechanisms through which this compound exerts its effects are:

  • Negative Shift in Voltage-Dependent Activation: this compound shifts the voltage-dependent activation curve of Kv7 channels to more negative potentials. This means the channels are more likely to be open at the resting membrane potential, leading to a hyperpolarizing influence.[1][2]

  • Increased Current Amplitude: The compound enhances the amplitude of the current conducted by Kv7 channels.[1][2]

  • Slowing of Deactivation: this compound slows the deactivation kinetics of the channels, thereby prolonging their open state and the resulting hyperpolarizing current.[1][2]

Molecularly, this compound is understood to interact with the voltage-sensing domain (VSD) of the Kv7.2 channel subunit.[3][4][5] Mutagenesis studies have identified a specific chain of amino acids, Val(224)Val(225)Tyr(226), in Kv7.2 as being critical for the action of this compound.[1][2][3] This interaction stabilizes the open conformation of the channel.

Recent evidence also suggests that this compound can activate large-conductance Ca2+-activated K+ (BKCa) channels and act as a positive allosteric modulator of nicotinic acetylcholine (B1216132) receptors, indicating a broader pharmacological profile.[6][7]

G QO58 This compound Kv7 Kv7 (KCNQ) Channels (VSD) QO58->Kv7 Binds to VSD M_Current ↑ M-Current (IKM) Kv7->M_Current ↑ Open Probability (Negative V½ shift, ↓ Deactivation) Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Neuronal_Excitability ↓ Neuronal Excitability Hyperpolarization->Neuronal_Excitability Action_Potentials ↓ Action Potential Firing Neuronal_Excitability->Action_Potentials

Figure 1: Signaling pathway of this compound's effect on neuronal excitability.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on various Kv7 channel subtypes and neuronal properties.

Table 1: Potency of this compound on Kv7 Channel Subtypes

Channel Subtype EC50 (μM)
Kv7.1 7.0 ± 1.0
Kv7.2 1.3 ± 1.0
Kv7.4 0.6 ± 0.1
Kv7.2/Kv7.3 0.06 ± 0.01
Kv7.3/Kv7.5 5.2 ± 2.2

Data from Qi et al., 2011, obtained from perforated whole-cell patch-clamp recordings in CHO cells.[2]

Table 2: Effect of this compound on Voltage-Dependent Activation (V½) of Kv7 Channels

Channel Subtype V½ Shift (mV)
Kv7.1 ~ -20
Kv7.2 ~ -40 to -60
Kv7.3 No effect
Kv7.4 ~ -40 to -60
Kv7.2/Kv7.3 ~ -40 to -60
Kv7.3/Kv7.5 ~ -40 to -60

Data from Qi et al., 2011.[2]

Table 3: Effects of this compound on Neuronal Properties

Parameter Cell Type Effect
Resting Membrane Potential (RMP) Rat DRG Neurons Hyperpolarization of ~ -18.4 mV
Action Potential Firing Rat DRG Neurons Depression of evoked action potentials
M-type K+ Current (IK(M)) Rat DRG Neurons Increased by ~25% at 10 µM
Spike Frequency Rat Prefrontal Cortex Pyramidal Neurons Decreased
Inter-Spike Interval (ISI) Rat Prefrontal Cortex Pyramidal Neurons Increased

Data from Qi et al., 2011 and Sun et al., 2014.[2][8]

Table 4: In Vivo Efficacy of this compound in a Neuropathic Pain Model

Model Effect
Chronic Constriction Injury (CCI) of the sciatic nerve in rats Significantly elevated pain threshold

Data from Qi et al., 2011.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Electrophysiological Recordings

1. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are cultured in standard media.

  • For studying specific Kv7 channel subtypes, cells are transiently or stably transfected with plasmids containing the cDNA for the desired human Kv7 channel subunits using standard transfection reagents.[9]

2. Perforated Whole-Cell Patch-Clamp:

  • This technique is used to record Kv7 currents while preserving the intracellular signaling environment.

  • Pipette Solution (intracellular): Contains a high concentration of a potassium salt (e.g., K-aspartate or KCl), a pH buffer (e.g., HEPES), and a chelator for calcium (e.g., EGTA). To perforate the membrane, a pore-forming agent like amphotericin B or gramicidin (B1672133) is included.

  • External Solution: Contains physiological concentrations of salts, including NaCl, KCl, CaCl2, MgCl2, a pH buffer (e.g., HEPES), and glucose.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The pore-forming agent in the pipette solution then creates small channels in the membrane patch, allowing for electrical access to the cell's interior.

  • Voltage Protocols: To measure voltage-dependent activation, cells are held at a hyperpolarized potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials (e.g., from -120 mV to +40 mV). Tail currents are measured upon repolarization to a fixed potential (e.g., -120 mV).

  • Drug Application: this compound is applied to the cells via a perfusion system at various concentrations to determine its effects on current amplitude and gating kinetics.[1][2][9]

G cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Analysis Cell_Culture Cell Culture (CHO/HEK) Transfection Transfection with Kv7 cDNA Cell_Culture->Transfection Patch_Clamp Perforated Whole-Cell Patch-Clamp Transfection->Patch_Clamp Voltage_Protocol Apply Voltage Protocols Patch_Clamp->Voltage_Protocol Drug_Application Apply this compound Voltage_Protocol->Drug_Application Data_Acquisition Record Kv7 Currents Drug_Application->Data_Acquisition Data_Analysis Analyze Current-Voltage Relationship Data_Acquisition->Data_Analysis Parameter_Extraction Calculate EC50, V½ Shift Data_Analysis->Parameter_Extraction

Figure 2: Experimental workflow for electrophysiological characterization of this compound.
In Vivo Model of Neuropathic Pain

1. Animal Model:

  • The Chronic Constriction Injury (CCI) model is used to induce neuropathic pain in rats.

  • Adult male Sprague-Dawley rats are anesthetized. The common sciatic nerve is exposed, and four loose ligatures are tied around it. This procedure leads to the development of mechanical allodynia and thermal hyperalgesia.[1][2][3]

2. Behavioral Testing:

  • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

  • Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.

3. Drug Administration:

  • This compound is administered systemically, for example, via intraperitoneal injection.

4. Data Analysis:

  • The paw withdrawal threshold and latency are measured before and after drug administration and compared to vehicle-treated control animals. An increase in the withdrawal threshold or latency indicates an analgesic effect.[2]

G QO58_Action This compound activates Kv7 channels in nociceptive neurons (e.g., DRG neurons). Hyperpolarization This leads to membrane hyperpolarization and reduced excitability. QO58_Action->Hyperpolarization Reduced_Firing The threshold for action potential generation is increased, and spontaneous firing is reduced. Hyperpolarization->Reduced_Firing Pain_Signal The transmission of pain signals from the periphery to the central nervous system is attenuated. Reduced_Firing->Pain_Signal Analgesia This results in an overall analgesic effect, observed as an increased pain threshold in behavioral models. Pain_Signal->Analgesia

Figure 3: Logical relationship of this compound's analgesic effect.

Conclusion

This compound is a potent and efficacious opener of Kv7 potassium channels with a distinct mechanism of action. By shifting the voltage-dependence of activation to more negative potentials and slowing channel deactivation, it enhances the M-current, leading to a significant reduction in neuronal excitability.[1][2] This is evidenced by its ability to hyperpolarize the resting membrane potential and suppress action potential firing in neurons.[2][8] Furthermore, its efficacy in preclinical models of neuropathic pain highlights its therapeutic potential.[1][2] The off-target effects on BKCa and nicotinic acetylcholine receptors warrant further investigation to fully characterize its pharmacological profile.[6][7] this compound represents a valuable pharmacological tool for studying the role of Kv7 channels in neuronal function and serves as a promising lead compound for the development of novel therapeutics for disorders of neuronal hyperexcitability.

References

Preclinical Data Summary for QO-58: A Novel KCNQ Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the available preclinical data for QO-58, a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound. QO-58 has been identified as a potent modulator of Kv7 (KCNQ) potassium channels, which are critical regulators of neuronal excitability. Modulation of these channels represents a promising therapeutic strategy for neuronal excitability disorders such as epilepsy and neuropathic pain.[1][2]

Mechanism of Action

QO-58 acts as a positive modulator, or "opener," of Kv7 potassium channels.[3][4] Its mechanism is distinct from other known Kv7 openers like retigabine.[3] The primary actions of QO-58 on Kv7 channels include:

  • Increased Current Amplitudes: QO-58 enhances the magnitude of currents flowing through Kv7.2/Kv7.3 channels.[3]

  • Hyperpolarizing Shift in Voltage-Dependent Activation: The compound shifts the voltage threshold for channel opening to more negative potentials, meaning the channels activate more readily.[3]

  • Slowing of Deactivation: QO-58 prolongs the open state of the channels by slowing their closing kinetics.[3]

Studies have indicated that QO-58 interacts with the voltage-sensing domain (VSD) of the Kv7.2 channel subunit.[4] A specific chain of amino acids, Val224Val225Tyr226, in Kv7.2 has been identified as important for the action of QO-58.[3] By enhancing the M-type potassium current (IKM) in neurons, QO-58 effectively dampens neuronal excitability.[3][4]

Data Presentation

In Vitro Efficacy: Potency on Kv7 Channel Subtypes
Channel SubtypeEC50 (μM)
Kv7.17.0 ± 1.0
Kv7.21.3 ± 1.0
Kv7.3Little effect
Kv7.40.6 ± 0.1
Kv7.2/Kv7.32.3 ± 0.8
Kv7.3/Kv7.55.2 ± 2.2

Table 1: Potency of QO-58 on various human Kv7 channel subtypes expressed in mammalian cell lines. Data sourced from multiple studies.[1]

In Vitro Efficacy: Modulation of Kv7.2/Kv7.3 Channels
ParameterEffect of QO-58
Maximal Current Increase6.15 ± 0.76-fold at 100 μM
V1/2 ShiftApproximately -40 to -60 mV

Table 2: Electrophysiological effects of QO-58 on Kv7.2/Kv7.3 channels.[3]

In Vivo Efficacy: Neuropathic Pain Model
Animal ModelEffect of QO-58
Rat Chronic Constriction Injury (CCI) of the sciatic nerveSignificantly increased the threshold for mechanical stimulus (pain threshold)

Table 3: In vivo efficacy of QO-58 in a preclinical model of neuropathic pain.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of QO-58 and a typical experimental workflow for its evaluation.

G cluster_0 QO58 QO-58 Kv7 Kv7.2/Kv7.4 Channels (Voltage-Sensing Domain) QO58->Kv7 Binds to and modulates MCurrent Increased M-Current (IKM) Kv7->MCurrent Enhances Hyperpolarization Membrane Hyperpolarization MCurrent->Hyperpolarization Leads to Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Results in Therapeutic Therapeutic Effect (e.g., Analgesia) Excitability->Therapeutic Produces

Proposed signaling pathway for QO-58.

G cluster_1 start Start: Compound Synthesis (QO-58) invitro In Vitro Electrophysiology (Patch-Clamp on cell lines) start->invitro Test efficacy invivo In Vivo Model (Rat CCI model) invitro->invivo Confirm in vivo data_analysis Data Analysis invivo->data_analysis Collect and analyze data end End: Preclinical Candidate data_analysis->end Evaluate potential

Experimental workflow for preclinical evaluation.

Experimental Protocols

Electrophysiology

The effects of QO-58 on Kv7 channels were characterized using the perforated whole-cell patch technique in mammalian cell lines (e.g., CHO or HEK293) stably expressing different Kv7 channel subtypes.[3]

  • Cell Culture: Cells were cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Electrophysiological Recordings: A perforated whole-cell patch-clamp technique was used to record Kv7 currents. The external solution typically contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal solution contained (in mM): 140 KCl, 2 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.3, with amphotericin B for perforation.

  • Data Acquisition and Analysis: Currents were recorded using an amplifier and appropriate software. Voltage-clamp protocols were applied to study the voltage-dependence of activation and deactivation kinetics. Concentration-response curves were generated by applying increasing concentrations of QO-58 to determine EC50 values.

In Vivo Neuropathic Pain Model

The analgesic effects of QO-58 were evaluated in a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve.[3]

  • Animal Model: Adult male Sprague-Dawley rats were used. Under anesthesia, the sciatic nerve was exposed, and loose ligatures were placed around it to induce a chronic constriction.

  • Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) was assessed using von Frey filaments. The paw withdrawal threshold was measured before and after administration of QO-58 or vehicle.

  • Drug Administration: QO-58 was administered, and the paw withdrawal threshold was monitored over time to assess the analgesic effect.

Pharmacokinetics and Toxicology

A comprehensive preclinical data package for QO-58, including detailed pharmacokinetics (absorption, distribution, metabolism, and excretion) and formal toxicology studies, is not publicly available in the reviewed literature. One study noted that a derivative, QO58-lysine, was developed to improve bioavailability.[2] Further investigation into the pharmacokinetic properties and a complete safety profile of QO-58 is necessary for its continued development.[1]

References

A Comprehensive Analysis of QO-58's Selectivity Profile for K(v)7 Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of QO-58, a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound, for the K(v)7 (KCNQ) family of voltage-gated potassium channels. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel modulation and its therapeutic applications.

QO-58 has emerged as a potent opener of K(v)7 channels, which are critical regulators of neuronal excitability.[1] Modulation of these channels is a promising strategy for the treatment of neurological disorders such as epilepsy and neuropathic pain.[1][2] This guide synthesizes the current understanding of QO-58's interaction with K(v)7 subtypes, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and associated signaling pathways.

Quantitative Selectivity Profile of QO-58

QO-58 exhibits a distinct selectivity profile among the K(v)7 channel subtypes. It is a potent activator of K(v)7.2, K(v)7.4, and heteromeric K(v)7.2/7.3 and K(v)7.3/7.5 channels, with a less pronounced effect on K(v)7.1 and minimal impact on homomeric K(v)7.3 channels.[1][3][4] The compound's primary mechanisms of action include increasing current amplitudes, inducing a significant negative shift in the voltage-dependent activation curve, and slowing the deactivation kinetics of the channels.[1][2]

The half-maximal effective concentrations (EC50) of QO-58 for various K(v)7 channel subtypes are summarized in the table below. This data highlights the compound's preferential activity towards specific subtypes, particularly K(v)7.2 and K(v)7.4.

Channel SubtypeCell TypeEC50 (µM)Reference
K(v)7.1HEK2937.0 ± 1.0[3]
K(v)7.2HEK2931.3 ± 1.0[3]
K(v)7.4HEK2930.6 ± 0.1[3]
K(v)7.2/7.3CHO0.06 ± 0.01[5][6]
K(v)7.3/7.5HEK2935.2 ± 2.2[3]

Note: K(v)7.5 does not produce significant currents when expressed alone, hence it is typically co-expressed with K(v)7.3.[3] QO-58 has been shown to have little effect on homomeric K(v)7.3 channels.[3]

Experimental Protocols

The characterization of QO-58's selectivity profile was primarily achieved through electrophysiological studies, specifically using the perforated whole-cell patch-clamp technique. This method allows for the recording of ion channel currents from living cells while maintaining the integrity of the intracellular environment.

Perforated Whole-Cell Patch-Clamp Electrophysiology

This technique was utilized to record K(v)7 currents from mammalian cell lines (such as HEK293 or CHO cells) stably transfected with the cDNA for the desired K(v)7 channel subunits, as well as from native neurons like rat dorsal root ganglion (DRG) neurons.[2][3][5]

Cell Preparation:

  • Mammalian cell lines (HEK293 or CHO) are cultured and transiently or stably transfected with plasmids containing the cDNA of the specific K(v)7 channel alpha-subunits.

  • For native neuron recordings, dorsal root ganglion (DRG) neurons are acutely dissociated from rats.[3][5]

Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution containing a pore-forming agent, typically amphotericin B.

  • The micropipette is brought into contact with the cell membrane to form a high-resistance seal (a "giga-seal").

  • The amphotericin B creates small pores in the cell membrane under the pipette tip, allowing for electrical access to the cell's interior without dialyzing the intracellular contents.

  • The cell is held at a specific membrane potential (e.g., -80 mV) using a voltage-clamp amplifier.[7]

  • A series of voltage steps are applied to elicit K(v)7 channel currents.

Compound Application and Data Analysis:

  • The test compound, QO-58, is applied to the cell at various concentrations via a perfusion system.[4]

  • The effect of QO-58 on the K(v)7 currents is recorded. For an opener like QO-58, this is observed as an increase in current amplitude and/or a leftward shift in the voltage-dependence of activation.[2][4]

  • The recorded currents are analyzed to generate concentration-response curves.

  • The EC50 values are calculated by fitting the concentration-response data to a logistic equation.[4]

Visualizing Experimental and Logical Relationships

To further elucidate the processes and pathways involved in the study of QO-58, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_pharma Pharmacological Testing cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 or CHO) transfection Transfection with K(v)7 Subtype cDNA cell_culture->transfection patch_clamp Perforated Whole-Cell Patch-Clamp transfection->patch_clamp voltage_protocol Apply Voltage Steps patch_clamp->voltage_protocol current_recording Record Baseline K(v)7 Currents voltage_protocol->current_recording qo58_application Apply QO-58 (Varying Concentrations) current_recording->qo58_application record_effect Record Effect on K(v)7 Currents qo58_application->record_effect concentration_response Generate Concentration- Response Curves record_effect->concentration_response ec50_calc Calculate EC50 Values concentration_response->ec50_calc conclusion Selectivity Profile of QO-58 ec50_calc->conclusion Determine Selectivity Profile

Figure 1: Experimental workflow for determining the selectivity profile of QO-58.

The mechanism of action of QO-58 is distinct from other K(v)7 openers like retigabine.[3] QO-58 is believed to interact with the voltage-sensing domain (VSD) of the K(v)7.2 channel.[8][9] While QO-58 directly gates the channel, the overall activity of K(v)7 channels is subject to complex regulation by various intracellular signaling pathways.

kv7_regulation_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm kv7_channel K(v)7 Channel gpc_receptor Gq/11-Coupled Receptor pip2 PIP2 gpc_receptor->pip2 PLC activation (hydrolysis) pip2->kv7_channel Required for Channel Activity qo58 QO-58 qo58->kv7_channel Direct Activation (VSD Interaction) calmodulin Calmodulin (CaM) calmodulin->kv7_channel Modulates Gating

Figure 2: Simplified overview of K(v)7 channel modulation.

Conclusion

QO-58 is a potent K(v)7 channel opener with a clear selectivity for K(v)7.2 and K(v)7.4 subtypes. Its mechanism, which involves direct interaction with the channel's voltage-sensing domain, distinguishes it from other known modulators.[3][8] The data and protocols presented in this guide provide a comprehensive resource for researchers working with QO-58 and investigating the therapeutic potential of K(v)7 channel modulation. Further research into the structural basis of QO-58's interaction with different K(v)7 subtypes will be crucial for the development of next-generation channel modulators with enhanced selectivity and efficacy.

References

QO-58 for Epilepsy Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing in the brain. A key strategy in the development of anti-epileptic drugs is the modulation of ion channels to reduce neuronal hyperexcitability. The voltage-gated potassium channels of the Kv7 family (Kv7.2-Kv7.5) are crucial regulators of neuronal excitability. These channels generate the M-current, a non-inactivating potassium current that helps to stabilize the neuronal membrane potential and control action potential firing. Consequently, openers of Kv7 channels are a promising class of therapeutics for epilepsy.

QO-58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that acts as a potent opener of Kv7 channels.[1] Its mechanism of action is distinct from other known Kv7 openers like retigabine.[1] While preclinical studies have primarily focused on its analgesic effects in models of neuropathic and inflammatory pain, its potent activation of Kv7 channels strongly suggests its potential as a therapeutic agent for epilepsy.[2][3][4] This technical guide provides a comprehensive overview of QO-58, including its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its investigation for epilepsy research.

Mechanism of Action

QO-58 positively modulates the function of Kv7 channels, leading to a reduction in neuronal excitability. Its mechanism involves:

  • Enhanced Channel Opening: QO-58 increases the amplitude of the current flowing through Kv7 channels.[1]

  • Hyperpolarizing Shift in Activation: It shifts the voltage-dependence of channel activation to more negative membrane potentials, meaning the channels open at lower levels of depolarization.[1]

  • Slowing of Deactivation: QO-58 slows the closing of the Kv7 channel, thereby prolonging the M-current.[1]

Studies have indicated that QO-58 interacts with the voltage-sensing domain (VSD) of the Kv7.2 channel, a mechanism shared by other VSD-targeted potentiators.[1]

The following diagram illustrates the effect of QO-58 on a neuron's excitability.

G cluster_0 Normal Neuronal Excitability cluster_1 Hyperexcitability (Epileptic Neuron) cluster_2 Effect of QO-58 Resting Membrane Potential Resting Membrane Potential Action Potential Threshold Action Potential Threshold Resting Membrane Potential->Action Potential Threshold Depolarization Action Potential Firing Action Potential Firing Action Potential Threshold->Action Potential Firing Exceeds Threshold Action Potential Firing->Resting Membrane Potential Repolarization Depolarized RMP Depolarized RMP Lowered AP Threshold Lowered AP Threshold Depolarized RMP->Lowered AP Threshold Less Depolarization Needed Increased Firing Increased Firing Lowered AP Threshold->Increased Firing Easily Exceeds Threshold Increased Firing->Depolarized RMP Incomplete Repolarization QO-58 QO-58 Kv7 Channel Opening Kv7 Channel Opening QO-58->Kv7 Channel Opening Increased K+ Efflux Increased K+ Efflux Kv7 Channel Opening->Increased K+ Efflux Membrane Hyperpolarization Membrane Hyperpolarization Increased K+ Efflux->Membrane Hyperpolarization Stabilized RMP Stabilized RMP Membrane Hyperpolarization->Stabilized RMP Reduced Firing Reduced Firing Stabilized RMP->Reduced Firing Increased Threshold

Effect of QO-58 on Neuronal Excitability.

Quantitative Data

The following tables summarize the available quantitative data for QO-58 and its derivatives.

Table 1: In Vitro Efficacy of QO-58 on Kv7 Channel Subtypes

Channel SubtypeEC50 (μM)Reference
Kv7.17.0 ± 1.0[1]
Kv7.21.3 ± 1.0[1]
Kv7.2/Kv7.32.3 ± 0.8[1]
Kv7.40.6 ± 0.1[1]
Kv7.3/Kv7.55.2 ± 2.2[1]

Table 2: Electrophysiological Effects of QO58-lysine (QO58L) in Rat Prefrontal Cortex Pyramidal Neurons

ParameterControlQO58L (10 μM)Reference
Spike Frequency (at 100 pA)~10 Hz~2 Hz[2]
Inter-Spike Interval (ms)85.8 ± 8.55181.5 ± 20.60[2]

Experimental Protocols

While specific studies on QO-58 in epilepsy models are not yet published, this section details standard protocols that would be employed to evaluate its anti-epileptic potential.

In Vitro Electrophysiology: Whole-Cell Patch Clamp Recording

This protocol is for assessing the effect of QO-58 on neuronal firing properties.

  • Cell Preparation:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line.

    • For recordings, plate cells on glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4.

    • Internal (Pipette) Solution (in mM): 140 K-gluconate, 5 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2.

  • Recording Procedure:

    • Obtain a whole-cell patch-clamp configuration on a selected neuron.

    • In current-clamp mode, inject a series of depolarizing current steps (e.g., from -50 pA to +200 pA in 25 pA increments, for 500 ms) to elicit action potentials.

    • Record the baseline firing frequency and other parameters (e.g., resting membrane potential, input resistance, action potential threshold).

    • Perfuse the bath with a solution containing QO-58 at a desired concentration (e.g., 1-10 μM).

    • Repeat the current injection steps and record the changes in firing properties.

  • Data Analysis:

    • Measure the change in spike frequency, inter-spike interval, and other parameters before and after QO-58 application.

The following diagram illustrates the experimental workflow for patch-clamp recording.

G Cell Culture Cell Culture Whole-Cell Configuration Whole-Cell Configuration Cell Culture->Whole-Cell Configuration Patch Pipette Fabrication Patch Pipette Fabrication Patch Pipette Fabrication->Whole-Cell Configuration Baseline Recording Baseline Recording Whole-Cell Configuration->Baseline Recording QO-58 Application QO-58 Application Baseline Recording->QO-58 Application Post-Drug Recording Post-Drug Recording QO-58 Application->Post-Drug Recording Data Analysis Data Analysis Post-Drug Recording->Data Analysis

Experimental Workflow for Patch-Clamp Electrophysiology.
In Vivo Seizure Models

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Adult mice or rats.

  • Procedure:

    • Administer QO-58 (at various doses) or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • After a set pre-treatment time (e.g., 30-60 minutes), deliver a brief electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) through corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis:

    • Determine the percentage of animals protected from the tonic hindlimb extension at each dose.

    • Calculate the median effective dose (ED50).

This model is used to identify compounds effective against myoclonic and absence seizures.

  • Animals: Adult mice or rats.

  • Procedure:

    • Administer QO-58 (at various doses) or vehicle.

    • After the pre-treatment time, administer a subcutaneous or intraperitoneal injection of PTZ (a GABAA receptor antagonist) at a convulsive dose (e.g., 60-85 mg/kg).

    • Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., the Racine scale).

  • Data Analysis:

    • Measure the latency to the first seizure and the seizure severity score.

    • Determine the percentage of animals protected from generalized seizures.

    • Calculate the ED50.

The logical relationship for assessing the anti-seizure potential of QO-58 is depicted below.

G QO-58 QO-58 In Vitro Studies In Vitro Studies QO-58->In Vitro Studies In Vivo Studies In Vivo Studies QO-58->In Vivo Studies Electrophysiology Electrophysiology In Vitro Studies->Electrophysiology MES Model MES Model In Vivo Studies->MES Model PTZ Model PTZ Model In Vivo Studies->PTZ Model Reduced Neuronal Firing Reduced Neuronal Firing Electrophysiology->Reduced Neuronal Firing Protection from Tonic-Clonic Seizures Protection from Tonic-Clonic Seizures MES Model->Protection from Tonic-Clonic Seizures Protection from Myoclonic Seizures Protection from Myoclonic Seizures PTZ Model->Protection from Myoclonic Seizures Anti-Epileptic Potential Anti-Epileptic Potential Reduced Neuronal Firing->Anti-Epileptic Potential Protection from Tonic-Clonic Seizures->Anti-Epileptic Potential Protection from Myoclonic Seizures->Anti-Epileptic Potential

Logical Framework for Evaluating QO-58 in Epilepsy Research.

Conclusion

QO-58 is a potent Kv7 channel opener with a well-defined mechanism of action that makes it a compelling candidate for epilepsy research. While direct evidence of its anti-seizure efficacy in preclinical models is currently lacking in the public domain, its ability to reduce neuronal excitability provides a strong rationale for its investigation. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the anti-epileptic potential of QO-58 and similar compounds. Further studies are warranted to fully characterize its profile and determine its therapeutic utility in the treatment of epilepsy.

References

Foundational Research on QO-58: A Novel Kv7 Channel Opener for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the foundational research on QO-58, a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound, and its role in the context of neuropathic pain. QO-58 has been identified as a potent modulator of Kv7 (KCNQ) potassium channels, which are critical regulators of neuronal excitability.[1][2][3] Modulation of these channels represents a key therapeutic strategy for treating disorders associated with neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][2][4] This guide synthesizes the core findings on QO-58's mechanism of action, quantitative potency, and preclinical efficacy, based on seminal research in the field.

Mechanism of Action

QO-58 exerts its therapeutic potential by acting as a potent opener of Kv7 potassium channels.[1][5] The activation of these channels is crucial for controlling neuronal excitability.[1] The primary mechanism involves the enhancement of the M-type K+ current (I_M), a subthreshold potassium current that stabilizes the membrane potential and suppresses repetitive neuronal firing.[1][4][6]

The key molecular actions of QO-58 on Kv7 channels are:

  • Increased Current Amplitude: QO-58 significantly increases the magnitude of the potassium current flowing through Kv7.2/Kv7.3 channels.[1][3]

  • Hyperpolarizing Shift in Activation: It shifts the voltage-dependent activation curve of the channels towards more negative potentials.[1][3] This means the channels open at lower levels of membrane depolarization, exerting a stronger dampening effect on excitability.

  • Slowed Deactivation: The compound slows the channel's closing kinetics, prolonging the hyperpolarizing effect.[1]

These combined actions enhance the native M-current in neurons, leading to membrane hyperpolarization and a depression of evoked action potentials.[1][2] This reduction in neuronal excitability is the basis for its analgesic effect in neuropathic pain states.[1] Research indicates that a specific amino acid sequence, Val224Val225Tyr226, within the Kv7.2 subunit is important for the action of QO-58, highlighting a mechanism of action that is distinct from other known Kv7 openers like retigabine.[1][2]

QO_58_Mechanism_of_Action cluster_Neuron Nociceptive Neuron cluster_Pain Physiological Effect QO58 QO-58 Kv7 Kv7.2/Kv7.3 Channel QO58->Kv7 Binds & Activates K_ion K+ Kv7->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability PainSignal Reduced Pain Signal Transmission Excitability->PainSignal Analgesia Analgesia in Neuropathic Pain PainSignal->Analgesia

Mechanism of action for QO-58 on a nociceptive neuron.

Quantitative Data Presentation

The following tables summarize the quantitative data from foundational studies on QO-58, detailing its in vitro potency and in vivo efficacy.

Table 1: In Vitro Potency of QO-58 on Kv7 Channel Subtypes

This table presents the half-maximal effective concentrations (EC50) and voltage shifts (ΔV1/2) for QO-58 on various Kv7 channel subtypes expressed in mammalian cell lines.[1][5][7]

Channel SubtypeParameterValueNotes
Kv7.1 EC507.0 µM[5][7]Moderate potentiation.
ΔV1/2 Shift~ -20 mV[1]
Kv7.2 EC501.0 µM[5][7]Strong potentiation.
ΔV1/2 Shift~ -40 to -60 mV[1]From -18.1 mV to -74.9 mV.[1]
Kv7.2/Kv7.3 EC50 (Current)2.3 ± 0.8 µM[1]Concentration for half-maximal current increase.
EC50 (Voltage)1.2 ± 0.2 µM[1]Concentration for half-maximal voltage shift.
ΔV1/2 Shift~ -40 to -60 mV[1]
Kv7.3 EffectLittle to no effect[1]QO-58 is not a potent modulator of this subtype.
Kv7.4 EC500.6 µM[5][7]Most sensitive subtype.
ΔV1/2 Shift~ -40 to -60 mV[1]
Kv7.3/Kv7.5 EC505.2 µM[5][7]
ΔV1/2 Shift~ -40 to -60 mV[1]
Table 2: Summary of In Vivo Efficacy in a Neuropathic Pain Model

This table outlines the results from preclinical testing of QO-58 in a validated animal model of neuropathic pain.

ParameterDescription
Animal Model Chronic Constriction Injury (CCI) of the sciatic nerve in rats.[1][2]
Stimuli Tested Mechanical (von Frey filaments) and Thermal (radiant heat).[1]
Observed Effect QO-58 significantly increased the pain threshold (elevated withdrawal threshold for mechanical stimulus and shortened withdrawal latency to thermal stimulus) in CCI rats.[1][2][8]
Implication The results demonstrate that QO-58 has significant analgesic efficacy in a preclinical model of neuropathic pain.[1][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections describe the key experimental protocols used to characterize QO-58.

Perforated Whole-Cell Patch-Clamp Electrophysiology

This technique was used to record Kv7 and M-type currents from cells while preserving the intracellular environment.[1][2]

  • Cell Preparations: Chinese Hamster Ovary (CHO) or HEK293 cells were used, stably transfected to express specific Kv7 channel subtypes (e.g., Kv7.2/Kv7.3).[1][6] For native currents, dorsal root ganglion (DRG) neurons were isolated from rats.[1][2]

  • Recording Configuration: The perforated patch configuration was established using a micropipette containing an antibiotic (e.g., amphotericin B or nystatin) in the pipette solution. The antibiotic forms small pores in the cell membrane under the pipette tip, allowing for electrical access without dialyzing the cell's contents.

  • Solutions: The intracellular (pipette) solution typically contained a high concentration of potassium, while the extracellular (bath) solution mimicked physiological conditions.

  • Voltage Protocols: To measure channel activation, cells were held at a negative potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps.[1]

  • Data Analysis: Currents elicited by the voltage steps were recorded in the absence and presence of various concentrations of QO-58. Activation curves were generated by plotting normalized current against the test potential and fitting the data to a Boltzmann function to determine the half-activation voltage (V1/2).[1]

Chronic Constriction Injury (CCI) Animal Model

The CCI model is a widely used method for inducing nerve-injury-related neuropathic pain in rodents.[1][8]

  • Surgical Procedure: In anesthetized rats, the common sciatic nerve is exposed. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve with a specified spacing. The ligatures constrict the nerve just enough to cause a mild compression without arresting circulation.

  • Post-Operative Development: Following the surgery, animals develop signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia, typically within a few days.[1]

  • Behavioral Testing:

    • Mechanical Allodynia: The paw withdrawal threshold is measured in response to stimulation with calibrated von Frey filaments applied to the plantar surface of the hind paw. A reduced threshold indicates allodynia.

    • Thermal Hyperalgesia: The paw withdrawal latency is measured in response to a radiant heat source aimed at the plantar surface. A shortened latency indicates hyperalgesia.

  • Drug Administration: QO-58 or a vehicle control is administered to the animals (e.g., via intraperitoneal injection), and behavioral tests are conducted at various time points to assess the compound's analgesic effect.[1]

CCI_Experimental_Workflow cluster_Phase1 Model Induction cluster_Phase2 Pain Development & Baseline cluster_Phase3 Treatment & Testing Anesthesia Anesthetize Rat Surgery Expose Sciatic Nerve Anesthesia->Surgery Ligation Apply 4 Loose Ligatures Surgery->Ligation Recovery Suture & Recover Ligation->Recovery PainDev Development of Neuropathic Pain (Days 1-19) Recovery->PainDev Baseline Measure Baseline Mechanical & Thermal Thresholds PainDev->Baseline Admin Administer QO-58 or Vehicle Baseline->Admin PostTest Post-Treatment Behavioral Testing Admin->PostTest Analysis Data Analysis: Compare Thresholds PostTest->Analysis

Experimental workflow for the Chronic Constriction Injury (CCI) model.

References

The Impact of QO 58 on Voltage-Gated Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one compound, QO 58, a potent modulator of voltage-gated potassium channels, specifically the Kv7 (KCNQ) family. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the compound's mechanism of action and relevant experimental workflows.

Introduction to this compound and its Primary Target

This compound is a novel small molecule that functions as an opener of Kv7 potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their modulation is a promising therapeutic strategy for conditions such as epilepsy and neuropathic pain.[1][3] this compound enhances the activity of Kv7 channels, leading to a reduction in neuronal hyperexcitability.[1][3]

Mechanism of Action

This compound directly modulates the gating properties of Kv7 channels through a mechanism distinct from other known Kv7 openers like retigabine.[1][3] Its primary effects are:

  • Increased Current Amplitude: this compound significantly enhances the magnitude of the current flowing through Kv7 channels.[1][3][4]

  • Hyperpolarizing Shift in Voltage-Dependent Activation: The compound shifts the voltage at which the channels begin to open towards more negative membrane potentials.[1][3][4] This means the channels are more likely to be open at resting membrane potentials.

  • Slowing of Deactivation: this compound prolongs the open state of the channels by slowing their rate of closure.[1][3][4]

Studies have indicated that this compound interacts with the voltage-sensing domain (VSD) of the Kv7.2 channel subunit.[5][6] Specific amino acid residues, namely Valine-224, Valine-225, and Tyrosine-226 in Kv7.2, have been identified as crucial for the modulatory action of this compound.[1][3]

Recent research has also suggested that this compound may have off-target effects, acting as a positive allosteric modulator of nicotinic acetylcholine (B1216132) receptors and an activator of large-conductance Ca2+-activated K+ (BKCa) channels.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on various Kv7 channel subtypes.

Table 1: Potency of this compound on Kv7 Channel Subtypes [3]

Channel SubtypeEC50 (μM)
Kv7.17.0 ± 1.0
Kv7.21.3 ± 1.0
Kv7.40.6 ± 0.1
Kv7.2/Kv7.32.3 ± 0.8
Kv7.3/Kv7.55.2 ± 2.2

Table 2: Effect of this compound on the Voltage-Dependence of Activation (V½) [3]

Channel SubtypeApproximate V½ Shift (ΔV½, mV)
Kv7.1~ -20
Kv7.2~ -40 to -60
Kv7.3No significant effect
Kv7.4~ -40 to -60
Kv7.2/Kv7.3~ -40 to -60
Kv7.3/Kv7.5~ -40 to -60

Experimental Protocols

The primary experimental technique used to characterize the effects of this compound on Kv7 channels is perforated whole-cell patch-clamp electrophysiology .[1][3] This method allows for the recording of ion channel currents without dialyzing the intracellular contents, thus preserving endogenous signaling molecules.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of Kv7 channel subunits.[1][5][6]

  • Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the desired Kv7 α-subunits (e.g., Kv7.1, Kv7.2, Kv7.3, Kv7.4, Kv7.5) using standard lipofection or electroporation methods. For co-expression of different subunits (e.g., Kv7.2/Kv7.3), the respective cDNAs are co-transfected.

Perforated Whole-Cell Patch-Clamp Recording
  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA (pH adjusted to 7.3 with KOH).

    • Perforating Agent: Amphotericin B (200-240 µg/mL) is included in the internal solution to perforate the cell membrane.

  • Recording Procedure:

    • Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution containing Amphotericin B.

    • A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

    • The Amphotericin B is allowed to diffuse into the membrane patch and form pores, which allows for electrical access to the cell interior. This process is monitored by observing the series resistance.

    • Voltage-clamp protocols are applied to elicit Kv7 channel currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing voltage steps (e.g., from -130 mV to +30 mV in 10 mV increments).[3]

    • This compound is applied to the external solution at various concentrations to determine its effects on current amplitude and gating kinetics.

Data Analysis
  • Current-Voltage (I-V) Relationship: The peak current amplitude at each voltage step is plotted against the corresponding membrane potential.

  • Activation Curves: The voltage-dependence of channel activation is determined by plotting the normalized tail current amplitude as a function of the preceding test potential. The data is then fitted with a Boltzmann function to determine the half-activation voltage (V½).

  • Concentration-Response Curves: The effect of different concentrations of this compound on current amplitude or V½ shift is plotted, and the data is fitted with a logistic function to determine the EC50 value.[3]

Visualizations

Signaling Pathway of this compound Action

QO58_Mechanism QO58 This compound Kv7 Kv7 Channel (Voltage-Sensing Domain) QO58->Kv7 Binds to VSD Channel_Open Increased Open Probability (Stabilized Open State) Kv7->Channel_Open Alters Gating K_Efflux Increased K+ Efflux Channel_Open->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of this compound action on Kv7 channels.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cluster_results Results Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfection with Kv7 Channel cDNA Cell_Culture->Transfection Patch_Clamp Perforated Whole-Cell Patch-Clamp Transfection->Patch_Clamp Drug_Application Application of this compound Patch_Clamp->Drug_Application IV_Curve I-V Curve Generation Drug_Application->IV_Curve Activation_Curve Activation Curve Fitting (Boltzmann) IV_Curve->Activation_Curve Dose_Response Concentration-Response Curve Fitting (Logistic) Activation_Curve->Dose_Response EC50 Determine EC50 Dose_Response->EC50 V_half Determine ΔV½ Dose_Response->V_half

Caption: Workflow for characterizing this compound's effects.

References

QO 58: A Technical Whitepaper on its Therapeutic Potential as a Kv7 Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QO 58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that has demonstrated significant potential as a potent modulator of Kv7 (KCNQ) potassium channels.[1][2] These channels are crucial regulators of neuronal excitability, and their modulation presents a promising therapeutic avenue for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Introduction

Voltage-gated potassium channels of the Kv7 family are key players in controlling neuronal excitability.[1] The M-current, a sub-threshold, non-inactivating potassium current generated by Kv7 channels, is critical for stabilizing the membrane potential of neurons.[3] Enhancement of this current can effectively reduce neuronal excitability. This compound has emerged as a potent activator of Kv7 channels, suggesting its therapeutic utility in treating diseases linked to neuronal hyperexcitability.[1][2]

Mechanism of Action

This compound functions as a positive modulator, or "opener," of Kv7 channels.[5] Its mechanism is distinct from other known Kv7 openers like retigabine.[1][2] The core mechanism involves the following key actions:

  • Increased Current Amplitudes: this compound significantly enhances the amplitude of currents passing through Kv7.2/Kv7.3 channels.[1][6]

  • Negative Shift in Voltage-Dependent Activation: The compound shifts the voltage-dependent activation curve of the channels to a more negative potential, meaning the channels open at lower levels of depolarization.[1][3][6]

  • Slowing of Deactivation: this compound slows the deactivation kinetics of the channels, thereby prolonging their open state.[1][3][6]

Studies indicate that this compound likely interacts with the voltage-sensing domain (VSD) of the Kv7.2 channel subunit.[5][7] This interaction is believed to stabilize the VSD in a conformation that favors the open state of the channel.[5] Mutagenesis studies have identified a chain of amino acids, Val224Val225Tyr226, in Kv7.2 as important for the activation of the channel by this compound.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from preclinical studies.

Table 1: EC50 Values of this compound on Various Kv7 Channel Subtypes

Channel SubtypeEC50 (μM)Reference
Kv7.17.0 ± 1.0[1]
Kv7.21.3 ± 1.0[1]
Kv7.40.6 ± 0.1[1]
Kv7.3/Kv7.55.2 ± 2.2[1]
Kv7.2/Kv7.32.3 ± 0.8[1]

Table 2: Effect of this compound on Kv7.2/Kv7.3 Channel Activation

ParameterValueReference
EC50 for shift in V1/21.2 ± 0.2 μM[1]
Maximal fold increase in current at -40 mV6.15 ± 0.76[1]
Hill Coefficient0.6 ± 0.1[1]

Table 3: In Vivo Efficacy of this compound

ModelEffectReference
Chronic Constriction Injury (CCI) of the sciatic nerve in ratsSignificantly increased the threshold of mechanical stimulus[1]
Neuropathic Pain ModelElevated the pain threshold[2]

Experimental Protocols

The following outlines the general methodologies used in the characterization of this compound.

Cell Culture and Transfection

Mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, are commonly used for expressing Kv7 channel subtypes.[1][7] Cells are cultured in appropriate media and transiently transfected with plasmids encoding the desired Kv7 channel subunits using standard transfection reagents.

Electrophysiology

A perforated whole-cell patch-clamp technique is the gold-standard method for recording Kv7 currents.[2][4]

  • Recording Setup: Cells expressing the channels of interest are identified, and a patch pipette with a resistance of 2-4 MΩ is used to form a high-resistance seal with the cell membrane. The patch is then perforated using an agent like amphotericin B to allow for electrical access to the cell's interior without dialyzing intracellular contents.[8]

  • Voltage Protocols: To measure channel activation, the cell membrane is held at a negative potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials (e.g., from -130 mV to +30 mV in 10 mV increments).[1]

  • Compound Application: this compound is prepared as a stock solution in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in the external recording solution.[8] The compound is applied to the cells via a perfusion system.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as current amplitude, voltage-dependence of activation (V1/2), and deactivation kinetics. Concentration-response curves are generated to calculate EC50 values.[1]

Animal Models of Neuropathic Pain

The chronic constriction injury (CCI) model in rats is used to assess the in vivo efficacy of this compound.[1][2]

  • Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it to induce a neuropathy.

  • Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia (exaggerated response to a painful stimulus) is measured using a radiant heat source.

  • Drug Administration: this compound is administered to the animals, and its effect on the pain thresholds is measured at different time points.[1]

Visualizations

Signaling Pathway

QO58_Mechanism_of_Action cluster_membrane Cell Membrane cluster_effects Cellular Effects Kv7 Kv7 Channel (Closed State) VSD Voltage-Sensing Domain (VSD) Kv7_open Kv7 Channel (Open State) K_efflux Increased K+ Efflux Kv7_open->K_efflux Allows K+ ions to exit QO58 This compound QO58->VSD Binds to and stabilizes VSD VSD->Kv7_open Promotes channel opening Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of action of this compound on Kv7 channels.

Experimental Workflow

Electrophysiology_Workflow start Start cell_prep Cell Culture & Transfection with Kv7 Channels start->cell_prep patch_clamp Perforated Whole-Cell Patch-Clamp Recording cell_prep->patch_clamp baseline Record Baseline Kv7 Currents patch_clamp->baseline compound_app Apply this compound (Varying Concentrations) baseline->compound_app record_effect Record Kv7 Currents in Presence of this compound compound_app->record_effect washout Washout of Compound record_effect->washout data_analysis Data Analysis: - Current Amplitude - V1/2 Shift - EC50 Calculation record_effect->data_analysis washout->baseline Verify Reversibility end End data_analysis->end

Caption: Workflow for electrophysiological characterization of this compound.

Conclusion

This compound is a potent and selective opener of Kv7 potassium channels with a distinct mechanism of action. The preclinical data strongly support its therapeutic potential for disorders associated with neuronal hyperexcitability. Further investigation, including more extensive preclinical safety and efficacy studies, is warranted to advance this compound towards clinical development. This document provides a foundational guide for researchers and drug development professionals interested in exploring the therapeutic promise of this novel compound.

References

A Technical Guide to QO-58: A Novel Modulator of the KCNQ Gene Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of QO-58, a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that acts as a potent opener of the KCNQ (Kv7) family of voltage-gated potassium channels.[1][2][3] Modulation of these channels is a significant strategy in the development of therapeutics for neuronal hyperexcitability disorders, including epilepsy and neuropathic pain.[1][2][3][4] QO-58 distinguishes itself from other KCNQ channel openers, such as retigabine, through a distinct mechanism of action, offering a unique pharmacological tool for research and a potential lead for drug development.[1][3]

Core Mechanism of Action

QO-58 enhances the activity of KCNQ channels, leading to a hyperpolarizing influence on the cell membrane and a reduction in neuronal excitability.[1][3] This is achieved through a multi-faceted modulation of the channel's gating properties. Electrophysiological studies have demonstrated that QO-58:

  • Increases Current Amplitudes: It potentiates the magnitude of the potassium current flowing through the channel.[1][3]

  • Induces a Hyperpolarizing Shift in Voltage-Dependent Activation: QO-58 causes the channel to open at more negative membrane potentials, increasing its activity near the resting membrane potential of neurons.[1][3][5]

  • Slows Deactivation Kinetics: The compound prolongs the open state of the channel by slowing its rate of closure.[1][3]

This combined effect on channel gating leads to an enhanced M-type K+ current (I_KM), a critical regulator of neuronal excitability.[1][3]

Interaction with the KCNQ Gene Family: Subtype Selectivity

QO-58 exhibits a distinct selectivity profile across the different members of the KCNQ gene family. It is a potent activator of channels containing Kv7.2, Kv7.4, and Kv7.5 subunits, while showing less pronounced effects on Kv7.1 and minimal impact on homomeric Kv7.3 channels.[1][2][3] This selectivity is a key feature that differentiates it from other KCNQ channel modulators.[1][3]

Quantitative Data on QO-58 Activity

The following tables summarize the key quantitative data from electrophysiological studies on the effects of QO-58 on various KCNQ channel subtypes.

Table 1: Half-Maximal Effective Concentrations (EC50) of QO-58 for KCNQ Channel Activation

KCNQ Channel SubtypeEC50 (µM)Reference
Kv7.17.0
Kv7.21.0
Kv7.2/Kv7.32.3 ± 0.8[3]
Kv7.2/Kv7.3 (QO58-lysine)1.2 ± 0.2[5]
Kv7.3Little effect[1][3]
Kv7.40.6
Kv7.3/Kv7.55.2

Table 2: Effect of QO-58 on the Voltage-Dependence of Activation (V1/2) of KCNQ Channels

KCNQ Channel SubtypeQO-58 Concentration (µM)ΔV1/2 (mV)Reference
Kv7.2/Kv7.310-28.4 (approx.)[3][5]
Kv7.2/Kv7.3 (QO58-lysine)10-28.4[5]

Table 3: Effect of QO-58 on Deactivation Kinetics of KCNQ Channels

KCNQ Channel SubtypeQO-58 Concentration (µM)Fold Increase in Deactivation Time ConstantReference
Kv7.2106.2[3]
Kv7.41036.4[3]

Binding Site and Molecular Determinants

The mechanism of action of QO-58 is distinct from that of the well-characterized KCNQ opener, retigabine.[1][3] While retigabine's activity is dependent on a tryptophan residue (W236 in Kv7.2), QO-58's effects are not mediated by this residue.[3] Instead, studies have identified a crucial role for a specific amino acid triad (B1167595) in the S5 transmembrane segment of Kv7.2.

Mutagenesis studies have pinpointed the following residues as critical for QO-58's modulatory activity:

  • Valine 224 (V224) in Kv7.2[1][3]

  • Valine 225 (V225) in Kv7.2[1][3]

  • Tyrosine 226 (Y226) in Kv7.2[1][3]

These residues are conserved across the KCNQ subtypes that are sensitive to QO-58, and their absence in Kv7.3 likely contributes to the compound's lack of effect on this particular channel.[3] Further research suggests that QO-58 targets the voltage sensor domain (VSD) of the channel, sharing characteristics with other VSD-targeted potentiators.[6] However, there are subtle differences in its interaction with the VSD binding pocket compared to other compounds like ICA-069673.[6] For instance, the F168L mutation in Kv7.2, which abolishes ICA-069673 sensitivity, does not affect the action of QO-58.[6] Conversely, the F168W mutation reduces the effects of QO-58 while preserving sensitivity to ICA-069673.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of QO-58's action on KCNQ channels and a typical experimental workflow for its characterization.

G cluster_0 Cellular Environment cluster_1 Electrophysiological Consequences QO_58 QO-58 VSD Voltage Sensor Domain (VSD) (V224, V225, Y226) QO_58->VSD Binds to KCNQ_Channel KCNQ (Kv7) Channel (e.g., Kv7.2/7.3) Increased_I_K Increased K+ Current KCNQ_Channel->Increased_I_K Hyperpolarizing_Shift Hyperpolarizing Shift in V-Activation KCNQ_Channel->Hyperpolarizing_Shift Slowed_Deactivation Slowed Deactivation KCNQ_Channel->Slowed_Deactivation VSD->KCNQ_Channel Modulates Hyperpolarization Membrane Hyperpolarization Increased_I_K->Hyperpolarization Hyperpolarizing_Shift->Hyperpolarization Slowed_Deactivation->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Proposed signaling pathway of QO-58 action on KCNQ channels.

G Cell_Culture Cell Culture (e.g., HEK293, CHO cells) Transfection Transient Transfection with KCNQ cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp Data_Acquisition Data Acquisition (Currents, Voltage Protocols) Patch_Clamp->Data_Acquisition QO58_Application Application of QO-58 (Concentration-Response) Data_Acquisition->QO58_Application Data_Analysis Data Analysis (EC50, V1/2, Tau) QO58_Application->Data_Analysis Results Results Interpretation and Conclusion Data_Analysis->Results

Caption: Experimental workflow for characterizing QO-58's effects.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to characterize the interaction of QO-58 with KCNQ channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to record the ionic currents flowing through KCNQ channels in living cells, allowing for the direct measurement of QO-58's effects on channel activity.[1][3][7]

1. Cell Preparation:

  • Cell Lines: Mammalian cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.[1][3] These cells have low endogenous potassium channel expression.

  • Transfection: Cells are transiently transfected with plasmids containing the cDNA for the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3) using a suitable transfection reagent (e.g., Lipofectamine). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.

  • Cell Culture: Transfected cells are cultured in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) and incubated at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow for channel expression.

2. Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.

  • Recording Setup: Recordings are performed at room temperature using an patch-clamp amplifier and data acquisition system.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Procedure:

    • A transfected cell (identified by GFP fluorescence) is selected for recording.

    • The recording pipette is brought into contact with the cell membrane, and a high-resistance seal (GΩ seal) is formed.

    • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -80 mV.

    • Voltage protocols are applied to elicit KCNQ currents. For example, to generate activation curves, the membrane potential is stepped from -130 mV to +30 mV in 10 mV increments.[3]

    • QO-58 is applied to the cell via a perfusion system at various concentrations to determine its effects on current amplitude, voltage-dependence of activation, and deactivation kinetics.

3. Data Analysis:

  • Current-Voltage (I-V) Relationship: The peak current amplitude at each voltage step is plotted against the corresponding voltage.

  • Conductance-Voltage (G-V) Relationship: The conductance (G) is calculated from the peak tail current and plotted against the prepulse potential. The data are then fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor.

  • Concentration-Response Curves: The potentiation of the current at a specific voltage is plotted against the concentration of QO-58. The data are fitted with a Hill equation to determine the EC50 value.

  • Deactivation Kinetics: The decay of the tail current is fitted with a single or double exponential function to determine the deactivation time constant(s).

Conclusion

QO-58 is a valuable pharmacological tool for studying the KCNQ family of potassium channels. Its unique mechanism of action and subtype selectivity provide a means to dissect the physiological roles of different KCNQ channel complexes. Furthermore, its efficacy in animal models of neuropathic pain suggests its potential as a lead compound for the development of novel analgesics and anti-epileptic drugs.[1][3] This technical guide provides a foundational understanding of QO-58's interaction with the KCNQ gene family, intended to support further research and development in this promising area of pharmacology.

References

Methodological & Application

Application Notes and Protocols for QO-58 in Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO-58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that acts as a potent opener of Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3] These channels are crucial regulators of neuronal excitability, and their modulation is a promising therapeutic strategy for conditions such as epilepsy and neuropathic pain.[1] QO-58 enhances the M-type potassium current (IKM), thereby reducing neuronal excitability.[1] Its mechanism of action is distinct from other Kv7 openers like retigabine, involving direct interaction with the voltage-sensing domain (VSD) of the Kv7.2 channel subunit to stabilize the open state.[2][3][4] This application note provides detailed protocols for the use of QO-58 in perforated whole-cell patch-clamp studies to characterize its effects on Kv7 channels.

Data Presentation

Quantitative Summary of QO-58 Effects

The following tables summarize the half-maximal effective concentrations (EC50) of QO-58 on various Kv7 channel subtypes and its impact on other channel types.

Kv7 SubtypeReported EC50 (µM)Reference(s)
Kv7.17.0
Kv7.21.0
Kv7.3Little to no effect[1]
Kv7.40.6
Kv7.2/Kv7.32.3[3]
Kv7.3/Kv7.55.2
Channel Type / CurrentEffect of QO-58EC50 / ConcentrationReference(s)
M-type K+ Current (IK(M))Increased Amplitude3.1 µM[5]
Ca2+-activated K+ Current (IK(Ca))Increased Amplitude4.2 µM[5]
Nicotinic ACh ReceptorsPositive Allosteric ModulatorShifts nicotine (B1678760) EC50 from 10.2 to 4.3 µM (at 10 µM QO-58)[6]

Signaling Pathway and Mechanism of Action

QO-58 directly binds to the voltage-sensing domain (VSD) of the Kv7.2 potassium channel. This interaction stabilizes the channel in its open conformation, leading to an increased efflux of potassium ions (K+). The resulting hyperpolarization of the neuronal membrane makes it more difficult to reach the threshold for firing an action potential, thus reducing overall neuronal excitability.

QO58_Mechanism cluster_membrane Neuronal Membrane QO58 QO-58 Kv7_2 Kv7.2 Channel (Voltage-Sensing Domain) QO58->Kv7_2 Binds to VSD K_ion K+ Kv7_2->K_ion Stabilizes Open State AP Action Potential Threshold K_ion->AP Increases K+ Efflux (Hyperpolarization) Excitability Neuronal Excitability AP->Excitability Reduces Likelihood of Firing

Mechanism of action for QO-58 on neuronal excitability.

Experimental Protocols

Perforated Whole-Cell Patch-Clamp Protocol for Studying QO-58 on Cultured Cells

This protocol is designed for investigating the effects of QO-58 on Kv7 channels expressed in mammalian cell lines (e.g., CHO or HEK cells). The perforated patch technique is recommended to maintain the integrity of the intracellular environment.

1. Preparation of Solutions

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

  • Internal (Pipette) Solution (in mM): 150 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm.

  • Amphotericin B Stock Solution: Dissolve Amphotericin B in DMSO to a concentration of 60 mg/mL. Store in aliquots at -20°C.

  • Final Perforating Internal Solution: On the day of the experiment, dilute the Amphotericin B stock solution into the internal solution to a final concentration of 240 µg/mL. Sonicate for 30 seconds to aid dissolution.

  • QO-58 Stock Solution: Prepare a 10 mM stock solution of QO-58 in high-quality DMSO. Store in aliquots at -20°C.

2. Cell Preparation

  • Plate cells expressing the Kv7 channel subtype of interest onto glass coverslips 24-48 hours before the experiment.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

3. Perforated Patch-Clamp Recording

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Fill the pipette tip with a small amount of Amphotericin B-free internal solution, then back-fill with the Amphotericin B-containing internal solution. This helps in obtaining a high-resistance seal before perforation begins.

  • Approach a cell and form a gigaohm seal (>1 GΩ) in voltage-clamp mode.

  • Monitor the access resistance. Perforation typically occurs within 5-20 minutes, indicated by a decrease in access resistance to < 20 MΩ.

  • Once a stable perforated patch is achieved, proceed with the voltage-clamp protocol.

4. Voltage-Clamp Protocol for Kv7 Currents

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a series of depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 500 ms.

  • Return the potential to -60 mV to record tail currents.

  • Record baseline currents in the external solution.

  • Perfuse the recording chamber with the desired concentration of QO-58 (e.g., 0.1 - 10 µM) and repeat the voltage-clamp protocol. A vehicle control with the same final DMSO concentration should also be tested.

5. Data Analysis

  • Measure the steady-state current amplitude at the end of the depolarizing steps.

  • Analyze the tail currents to determine the voltage-dependence of channel activation. Fit the normalized tail current amplitudes to a Boltzmann function to calculate the half-activation voltage (V1/2).

  • Plot concentration-response curves to determine the EC50 of QO-58.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical patch-clamp experiment with QO-58.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Solutions (Internal, External, QO-58) setup_rig Set up Patch-Clamp Rig prep_solutions->setup_rig prep_cells Plate and Culture Cells prep_cells->setup_rig form_seal Form Gigaohm Seal setup_rig->form_seal perforate Allow Perforation (Monitor Access Resistance) form_seal->perforate record_baseline Record Baseline Currents (Voltage-Clamp Protocol) perforate->record_baseline apply_qo58 Apply QO-58 / Vehicle record_baseline->apply_qo58 record_treatment Record Currents with QO-58 apply_qo58->record_treatment analyze_currents Analyze Current Amplitudes and Kinetics record_treatment->analyze_currents plot_curves Plot Activation and Concentration-Response Curves analyze_currents->plot_curves determine_params Determine EC50 and V1/2 Shift plot_curves->determine_params

Workflow for a patch-clamp experiment with QO-58.

References

Application Notes and Protocols for QO 58 in a Rat Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant therapeutic challenge due to its complex pathophysiology.[1][2] A key mechanism underlying neuropathic pain is the hyperexcitability of sensory neurons in the peripheral nervous system.[1] Voltage-gated potassium channels of the Kv7 (KCNQ) family are crucial regulators of neuronal excitability.[3] Nerve injury can lead to the downregulation of these channels, reducing the M-current, which in turn leads to neuronal hyperexcitability and pain.[1][4] Consequently, openers of Kv7 channels are a promising therapeutic strategy for neuropathic pain.[5][6]

QO 58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that acts as a potent and selective activator of Kv7 channels.[7][8] It has demonstrated anti-nociceptive effects in rodent models of neuropathic and inflammatory pain.[7][8] To improve solubility and bioavailability, a lysine (B10760008) salt form, QO58-lysine, has also been developed.[7] These notes provide detailed protocols for utilizing this compound in the chronic constriction injury (CCI) rat model of neuropathic pain, a standard preclinical model for assessing the efficacy of potential analgesics.[3][7]

Mechanism of Action of this compound

This compound enhances the activity of Kv7 channels, particularly subtypes Kv7.2 and Kv7.4, which are prominently expressed in neurons.[8] Its mechanism is distinct from other Kv7 openers like retigabine.[3][8] By activating these channels, this compound increases the M-current, a sub-threshold potassium current that stabilizes the neuronal membrane potential.[3][6] This enhancement of the M-current leads to hyperpolarization of the neuron, making it less likely to fire action potentials in response to stimuli. This reduction in neuronal excitability at the level of the dorsal root ganglion (DRG) and spinal cord is believed to underlie its analgesic effects in neuropathic pain states.[8]

cluster_0 Pathophysiology of Neuropathic Pain cluster_1 Therapeutic Intervention with this compound NerveInjury Peripheral Nerve Injury (e.g., CCI) Kv7Down Downregulation of Kv7 Channels NerveInjury->Kv7Down MCurrentRed Reduced M-Current Kv7Down->MCurrentRed ExcitabilityUp Neuronal Hyperexcitability MCurrentRed->ExcitabilityUp Pain Neuropathic Pain (Allodynia, Hyperalgesia) ExcitabilityUp->Pain QO58 This compound ExcitabilityUp->QO58 This compound Inhibits Kv7Activation Activation of Kv7.2/7.4 Channels QO58->Kv7Activation MCurrentRest Enhanced M-Current Kv7Activation->MCurrentRest ExcitabilityDown Reduced Neuronal Excitability MCurrentRest->ExcitabilityDown Analgesia Analgesia ExcitabilityDown->Analgesia

Caption: Signaling pathway of this compound in neuropathic pain.

Data Presentation

Quantitative data from preclinical studies are summarized below to provide a clear overview of this compound's properties.

Table 1: In Vitro Potency of this compound on Kv7 Channel Subtypes

Channel Subtype EC₅₀ (μM) Description of Effect
Kv7.1 7.0 ± 1.0 Moderate activation
Kv7.2 1.3 ± 1.0 Potent activation
Kv7.3 Little to no effect Not significantly activated
Kv7.4 0.6 ± 0.1 Most potent activation
Kv7.3/Kv7.5 5.2 ± 2.2 Moderate activation

Data sourced from a study on CHO cells expressing Kv7 channels.[8]

Table 2: Pharmacokinetic Properties of QO58-lysine in Rats (Oral Administration)

Dose (mg/kg) t₁/₂ (hours) Absolute Bioavailability (%)
12.5 2.9 13.7%
25.0 2.7 24.3%
50.0 3.0 39.3%

Data demonstrates that the lysine salt form improves absorption.[7]

Table 3: Anti-Nociceptive Effects of this compound in the Rat CCI Model

Behavioral Test Stimulus Effect of this compound
Mechanical Allodynia Von Frey Filaments Significantly increased paw withdrawal threshold
Thermal Hyperalgesia Radiant Heat Significantly increased paw withdrawal latency

This compound demonstrated a significant reduction in nociceptive responses to both mechanical and thermal stimuli in rats with chronic constriction injury.[8]

Experimental Protocols

Detailed methodologies for inducing neuropathic pain in a rat model and assessing the analgesic efficacy of this compound are provided below.

Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model involves loose ligation of the sciatic nerve to produce nerve injury and subsequent pain hypersensitivity.[9]

cluster_preop Pre-Operative cluster_surgery Surgical Procedure cluster_postop Post-Operative start Start acclimate Acclimate male Sprague-Dawley rats (200-250g) for 7 days start->acclimate end End baseline Measure baseline mechanical and thermal sensitivity (See Protocols 3 & 4) acclimate->baseline anesthetize Anesthetize rat (e.g., 4% chloral (B1216628) hydrate, 10 mL/kg, i.p.) baseline->anesthetize incise Make skin incision on the right thigh anesthetize->incise expose Blunt dissect through biceps femoris to expose sciatic nerve incise->expose ligate Place 4 loose ligatures (4-0 chromic gut) arond the nerve, ~1mm apart expose->ligate close Suture muscle layer and close skin ligate->close recover Allow rat to recover on a heating pad close->recover monitor Monitor for signs of distress and infection daily recover->monitor develop Allow 7-14 days for full development of neuropathic pain symptoms monitor->develop confirm Confirm hypersensitivity via behavioral testing develop->confirm confirm->end

Caption: Experimental workflow for the CCI neuropathic pain model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., chloral hydrate, isoflurane)

  • Surgical tools (scalpels, forceps, retractors)

  • 4-0 chromic gut suture

  • Wound clips or sutures for skin closure

  • Heating pad

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of 4% chloral hydrate, 10 mL/kg).[9] Confirm deep anesthesia by lack of pedal withdrawal reflex.

  • Incision: Place the rat in a prone position. Shave and sterilize the right thigh area. Make a small skin incision over the mid-thigh.

  • Nerve Exposure: Carefully dissect through the biceps femoris muscle to expose the common sciatic nerve.

  • Ligation: Proximal to the nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tied just tightly enough to slightly constrict the nerve without arresting circulation.

  • Closure: Suture the muscle layer with absorbable sutures and close the skin incision with wound clips or non-absorbable sutures.

  • Recovery: Place the animal on a heating pad until it recovers from anesthesia. Administer post-operative analgesics as required by institutional guidelines for the first 24-48 hours.

  • Sham Control: For sham-operated control animals, perform the same surgical procedure, including nerve exposure, but do not apply the ligatures.

  • Development of Pain: Allow 7 to 14 days for the neuropathic pain phenotype (mechanical allodynia and thermal hyperalgesia) to fully develop and stabilize before commencing drug testing.

Protocol 2: Preparation and Administration of this compound

This compound and its lysine salt have low water solubility, requiring a specific vehicle for administration.

Materials:

  • This compound or QO58-lysine compound

  • Vehicle: 10% Tween-80 in sterile saline[7]

  • Vortex mixer and sonicator

  • Syringes and appropriate gauge needles for oral (p.o.) or intraperitoneal (i.p.) injection

Procedure:

  • Preparation: Weigh the desired amount of this compound or QO58-lysine.

  • Solubilization: Prepare the vehicle solution (10% Tween-80 in saline). Add the compound to the vehicle.

  • Mixing: Vortex and sonicate the mixture until the compound is fully suspended or dissolved to form a homogenous solution. Prepare fresh on the day of the experiment.

  • Administration:

    • Oral (p.o.): Administer the solution using an oral gavage needle. Doses of 12.5, 25, and 50 mg/kg have been tested for QO58-lysine.[7]

    • Intraperitoneal (i.p.): Administer the solution via intraperitoneal injection. Doses of 10 and 20 mg/kg have been tested for QO58-lysine.[7]

  • Timing: Administer the compound at a set time before behavioral testing to align with its pharmacokinetic profile (e.g., 30-60 minutes pre-test for i.p. administration).[7]

Protocol 3: Assessment of Mechanical Allodynia (Von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus.[7][10]

start Start acclimate Place rat in a plexiglass chamber on a wire mesh floor. Acclimate for 15-30 min. start->acclimate end End stimulate Apply von Frey filament to the plantar surface of the ipsilateral hind paw acclimate->stimulate observe Observe for a positive response: abrupt withdrawal, flinching, or licking stimulate->observe calculate Calculate 50% withdrawal threshold using the up-down method stimulate->calculate After sufficient data points (e.g., 6 responses near threshold) decision Positive Response? observe->decision record_up No: Record negative response. Select next filament of increasing force. decision->record_up No record_down Yes: Record positive response. Select next filament of decreasing force. decision->record_down Yes record_up->stimulate Continue testing record_down->stimulate Continue testing calculate->end

Caption: Workflow for the Von Frey test of mechanical allodynia.

Materials:

  • Set of calibrated von Frey filaments or an electronic von Frey apparatus

  • Testing chambers with a wire mesh floor

Procedure:

  • Acclimation: Place the rat in the testing chamber and allow it to acclimate for at least 15-30 minutes before testing begins.[7]

  • Filament Application: Apply the von Frey filament from underneath the mesh floor to the mid-plantar surface of the hind paw ipsilateral to the nerve injury.

  • Stimulus: The filament should be applied with enough force to cause it to bend, and the stimulus should be maintained for 2-3 seconds.[11]

  • Response: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • Begin with a mid-range filament (e.g., 2.0 g).

    • If there is no response, use the next filament of increasing stiffness.

    • If there is a positive response, use the next filament of decreasing stiffness.

    • The 50% paw withdrawal threshold (PWT) is calculated using the formula described by Chaplan et al. after a pattern of responses has been established near the threshold.[12]

  • Data Collection: Repeat the procedure at various time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8 hours) to determine the time course of the analgesic effect.[7]

Protocol 4: Assessment of Thermal Hyperalgesia (Plantar Test)

This test, based on the Hargreaves method, measures the paw withdrawal latency to a noxious heat stimulus.[13][14]

start Start acclimate Place rat in a plexiglass chamber on a glass plate. Acclimate for 15-30 min. start->acclimate end End position Position the radiant heat source beneath the plantar surface of the ipsilateral hind paw. acclimate->position start_test Activate the heat source and start the timer. position->start_test observe Observe for paw withdrawal. start_test->observe stop_test Timer stops automatically upon paw withdrawal. Record the latency. observe->stop_test cutoff If no withdrawal, test automatically stops at a pre-set cutoff time (e.g., 20s) to prevent tissue damage. observe->cutoff No response repeat_test Allow at least 5 minutes between trials. Average 3-5 measurements. stop_test->repeat_test cutoff->repeat_test repeat_test->end

Caption: Workflow for the Plantar test of thermal hyperalgesia.

Materials:

  • Plantar test apparatus (e.g., Ugo Basile or similar)

  • Plexiglass testing chambers

Procedure:

  • Acclimation: Place the rat in the testing chamber on the glass surface and allow it to acclimate for at least 15-30 minutes.[14]

  • Testing: Position the movable radiant heat source directly beneath the plantar surface of the ipsilateral hind paw.

  • Measurement: Activate the heat source. A timer will automatically start and will stop when the rat withdraws its paw. The time from activation to withdrawal is the paw withdrawal latency (PWL).

  • Cutoff: A cutoff time (e.g., 20-30 seconds) must be set to prevent tissue damage in the absence of a withdrawal response.[14][15]

  • Data Collection: Take 3-5 measurements per animal, with at least a 5-minute interval between each measurement, and calculate the average latency. Test at various time points after drug administration to map the duration of action.[7]

References

Application Notes and Protocols for QO-58 using the Perforated Whole-Cell Patch Technique

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the perforated whole-cell patch-clamp technique for the characterization of the K(v)7 potassium channel opener, QO-58. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the experimental workflow and the compound's mechanism of action.

Introduction to QO-58 and the Perforated Patch-Clamp Technique

QO-58 is a potent, novel pyrazolo[1,5-a]pyrimidin-7(4H)-one modulator of K(v)7 (KCNQ) potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their activation represents a promising therapeutic strategy for conditions such as epilepsy and neuropathic pain. QO-58 enhances K(v)7 channel activity by increasing current amplitudes, shifting the voltage-dependent activation to more negative potentials, and slowing channel deactivation.[1][2] Its mechanism of action is distinct from other K(v)7 openers like retigabine.[1][2]

The perforated whole-cell patch-clamp technique is the recommended method for studying the effects of QO-58 on K(v)7 channels.[1][2] This technique utilizes pore-forming agents, such as amphotericin B or nystatin, in the patch pipette to gain electrical access to the cell's interior without rupturing the cell membrane.[3][4][5][6] This approach is advantageous as it preserves the endogenous intracellular signaling molecules and second messengers, which can be crucial for maintaining the physiological function and modulation of ion channels.[3][4][5][6] This minimizes the "rundown" of channel activity that can be observed with the conventional whole-cell technique.

Quantitative Data Summary

The following tables summarize the quantitative effects of QO-58 on various K(v)7 channel subtypes, as determined by perforated whole-cell patch-clamp electrophysiology.[1]

Table 1: Potency of QO-58 on K(v)7 Channel Subtypes

Channel SubtypeEC₅₀ (µM)
K(v)7.17.0 ± 1.0
K(v)7.21.3 ± 1.0
K(v)7.40.6 ± 0.1
K(v)7.3/K(v)7.55.2 ± 2.2
K(v)7.2/K(v)7.32.3 ± 0.8

Data represents the half-maximal effective concentration (EC₅₀) for the potentiation of current amplitude at -40 mV.[1] A lysine (B10760008) salt of QO-58 (QO58-lysine) has been shown to have an EC₅₀ of 1.2 ± 0.2 µmol/L on K(v)7.2/7.3 channels.[7]

Table 2: Effect of QO-58 (10 µM) on the Voltage-Dependence of Activation (V₁/₂) of K(v)7 Channels

Channel SubtypeV₁/₂ Shift (ΔmV)
K(v)7.1~ -20
K(v)7.2~ -40 to -60
K(v)7.3No significant shift
K(v)7.4~ -40 to -60
K(v)7.2/K(v)7.3~ -40 to -60
K(v)7.3/K(v)7.5~ -40 to -60

Data represents the approximate leftward shift in the half-activation voltage (V₁/₂) in the presence of 10 µM QO-58.[1] For K(v)7.2/Kv7.3 channels, 10 µM QO58-lysine caused a leftward shift in V₁/₂ from -26.0 ± 0.6 mV to -54.4 ± 2.5 mV.[7]

Experimental Protocols

This section provides a detailed methodology for investigating the effects of QO-58 on K(v)7 channels using the perforated whole-cell patch-clamp technique.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are suitable for heterologous expression of K(v)7 channel subunits.[8][9] These cell lines have low endogenous expression of K(v)7 channels.

  • Transfection: Stably or transiently transfect the cells with the cDNA encoding the desired K(v)7 channel subunits (e.g., K(v)7.2, K(v)7.3, or co-expression of both). For native neuron recordings, dorsal root ganglion (DRG) neurons can be isolated from rats.[1]

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

Solutions and Reagents

Table 3: Composition of Intracellular and Extracellular Solutions

Extracellular Solution (in mM) Intracellular (Pipette) Solution (in mM)
140 NaCl150 KCl
2.5 KCl1 MgCl₂
2 CaCl₂10 HEPES
1 MgCl₂5 EGTA
10 HEPES
10 Glucose
pH adjusted to 7.4 with NaOHpH adjusted to 7.2 with KOH

Perforating Agent:

  • Prepare a stock solution of Amphotericin B at 60 mg/mL in dimethyl sulfoxide (B87167) (DMSO).

  • On the day of the experiment, dilute the stock solution into the intracellular solution to a final concentration of 240 µg/mL. Sonicate the solution for 5 minutes to aid dissolution.

QO-58 Solution:

  • Prepare a stock solution of QO-58 in DMSO.

  • Dilute the stock solution in the extracellular solution to the desired final concentrations on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

Perforated Patch-Clamp Recording Procedure
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution. To facilitate seal formation, first, fill the tip of the pipette with a small amount of amphotericin B-free intracellular solution, and then back-fill with the amphotericin B-containing solution.

  • Seal Formation: Approach a selected cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (seal resistance > 1 GΩ).

  • Perforation: Monitor the access resistance. Perforation will occur as the amphotericin B diffuses into the membrane patch and forms pores. This process typically takes 5-15 minutes, during which the access resistance will gradually decrease and stabilize. Recordings should begin once the access resistance is stable and ideally below 20 MΩ.

  • Data Acquisition: Record whole-cell currents using a patch-clamp amplifier and appropriate data acquisition software.

Voltage-Clamp Protocol for Activation Curves
  • Holding Potential: Clamp the cell membrane at a holding potential of -80 mV.

  • Voltage Steps: Apply a series of depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for a duration of 500 ms.

  • Tail Currents: Following the depolarizing step, repolarize the membrane to -60 mV to record tail currents.

  • Data Analysis: Measure the peak tail current amplitude at each voltage step. Plot the normalized tail current amplitudes against the prepulse potential and fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V₁/₂) and the slope factor.

    • Boltzmann Equation: I/I_max = 1 / (1 + exp((V₁/₂ - V) / k))

      • Where I is the tail current at a given voltage V, I_max is the maximal tail current, V₁/₂ is the half-maximal activation voltage, and k is the slope factor.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_patch Perforated Patch-Clamp cluster_recording Data Acquisition & Analysis cell_culture Cell Culture (HEK293 or CHO) transfection Transfection with K(v)7 cDNA cell_culture->transfection seal_formation Giga-ohm Seal Formation transfection->seal_formation pipette_prep Pipette Filling (Amphotericin B) pipette_prep->seal_formation perforation Membrane Perforation seal_formation->perforation voltage_protocol Apply Voltage-Clamp Protocol perforation->voltage_protocol qo58_application Apply QO-58 voltage_protocol->qo58_application data_analysis Analyze Current- Voltage Relationship qo58_application->data_analysis

Caption: Workflow for characterizing QO-58 using the perforated patch-clamp technique.

Mechanism of Action of QO-58

QO-58 acts as a gating modifier by interacting with the voltage-sensing domain (VSD) of the K(v)7.2 channel.[9] Mutagenesis studies have identified a specific chain of amino acids, Valine 224, Valine 225, and Tyrosine 226, within the K(v)7.2 subunit as being crucial for the action of QO-58.[1][2] This interaction stabilizes the open state of the channel, leading to an increased probability of the channel being open at more negative membrane potentials.

mechanism_of_action cluster_channel K(v)7.2 Channel Subunit VSD Voltage-Sensing Domain (VSD) (S1-S4 Segments) OpenState Stabilization of Open State VSD->OpenState Pore Pore Domain (S5-S6 Segments) IncreasedCurrent Increased K+ Efflux (Hyperpolarization) Pore->IncreasedCurrent QO58 QO-58 BindingSite Binding Site (Val224, Val225, Tyr226) QO58->BindingSite BindingSite->VSD OpenState->Pore

Caption: Proposed mechanism of QO-58 action on the K(v)7.2 channel.

References

Application Notes and Protocols for In Vivo Administration of QO-58 in Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO-58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that functions as a potent opener of Kv7 (KCNQ) potassium channels.[1][2][3] These channels are critical regulators of neuronal excitability, and their activation represents a promising therapeutic strategy for conditions marked by neuronal hyperexcitability, such as neuropathic and inflammatory pain.[1][2][3][4] QO-58 enhances the M-current, a sub-threshold potassium current that stabilizes the membrane potential of neurons, thereby reducing neuronal firing.[1][2][3] Preclinical studies have demonstrated the analgesic efficacy of QO-58 and its lysine-modified derivative, QO-58-lysine, in various rodent models of pain.[1][5][6][7]

This document provides detailed application notes and protocols for the in vivo administration of QO-58 for pain research, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action

QO-58 modulates the gating properties of Kv7 channels in a manner distinct from other known openers like retigabine.[1][2][3] Its primary effects include:

  • Enhanced Channel Activity: Increases the amplitude of currents passing through Kv7 channels.[1][2]

  • Hyperpolarizing Shift in Activation: Shifts the voltage-dependent activation curve of the channels toward more negative potentials, facilitating channel opening at lower levels of depolarization.[1][2][3]

  • Slowing of Deactivation: Prolongs the open state of the channels by slowing their deactivation kinetics.[1][3]

Studies have identified a specific chain of amino acids (Val224Val225Tyr226) within the Kv7.2 subunit as crucial for the activating effect of QO-58.[1][2][3] By activating Kv7 channels, QO-58 hyperpolarizes neuronal membranes, reducing the likelihood of action potential generation and transmission of pain signals.

QO-58_Mechanism_of_Action Mechanism of Action of QO-58 in Pain Reduction QO58 QO-58 Kv7 Kv7 (KCNQ) Potassium Channels QO58->Kv7 Activates M_Current Increased M-Current (K+ Efflux) Kv7->M_Current Hyperpolarization Neuronal Membrane Hyperpolarization M_Current->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Pain_Signal Reduced Pain Signal Transmission Excitability->Pain_Signal Analgesia Analgesia Pain_Signal->Analgesia

Mechanism of action for QO-58 on neuronal excitability.

Quantitative Data Summary

The following tables summarize the key quantitative data for QO-58 and its derivative, QO-58-lysine, from preclinical studies.

Table 1: In Vitro Potency of QO-58 on Kv7 Channels

Channel SubtypeEC50 (μM)
Kv7.17.0[8]
Kv7.21.0[8]
Kv7.3/7.55.2[8]
Kv7.40.6[8]
Kv7.2/7.31.2 ± 0.2 (QO-58-lysine)[5]

Table 2: Pharmacokinetic Properties of QO-58-lysine (Oral Administration)

Dose (mg/kg)Bioavailability (%)Plasma Half-life (t1/2) (hours)
12.513.7[5][7]2.9[5]
2524.3[5][7]2.7[5]
5039.3[5][7]3.0[5]

Table 3: In Vivo Efficacy of QO-58 and QO-58-lysine in Pain Models

Pain ModelCompoundSpeciesAdministration RouteDose RangeOutcome
Chronic Constriction Injury (CCI) of Sciatic NerveQO-58RatSystemicNot specifiedIncreased mechanical and thermal pain thresholds.[1][2]
Formalin-Induced Inflammatory Pain (Phase II)QO-58-lysineMouseOral (p.o.)12.5 - 50 mg/kgDose-dependent reduction in licking/biting time.[5][7]
CFA-Induced Inflammatory PainQO-58-lysineRatOral (p.o.), Intraperitoneal (i.p.)12.5 - 50 mg/kgDose-dependent increase in paw withdrawal threshold (mechanical allodynia).[5][7]

Experimental Protocols

Protocol 1: Neuropathic Pain Model - Chronic Constriction Injury (CCI)

This protocol is designed to assess the analgesic effects of QO-58 in a rat model of neuropathic pain.[1][3]

1.1. Animal Model

  • Species: Adult male Sprague-Dawley rats (200-250 g).

  • Housing: House animals individually or in small groups with free access to food and water, maintained on a 12-hour light/dark cycle. Allow at least one week for acclimatization before any procedures.

1.2. CCI Surgery

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Shave and disinfect the lateral surface of the thigh.

  • Make a small incision and expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.

  • Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut or silk suture) around the nerve with about 1 mm spacing between them.

  • The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Close the muscle layer and skin with sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors (mechanical allodynia and thermal hyperalgesia).

1.3. Drug Preparation and Administration

  • Vehicle: Prepare a vehicle solution, for example, 10% Tween-80 in saline.[7]

  • QO-58 Solution: QO-58 can be dissolved in DMSO to create a stock solution and then diluted with the vehicle for administration.[8] The final concentration of DMSO should be minimized.

  • Administration: Administer QO-58 or vehicle via the desired route (e.g., intraperitoneal injection).

1.4. Behavioral Testing

  • Mechanical Allodynia (von Frey Test):

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.

    • Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.

    • The paw withdrawal threshold is the lowest force that elicits a brisk withdrawal response.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place the animal in a testing chamber on a glass surface.

    • Apply a radiant heat source to the plantar surface of the hind paw.

    • Record the latency to paw withdrawal. A cut-off time should be set to prevent tissue damage.

  • Testing Timeline:

    • Establish a baseline pain threshold before CCI surgery.

    • Confirm the development of hypersensitivity after surgery and before drug administration.

    • Administer QO-58 or vehicle and perform behavioral testing at various time points post-administration (e.g., 1, 2, 4, 6 hours) to determine the time course of the analgesic effect.

CCI_Workflow Experimental Workflow for CCI Neuropathic Pain Model cluster_pre Pre-Surgery cluster_surgery Surgery cluster_post Post-Surgery cluster_treatment Treatment & Testing Acclimatization Animal Acclimatization Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Acclimatization->Baseline CCI Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve Baseline->CCI Recovery Recovery & Pain Development (7-14 days) CCI->Recovery Confirmation Confirm Pain Hypersensitivity Recovery->Confirmation Drug_Admin Administer QO-58 or Vehicle Confirmation->Drug_Admin Behavioral_Tests Post-Dose Behavioral Testing (Time Course) Drug_Admin->Behavioral_Tests

Workflow for the Chronic Constriction Injury (CCI) pain model.

Protocol 2: Inflammatory Pain Model - Formalin Test

This protocol is used to evaluate the anti-nociceptive effects of QO-58-lysine in a model of acute inflammatory pain.[5][7]

2.1. Animal Model

  • Species: Adult male mice (e.g., KM mice) or Sprague-Dawley rats.

  • Housing: As described in Protocol 1.1.

2.2. Drug Preparation and Administration

  • Vehicle: 10% Tween-80 in saline.[7]

  • QO-58-lysine Solution: Prepare a suspension or solution of QO-58-lysine in the vehicle.

  • Administration: Administer QO-58-lysine or vehicle orally (p.o.) via gavage. The timing of administration before formalin injection is crucial and should be based on the pharmacokinetic profile of the compound (e.g., 1-2 hours prior).[5][7]

2.3. Formalin Injection and Behavioral Observation

  • Place the animal in a transparent observation chamber and allow it to acclimatize for at least 20 minutes.

  • Inject a small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.

  • Immediately after injection, return the animal to the chamber and start recording the cumulative time spent licking and biting the injected paw.

  • Observation Phases:

    • Phase I (Acute/Neurogenic Pain): 0-5 minutes post-injection.

    • Phase II (Inflammatory Pain): 15-40 minutes post-injection.

  • The primary endpoint is the reduction in licking/biting time during Phase II, which reflects inflammatory pain.

Protocol 3: Inflammatory Pain Model - Complete Freund's Adjuvant (CFA)

This protocol assesses the efficacy of QO-58-lysine in a model of persistent inflammatory pain.[5][7]

3.1. Animal Model

  • Species: Adult male Sprague-Dawley rats.

  • Housing: As described in Protocol 1.1.

3.2. Induction of Inflammation

  • Briefly restrain the rat and inject a small volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.

  • This will induce a localized inflammation, characterized by edema, mechanical allodynia, and thermal hyperalgesia, which develops over several hours to days.

3.3. Drug Preparation and Administration

  • As described in Protocol 2.2. Administration can be oral (p.o.) or intraperitoneal (i.p.).

3.4. Behavioral Testing

  • Timeline: Establish a baseline before CFA injection. Test for the development of hypersensitivity 24-48 hours after CFA injection.

  • Testing:

    • Measure mechanical allodynia using the von Frey test as described in Protocol 1.4.

    • Measure thermal hyperalgesia using the Hargreaves test as described in Protocol 1.4.

  • Administer QO-58-lysine or vehicle and assess the reversal of mechanical and thermal hypersensitivity at various time points post-dosing. The anti-nociceptive effect can be confirmed by reversal with the Kv7 channel blocker XE991.[5][7]

Conclusion

QO-58 and its derivatives are valuable research tools for investigating the role of Kv7 channels in pain signaling. The protocols outlined above provide a framework for evaluating the analgesic potential of these compounds in established and translationally relevant animal models of neuropathic and inflammatory pain. Careful attention to experimental detail, including drug formulation, administration route, and timing of behavioral assessments, is critical for obtaining robust and reproducible data.

References

Application Notes and Protocols: Assessing the Efficacy of QO-58 in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. A key strategy in the development of novel anti-epileptic drugs (AEDs) involves the modulation of ion channels to control neuronal hyperexcitability. The voltage-gated potassium channels of the Kv7 family (encoded by the KCNQ genes), particularly Kv7.2 and Kv7.3 which underlie the neuronal M-current, are critical regulators of neuronal excitability.[1][2] Activation of these channels leads to hyperpolarization of the neuronal membrane, thereby reducing repetitive firing and suppressing seizure activity.

QO-58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound identified as a potent opener of Kv7 channels.[3] Preclinical research suggests that QO-58 holds promise as a therapeutic agent for epilepsy and other disorders associated with neuronal hyperexcitability.[3][4] This document provides detailed application notes and protocols for assessing the efficacy of QO-58 in established preclinical models of epilepsy, namely the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure models. While in vitro studies have characterized QO-58's mechanism of action, this guide focuses on the in vivo evaluation of its anticonvulsant properties.

Mechanism of Action and Signaling Pathway

QO-58 is a potent modulator of Kv7 channels, exhibiting a mechanism of action distinct from other known Kv7 openers like retigabine.[3][4] It enhances the M-current by shifting the voltage-dependent activation of Kv7.2/Kv7.3 channels to more negative potentials and slowing their deactivation kinetics.[3] This leads to a stabilized resting membrane potential and reduced neuronal excitability. The interaction of QO-58 with the Kv7.2 channel is thought to involve specific amino acid residues, distinguishing its binding site from that of retigabine.[3]

QO-58 Signaling Pathway Mechanism of Action of QO-58 QO58 QO-58 Kv7 Kv7.2/Kv7.3 Channel QO58->Kv7 Binds and Activates M_current Increased M-current (K+ Efflux) Kv7->M_current Hyperpolarization Membrane Hyperpolarization M_current->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Seizure Suppression of Seizures Excitability->Seizure

Caption: Proposed signaling pathway for QO-58's anticonvulsant activity.

Quantitative Data Summary

As of the latest available data, specific in vivo efficacy data for QO-58 in the MES and PTZ epilepsy models, such as ED50 values, have not been extensively published. However, a compound from the same pyrazolo[1,5-a]pyrimidin-7(4H)-one series has shown anticonvulsant activity in a MES seizure model with an ED50 value of 12 mg/kg.[1] For illustrative purposes, the following tables summarize the in vitro potency of QO-58 on various Kv7 channel subtypes and provide representative in vivo efficacy data for other Kv7 channel openers in standard epilepsy models.

Table 1: In Vitro Efficacy of QO-58 on Kv7 Channel Subtypes

Kv7 Channel SubtypeEC50 (µM)
Kv7.17.0 ± 1.0
Kv7.21.3 ± 1.0
Kv7.40.6 ± 0.1
Kv7.3/Kv7.55.2 ± 2.2
Kv7.2/Kv7.32.3 ± 0.8

Data sourced from Qi et al. (2013).[3]

Table 2: Representative In Vivo Efficacy of other Kv7 Channel Openers

CompoundAnimal ModelTestRoute of AdministrationED50 (mg/kg)
RetigabineMouseMESi.p.8.7
RetigabineMouses.c. PTZi.p.1.3
Azetukalner (XEN1101)RatMESp.o.1.1
Azetukalner (XEN1101)MouseMESi.p.2.2
Azetukalner (XEN1101)Mouses.c. PTZi.p.< 10

Data for Retigabine and Azetukalner are provided for illustrative purposes.[2]

Experimental Protocols

The following are detailed protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models, which are standard preclinical assays for evaluating the efficacy of potential anticonvulsant compounds.

Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is highly predictive of clinical efficacy for AEDs that act to prevent seizure spread.

1. Animals:

  • Species: Male CD-1 or ICR mice (20-25 g) or Sprague-Dawley rats (100-150 g).

  • Acclimation: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 3-5 days prior to the experiment.

2. Materials:

  • QO-58

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Electroconvulsive shock device with corneal or ear-clip electrodes.

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) for corneal electrodes.

3. Experimental Procedure:

  • Drug Administration: Prepare a suspension of QO-58 in the chosen vehicle. Administer the compound or vehicle to different groups of animals via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.). The volume of administration is typically 10 ml/kg for mice.

  • Pre-treatment Time: The time between drug administration and the MES test should be determined based on the pharmacokinetic profile of QO-58. A typical pre-treatment time for i.p. administration is 30-60 minutes.

  • Seizure Induction:

    • Apply a drop of topical anesthetic to the animal's eyes if using corneal electrodes.

    • Place the electrodes on the corneas or ear pinnae.

    • Deliver a suprathreshold electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The endpoint is the abolition of this phase. An animal is considered protected if it does not exhibit tonic hindlimb extension.

  • Data Analysis: The percentage of animals protected in each dose group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis.

MES_Workflow start Start acclimation Animal Acclimation (3-5 days) start->acclimation grouping Randomize into Treatment Groups acclimation->grouping drug_admin Administer QO-58 or Vehicle grouping->drug_admin pretreatment Pre-treatment Period (e.g., 30-60 min) drug_admin->pretreatment seizure_induction Induce Seizure via MES pretreatment->seizure_induction observation Observe for Tonic Hindlimb Extension seizure_induction->observation data_analysis Calculate % Protection & ED50 observation->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.
Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ test is a model for generalized myoclonic and clonic seizures and is used to identify compounds that can raise the seizure threshold.

1. Animals:

  • Species: Male CD-1 or ICR mice (20-25 g) or Sprague-Dawley rats (100-150 g).

  • Acclimation: As described for the MES model.

2. Materials:

  • QO-58

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Pentylenetetrazol (PTZ) solution in saline (e.g., 85 mg/kg for mice, s.c.).

  • Observation chambers.

  • Stopwatch.

3. Experimental Procedure:

  • Drug Administration: Administer QO-58 or vehicle as described for the MES model.

  • Pre-treatment Time: Allow for an appropriate pre-treatment period based on the pharmacokinetics of QO-58.

  • Seizure Induction: Administer a convulsant dose of PTZ subcutaneously (s.c.).

  • Observation: Immediately place the animal in an individual observation chamber and observe for a period of 30 minutes. Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures. Seizure severity can be scored using a modified Racine scale:

    • Stage 0: No response

    • Stage 1: Ear and facial twitching

    • Stage 2: Myoclonic jerks

    • Stage 3: Clonic seizures with a sitting posture

    • Stage 4: Clonic seizures with loss of posture

    • Stage 5: Tonic-clonic seizures

  • Data Analysis: The primary endpoints are the latency to seizure onset and the seizure severity score. The ability of QO-58 to increase the latency to seizures and decrease the seizure score is indicative of its anticonvulsant activity. The percentage of animals protected from generalized clonic seizures can also be calculated to determine an ED50.

PTZ_Workflow start Start acclimation Animal Acclimation (3-5 days) start->acclimation grouping Randomize into Treatment Groups acclimation->grouping drug_admin Administer QO-58 or Vehicle grouping->drug_admin pretreatment Pre-treatment Period drug_admin->pretreatment ptz_injection Inject PTZ (s.c.) pretreatment->ptz_injection observation Observe for 30 min (Latency & Severity Score) ptz_injection->observation data_analysis Analyze Latency, Score, & % Protection observation->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Pentylenetetrazol (PTZ)-induced seizure test.

Conclusion

QO-58 is a promising Kv7 channel opener with a well-characterized in vitro mechanism of action that supports its potential as an anticonvulsant. The MES and PTZ seizure models are robust and well-validated preclinical assays to determine the in vivo efficacy of QO-58. The protocols provided herein offer a standardized approach to evaluating its ability to prevent seizure spread and elevate the seizure threshold. While specific in vivo efficacy data for QO-58 is not yet widely available, the provided methodologies and illustrative data from other Kv7 channel openers will guide researchers in the comprehensive assessment of this and other novel anticonvulsant drug candidates. Further studies are warranted to fully elucidate the in vivo anticonvulsant profile of QO-58 and its therapeutic potential in the treatment of epilepsy.

References

Application Notes and Protocols: Evaluating the Anti-Convulsant Potential of QO58 in the Pentylenetetrazol (PTZ) Kindling Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting approximately 1% of the world's population.[1] The development of novel anti-seizure medications (ASMs) with improved efficacy and fewer side effects remains a critical area of research. Animal models that mimic the progressive development of seizures, known as epileptogenesis, are invaluable tools for this purpose.[1] The pentylenetetrazol (PTZ) kindling model is a widely used and reproducible chemical kindling method that models the gradual development of generalized seizures.[2][3]

Voltage-gated potassium channels of the Kv7 (KCNQ) family are key regulators of neuronal excitability.[4][5] Their activation leads to a hyperpolarizing M-type current that stabilizes the neuronal membrane potential, thereby suppressing hyperexcitability.[5][6] This makes them a promising target for ASMs.[6][7] QO58 is a novel, potent opener of Kv7 channels, with selectivity for Kv7.2 and Kv7.4 subtypes.[8] It enhances M-currents, reduces neuronal firing, and has demonstrated anti-nociceptive effects in pain models.[5][8]

These application notes provide a detailed protocol for utilizing the PTZ kindling model to evaluate the anti-convulsant and anti-epileptogenic properties of QO58.

Principles and Background

The PTZ Kindling Model

Pentylenetetrazol (PTZ) is a non-competitive antagonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2][9] By blocking GABAergic inhibition, PTZ increases neuronal excitability.[2][9] While a single high dose of PTZ can induce an acute, severe seizure, the kindling model uses repeated administration of a sub-convulsive dose (e.g., 20-40 mg/kg).[1][10] These repeated, intermittent chemical stimuli lead to progressive and permanent neuroplastic changes that lower the seizure threshold.[2][11] Consequently, a dose that initially caused no or mild behavioral effects will eventually trigger full-blown tonic-clonic convulsions.[3] This phenomenon provides an excellent model to study the process of epileptogenesis and to screen for compounds that can prevent or reverse this process.[11]

QO58: A Kv7 Channel Opener

Neuronal excitability is largely governed by the balance between excitatory and inhibitory inputs. Voltage-gated potassium channels, including the Kv7 family, play a crucial inhibitory role by facilitating potassium ion (K+) efflux, which hyperpolarizes the cell membrane and reduces the likelihood of action potential firing.[6][12] Loss-of-function mutations in Kv7 channel genes (KCNQ2 and KCNQ3) are linked to genetic epilepsy syndromes, highlighting their importance in seizure control.[5][13]

QO58 acts as a potent activator of Kv7.2/Kv7.3 channels, which are the primary components of the neuronal M-current.[5][8] It works by shifting the voltage-dependent activation of these channels to more negative potentials, meaning they open more readily and at lower levels of depolarization.[8] This action enhances the M-current, leading to membrane hyperpolarization and a reduction in neuronal firing frequency.[8] The central hypothesis for this protocol is that QO58's ability to suppress neuronal hyperexcitability will counteract the pro-convulsant effects of PTZ, thereby attenuating the development of kindling and reducing seizure severity.

Experimental Protocols

Protocol 1: PTZ-Induced Chemical Kindling in Rodents

This protocol describes the standard procedure for establishing the PTZ kindling model in mice or rats.

Materials:

  • Pentylenetetrazol (PTZ) powder

  • Sterile 0.9% saline solution

  • Syringes (1 mL) and needles (27-gauge)

  • Animal scale

  • Observation chambers (e.g., transparent Plexiglas cages)

  • Timer

Procedure:

  • Animal Selection and Acclimatization:

    • Use adult male mice (e.g., C57BL/6, BALB/c) or rats (e.g., Wistar, Sprague-Dawley), 8-16 weeks old.[2] Note that C57BL/6 mice are more resistant to PTZ, while BALB/c are more sensitive.[2]

    • House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

    • Handle animals daily for several days to acclimatize them to the injection procedure.

  • PTZ Solution Preparation:

    • Prepare a stock solution of PTZ in sterile 0.9% saline. A common concentration is 5-10 mg/mL.

    • The final injection volume should be consistent, typically 5-10 mL/kg.

  • Kindling Induction:

    • Weigh each animal before every injection to ensure accurate dosing.

    • Administer a sub-convulsive dose of PTZ via intraperitoneal (i.p.) injection. A widely used starting dose is 35 mg/kg .[1][14]

    • Administer injections intermittently, for example, every 48 hours (e.g., on Mondays, Wednesdays, and Fridays) to allow for the development of plastic changes.[1]

    • Immediately after injection, place the animal in the observation chamber and record its behavior for at least 30 minutes.

  • Seizure Scoring:

    • Score the maximal seizure severity for each animal during the observation period using a standardized scale, such as the modified Racine's scale.[14]

Protocol 2: Evaluation of QO58 in the PTZ Kindling Model

This protocol outlines the procedure for testing the efficacy of QO58 against the development of PTZ-induced kindling.

Materials:

  • QO58 compound

  • Appropriate vehicle for QO58 (e.g., saline with 5% DMSO and 5% Tween 80)

  • All materials listed in Protocol 1

Procedure:

  • Experimental Design and Group Allocation:

    • Randomly assign animals to experimental groups (minimum of 8-10 animals per group is recommended).[1][2]

    • A robust experimental design should include the groups outlined in Table 2.

  • QO58 Preparation and Administration:

    • Prepare QO58 in its designated vehicle. The specific formulation may depend on the salt form used (e.g., QO58-lysine).[5]

    • Administer the vehicle or the appropriate dose of QO58 via i.p. injection 30-60 minutes prior to each scheduled PTZ injection. This timing allows for drug absorption and distribution.

  • Kindling and Observation:

    • Following QO58/vehicle pre-treatment, administer PTZ (35 mg/kg, i.p.) as described in Protocol 1.

    • Record the latency to the first seizure sign and the maximal seizure score for each animal over a 30-minute observation period.

    • Continue this procedure for a set number of injections (e.g., 15-20 injections) or until the control group (PTZ + Vehicle) is fully kindled (e.g., consistently showing Stage 4 or 5 seizures).[14]

  • Data Analysis:

    • For each group, calculate the mean seizure score for each injection day.

    • Compare the progression of kindling between groups using a two-way repeated measures ANOVA, followed by post-hoc tests to identify significant differences.

    • Analyze the latency to seizure onset using a similar statistical approach.

    • A significant reduction in the mean seizure score and an increase in seizure latency in the QO58-treated groups compared to the PTZ + Vehicle group would indicate an anti-convulsant/anti-epileptogenic effect.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Modified Racine's Scale for Seizure Scoring [14]

Score Behavioral Manifestation
Stage 0 No response, normal behavior
Stage 1 Ear and facial twitching, tail contraction
Stage 2 Myoclonic body jerks, head nodding
Stage 3 Unilateral forelimb clonus
Stage 4 Bilateral forelimb clonus with rearing

| Stage 5 | Generalized tonic-clonic seizure with loss of postural control |

Table 2: Example Experimental Design

Group Pre-treatment (i.p.) Treatment (i.p.) Purpose
1 Vehicle Saline Negative Control (to assess effects of vehicle and injection stress)
2 Vehicle PTZ (35 mg/kg) Positive Control (to establish the standard kindling progression)
3 QO58 (Low Dose) PTZ (35 mg/kg) Test Group 1 (to assess efficacy at a lower dose)
4 QO58 (High Dose) PTZ (35 mg/kg) Test Group 2 (to assess efficacy at a higher dose)

| 5 | QO58 (High Dose) | Saline | QO58 Control (to assess behavioral effects of the compound alone) |

Table 3: Representative (Hypothetical) Results: Mean Seizure Score

Injection Day Group 2 (PTZ + Vehicle) Group 4 (PTZ + QO58 High Dose)
1 0.5 ± 0.2 0.1 ± 0.1
3 1.2 ± 0.3 0.4 ± 0.2
5 2.1 ± 0.4 0.8 ± 0.3
7 3.0 ± 0.5 1.5 ± 0.4
9 3.8 ± 0.4 2.0 ± 0.5
11 4.5 ± 0.3 2.4 ± 0.6
13 4.8 ± 0.2 2.6 ± 0.5
15 4.9 ± 0.2 2.7 ± 0.6

Data are presented as Mean ± SEM. This table illustrates the expected trend where QO58 attenuates the increase in seizure severity over time.

Visualizations

PTZ_Kindling_Workflow cluster_prep Preparation Phase cluster_kindling Kindling & Treatment Phase (Repeated every 48h) cluster_analysis Analysis Phase acclimate 1. Animal Acclimatization (1 week) groups 2. Randomize into Experimental Groups acclimate->groups solutions 3. Prepare PTZ and Test Compound Solutions groups->solutions pretreat 4. Administer Vehicle or Test Compound (QO58) solutions->pretreat wait 5. Wait 30-60 min pretreat->wait ptz_inject 6. Administer Saline or PTZ (35 mg/kg) wait->ptz_inject observe 7. Observe & Score Seizures (30 min) ptz_inject->observe observe->pretreat Repeat Cycle compile 8. Compile Seizure Scores and Latencies observe->compile analyze 9. Statistical Analysis (e.g., ANOVA) compile->analyze interpret 10. Interpret Results analyze->interpret

Caption: Experimental workflow for PTZ kindling and compound evaluation.

Signaling_Pathway exc Increased Excitability inh Decreased Excitability ptz PTZ gaba GABA-A Receptor ptz->gaba Antagonist qo58 QO58 kv7 Kv7 Channel qo58->kv7 Opener gaba->exc Inhibition Blocked cl Cl- Influx (Inhibition) gaba->cl k K+ Efflux (Hyperpolarization) kv7->k cl->inh k->inh

Caption: Opposing mechanisms of PTZ and QO58 on neuronal excitability.

References

Application Notes and Protocols for the Maximal Electroshock Seizure (MES) Test with the Kv7 Channel Opener QO-58

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are for research purposes only. There are currently no published studies that have specifically evaluated QO-58 in the maximal electroshock seizure (MES) test. The quantitative data presented is representative of other Kv7 channel openers and should be used as a general guideline.

Introduction

The Maximal Electroshock (MES) seizure model is a widely used preclinical assay for screening potential antiepileptic drugs.[1][2] This model is particularly effective for identifying compounds that can prevent the spread of seizures, which is analogous to generalized tonic-clonic seizures in humans.[3] The primary endpoint of the MES test is the abolition of the tonic hindlimb extension phase of the seizure.[4]

QO-58 is a potent modulator of Kv7 (KCNQ) voltage-gated potassium channels.[5] By activating these channels, QO-58 increases potassium ion efflux, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][6] This mechanism of action suggests that QO-58 has the potential to be an effective anticonvulsant.[7][8] These application notes provide a detailed protocol for evaluating the anticonvulsant efficacy of a compound like QO-58 using the MES test.

Quantitative Data Summary

As there is no specific data for QO-58 in the MES test, the following table summarizes the efficacy of other known Kv7 channel openers, retigabine (B32265) and azetukalner, in this model. This data can be used as a reference for expected potency.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
RetigabineRatp.o.2.87[5]
AzetukalnerRatp.o.1.1[9]
AzetukalnerMousei.p.2.2[9]

ED50 (Median Effective Dose): The dose required to produce a protective effect in 50% of the animals tested.[10]

Experimental Protocols

The following is a detailed protocol for conducting the MES seizure test in rodents to evaluate the anticonvulsant properties of a test compound such as QO-58.

1. Animal Models

  • Species: Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used.[2][4]

  • Acclimation: Animals should be acclimated to the laboratory environment for at least 3-4 days prior to testing. They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have ad libitum access to food and water.[4]

2. Materials and Equipment

  • Electroconvulsive shock generator (e.g., Ugo Basile)

  • Corneal or auricular electrodes

  • Restraining device appropriate for the animal species

  • Test compound (QO-58)

  • Vehicle for dissolving the test compound (e.g., DMSO, saline)[11]

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)[2]

  • Saline solution (0.9%)[2]

  • Syringes and needles for drug administration

3. Drug Preparation and Administration

  • Preparation: Prepare a stock solution of QO-58 in a suitable vehicle. Further dilutions can be made to achieve the desired final concentrations for different dose groups.

  • Administration: Administer the test compound or vehicle to different groups of animals. The route of administration (e.g., intraperitoneal, oral) and the time between administration and the MES test should be determined based on the pharmacokinetic profile of the compound.[1]

4. MES Test Procedure

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the animal's corneas to minimize discomfort. After a few moments, apply a drop of saline to the corneas to ensure good electrical conductivity. Place the corneal electrodes gently on the corneas.[2][4]

  • Stimulation Parameters:

    • Mice: 50 mA, 60 Hz alternating current for 0.2 seconds.[2]

    • Rats: 150 mA, 60 Hz alternating current for 0.2 seconds.[2]

  • Observation: Immediately after the electrical stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. An animal is considered "protected" if it does not exhibit tonic hindlimb extension.[2]

5. Data Analysis

  • ED50 Calculation: The number of animals protected in each dose group is recorded. The ED50 value, which is the dose that protects 50% of the animals, can be calculated using probit analysis.[4]

Visualizations

Experimental Workflow Diagram

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimation drug_admin Drug Administration animal_prep->drug_admin drug_prep Drug Preparation (QO-58 & Vehicle) drug_prep->drug_admin mes_test MES Test drug_admin->mes_test observation Observe for Tonic Hindlimb Extension mes_test->observation data_analysis Calculate ED50 observation->data_analysis QO58_Pathway QO58 QO-58 Kv7 Kv7 (KCNQ) Channel QO58->Kv7 activates K_efflux ↑ K+ Efflux Kv7->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability Seizure ↓ Seizure Propagation Excitability->Seizure

References

preparing stock solutions of QO 58 for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for QO 58

Topic: Preparing Stock Solutions of this compound for in vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel and potent pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that functions as a positive modulator, or "opener," of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] Its distinct mechanism of action, targeting the voltage-sensing domain of the Kv7.2 channel subunit, leads to the stabilization of the open state of the channel.[2] This activity enhances the M-type potassium current (IKM), effectively dampening neuronal excitability.[1][2] These characteristics make this compound a valuable research tool for studying neuronal hyperexcitability and a potential therapeutic agent for conditions like neuropathic pain and epilepsy.[1][3] This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro assays.

Mechanism of Action

This compound enhances the activity of Kv7 channels, which are crucial regulators of neuronal excitability.[3] It increases the amplitude of currents passing through Kv7.2/Kv7.3 channels, shifts the voltage-dependent activation to more negative potentials, and slows the deactivation of these channels.[1][4] This modulation of Kv7 channel gating reduces neuronal excitability, highlighting its therapeutic potential.[3]

QO_58_Signaling_Pathway This compound This compound Kv7 Channel Kv7 Channel This compound->Kv7 Channel Binds to VSD Increased K+ Efflux Increased K+ Efflux Kv7 Channel->Increased K+ Efflux Stabilizes Open State Membrane Hyperpolarization Membrane Hyperpolarization Increased K+ Efflux->Membrane Hyperpolarization Decreased Neuronal Excitability Decreased Neuronal Excitability Membrane Hyperpolarization->Decreased Neuronal Excitability Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage Calculate_Mass Calculate Mass of this compound Weigh_QO58 Weigh this compound Powder Calculate_Mass->Weigh_QO58 Add_DMSO Add Anhydrous DMSO Weigh_QO58->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Aliquot Aliquot into Single-Use Volumes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store

References

Application Notes: QO 58 in Dorsal Root Ganglion Neuron Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsal root ganglion (DRG) neurons are primary sensory neurons responsible for transmitting sensory information, including pain, from the periphery to the central nervous system.[1][2] Dysregulation of ion channels in these neurons can lead to hyperexcitability, a key factor in the development of chronic and neuropathic pain states.[1][3] One critical family of ion channels involved in regulating neuronal excitability is the K(v)7 (or KCNQ) family of voltage-gated potassium channels, which generate the "M-current".[4][5] Downregulation of K(v)7 channel activity is a consistent feature in neuropathic pain models.[3]

QO 58 is a novel, potent pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that functions as an opener of K(v)7 channels.[4][6] Its ability to enhance M-currents makes it a valuable pharmacological tool for studying DRG neuron excitability and a potential therapeutic candidate for treating neuronal hyperexcitability disorders, such as neuropathic pain.[4][6]

Mechanism of Action

This compound modulates K(v)7 channels through a distinct mechanism compared to other openers like retigabine.[4][6] It targets the voltage sensor domain (VSD) of the channel, with studies indicating that a specific amino acid sequence (Val224Val225Tyr226) in the K(v)7.2 subunit is crucial for its activity.[4][6][7]

The primary effects of this compound on K(v)7 channels are:

  • Increased Current Amplitude: It enhances the magnitude of the potassium current flowing through the channel.[4][6]

  • Hyperpolarizing Shift in Activation: It shifts the voltage-dependent activation curve to more negative potentials, meaning the channels open at lower levels of depolarization.[4][6]

  • Slowed Deactivation: It prolongs the open state of the channel by slowing its closing kinetics.[4][6]

In DRG neurons, these effects collectively enhance the native M-current, leading to significant membrane hyperpolarization and a depression of evoked action potentials.[4][6] This stabilization of the resting membrane potential makes the neuron less likely to fire, thereby reducing neuronal hyperexcitability.

G cluster_0 DRG Neuron QO_58 This compound Kv7_Channel K(v)7.2 / K(v)7.4 Channel (on DRG neuron membrane) QO_58->Kv7_Channel Binds & Activates K_Efflux Increased K+ Efflux Kv7_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Reduced_Firing Reduced Action Potential Firing Decreased_Excitability->Reduced_Firing Analgesia Analgesic Effect (Reduced Pain Sensation) Reduced_Firing->Analgesia G Start Isolate DRG from Rat Enzymatic_Digest Enzymatic Digestion (Collagenase/Dispase) Start->Enzymatic_Digest Mechanical_Trituration Mechanical Trituration Enzymatic_Digest->Mechanical_Trituration Cell_Plating Plate Dissociated Neurons on Coated Coverslips Mechanical_Trituration->Cell_Plating Incubation Short-term Incubation (2-24 hours) Cell_Plating->Incubation Patch_Clamp Perforated Patch-Clamp Recording Incubation->Patch_Clamp Baseline Record Baseline M-current Patch_Clamp->Baseline Application Apply this compound via Perfusion Baseline->Application Record_Effect Record M-current in presence of this compound Application->Record_Effect Analysis Data Analysis (Current Amplitude, RMP) Record_Effect->Analysis G Start Animal Acclimation Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Start->Baseline CCI_Surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve Baseline->CCI_Surgery Recovery Post-operative Recovery (7-14 days) CCI_Surgery->Recovery Pain_Test Confirm Neuropathic Pain (Mechanical Allodynia) Recovery->Pain_Test Drug_Admin Administer this compound or Vehicle Control Pain_Test->Drug_Admin Post_Drug_Test Post-treatment Behavioral Testing Drug_Admin->Post_Drug_Test Analysis Data Analysis (Pain Threshold) Post_Drug_Test->Analysis

References

Application Notes & Protocols: Assessing the Novel Protein QO 58 in Cerebral Organoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral organoids, 3D in-vitro culture systems derived from human pluripotent stem cells, recapitulate key aspects of early human brain development and are increasingly utilized for disease modeling and drug discovery.[1][2][3] Assessing the expression, localization, and function of novel proteins within these complex structures is crucial for understanding neurodevelopmental processes and identifying therapeutic targets. This document provides a comprehensive methodological framework for the characterization and quantification of a hypothetical novel protein, "QO 58," in cerebral organoids. Detailed protocols for immunofluorescence, Western blotting, and quantitative real-time PCR (qPCR) are presented, alongside guidelines for data presentation and visualization of associated cellular pathways and experimental workflows.

Hypothetical Signaling Pathway of this compound

To provide context for experimental design, we propose a hypothetical signaling pathway where this compound is involved in neuronal differentiation and maturation. In this model, an extracellular growth factor binds to its receptor, initiating a phosphorylation cascade that leads to the activation of a key transcription factor. This transcription factor then upregulates the expression of this compound, which in turn promotes synaptic protein synthesis and neuronal maturation.

QO58_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Tyrosine Kinase Receptor Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Phosphorylates QO58_Protein This compound Protein Synaptic_Proteins Synaptic Proteins (e.g., SYN1, PSD95) QO58_Protein->Synaptic_Proteins Promotes Synthesis Neuronal_Maturation Neuronal_Maturation Synaptic_Proteins->Neuronal_Maturation Leads to QO58_Gene This compound Gene Transcription_Factor->QO58_Gene Induces Transcription QO58_Gene->QO58_Protein Translation

Caption: Hypothetical signaling pathway involving this compound in neuronal maturation.

Overall Experimental Workflow

The comprehensive assessment of this compound in cerebral organoids involves several key stages, from initial organoid culture to final data analysis and interpretation. This workflow ensures a systematic approach to characterizing the protein's expression and function.

Experimental_Workflow cluster_analysis Molecular & Cellular Analysis Start Cerebral Organoid Culture (e.g., STEMdiff™ Kit) Treatment Experimental Treatment (e.g., Drug Candidate, Growth Factor) Start->Treatment Harvest Harvest Organoids at Defined Time Points Treatment->Harvest Fix_Embed Fixation, Cryoprotection, & Embedding Harvest->Fix_Embed Homogenize Lysis & Homogenization Harvest->Homogenize IF Immunofluorescence (Localization) Fix_Embed->IF WB Western Blot (Protein Quantification) Homogenize->WB qPCR RT-qPCR (Gene Expression) Homogenize->qPCR Data_Analysis Data Acquisition & Analysis (Imaging, Densitometry, ΔΔCt) IF->Data_Analysis WB->Data_Analysis qPCR->Data_Analysis Conclusion Interpretation & Conclusion Data_Analysis->Conclusion

Caption: General workflow for assessing this compound in cerebral organoids.

Data Presentation

Quantitative data from the following protocols should be organized into clear, concise tables to facilitate comparison between experimental groups.

Table 1: Relative this compound Protein Expression by Western Blot

Treatment Group Normalized Band Intensity (this compound / β-actin) Fold Change vs. Control p-value
Control 1.00 ± 0.12 1.0 -
Drug A (1 µM) 1.85 ± 0.21 1.85 < 0.05
Drug B (1 µM) 0.45 ± 0.08 0.45 < 0.01
This compound Agonist 2.50 ± 0.30 2.50 < 0.001

Data are presented as mean ± standard deviation (n=3 independent experiments).

Table 2: this compound Gene Expression by RT-qPCR

Treatment Group ΔΔCt Fold Change (2-ΔΔCt) p-value
Control 0.00 ± 0.15 1.00 -
Drug A (1 µM) -0.95 ± 0.20 1.93 < 0.05
Drug B (1 µM) 1.25 ± 0.18 0.42 < 0.01
This compound Agonist -1.58 ± 0.25 3.00 < 0.001

Data are presented as mean ± standard deviation (n=3 independent experiments).

Table 3: Immunofluorescence Intensity of this compound Staining

Treatment Group Mean Fluorescence Intensity (A.U.) % Change vs. Control p-value
Control 150.5 ± 15.2 0% -
Drug A (1 µM) 275.8 ± 20.1 +83.3% < 0.05
Drug B (1 µM) 70.3 ± 9.8 -53.3% < 0.01
This compound Agonist 350.1 ± 25.5 +132.6% < 0.001

A.U. = Arbitrary Units. Data are presented as mean ± standard deviation from ≥10 fields of view per condition.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for this compound

This protocol is optimized for the visualization and localization of the this compound protein in cryosectioned cerebral organoids.[4][5][6]

Materials:

  • Cerebral organoids

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose (B13894) in PBS

  • Optimal Cutting Temperature (OCT) compound

  • Blocking Buffer: 5% Normal Donkey Serum, 0.3% Triton X-100 in PBS

  • Primary Antibody: Anti-QO 58 (user-defined dilution)

  • Secondary Antibody: Donkey anti-species IgG, conjugated to a fluorophore

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Fixation:

    • Carefully transfer mature cerebral organoids to a 15 mL conical tube.

    • Wash twice with cold PBS for 5 minutes each.

    • Fix with 4% PFA overnight at 4°C.[4][5]

  • Cryoprotection:

    • Wash organoids three times with PBS for 10 minutes each.

    • Incubate in 30% sucrose solution at 4°C until the organoids sink (typically overnight).[4]

  • Embedding and Sectioning:

    • Transfer sucrose-infiltrated organoids into a cryomold filled with OCT.

    • Freeze rapidly on dry ice or in liquid nitrogen. Store at -80°C.

    • Section the frozen blocks at 15-20 µm thickness using a cryostat and mount on charged microscope slides.

  • Staining:

    • Wash slides three times with PBS for 5 minutes each to remove OCT.

    • Permeabilize and block sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[6]

    • Incubate with primary anti-QO 58 antibody diluted in Blocking Buffer overnight at 4°C.

    • Wash slides three times with PBS for 10 minutes each.

    • Incubate with the appropriate fluorescently-labeled secondary antibody and DAPI (for nuclear counterstaining) for 2 hours at room temperature, protected from light.

    • Wash slides three times with PBS for 10 minutes each.

  • Mounting and Imaging:

    • Mount coverslips using an anti-fade mounting medium.

    • Image using a confocal or fluorescence microscope.

Protocol 2: Western Blotting for this compound Quantification

This protocol allows for the quantification of total this compound protein levels in cerebral organoid lysates.

Materials:

  • Cerebral organoids

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST

  • Primary Antibodies: Anti-QO 58, Anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Lysis and Protein Quantification:

    • Pool 3-5 organoids per sample and wash with cold PBS.

    • Add cold RIPA buffer and mechanically homogenize using a pestle, followed by sonication on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.

  • Sample Preparation and Electrophoresis:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer and Blocking:

    • Transfer proteins from the gel to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary anti-QO 58 antibody diluted in Blocking Buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin).

    • Quantify band intensity using software like ImageJ. Normalize the intensity of the this compound band to the loading control.[7]

Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for this compound Gene Expression

This protocol measures the mRNA expression levels of the gene encoding this compound.[8][9]

Materials:

  • Cerebral organoids

  • TRIzol reagent or other RNA extraction kit

  • High-Capacity cDNA Reverse Transcription Kit

  • qPCR Master Mix (e.g., SYBR Green)

  • Primers specific for the this compound gene and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

Procedure:

  • RNA Extraction:

    • Pool 3-5 organoids per sample and wash with cold PBS.

    • Homogenize organoids in TRIzol reagent.

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing qPCR Master Mix, forward and reverse primers for either this compound or the reference gene, and diluted cDNA.

    • Run the reaction on a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the ΔΔCt method:

      • ΔCt = Ct(this compound) - Ct(reference gene)

      • ΔΔCt = ΔCt(treatment group) - ΔCt(control group)

      • Fold Change = 2-ΔΔCt

References

Application Notes and Protocols for QO-58 in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO-58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that acts as a potent and selective opener of Kv7 (KCNQ) potassium channels.[1] These channels are critical regulators of neuronal excitability, and their modulation presents a promising therapeutic strategy for neurological disorders characterized by hyperexcitability, such as epilepsy. QO-58 enhances the M-type potassium current (Ikm), leading to membrane hyperpolarization and a reduction in neuronal firing. This document provides detailed protocols for evaluating the anticonvulsant efficacy of QO-58 in standard preclinical seizure models and outlines its mechanism of action.

While direct in vivo efficacy data for QO-58 in preclinical seizure models is not extensively published, compounds with a similar pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold have demonstrated anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure tests.[2][3] This, combined with QO-58's potent activity as a Kv7 channel opener, suggests its potential as an effective anti-seizure agent.

Mechanism of Action

QO-58 is a positive allosteric modulator of Kv7 potassium channels, with selectivity for Kv7.2 and Kv7.4 subtypes. Its mechanism of action is distinct from other Kv7 openers like retigabine. The primary effects of QO-58 on Kv7 channels include:

  • Increased Current Amplitude: QO-58 significantly enhances the magnitude of the current flowing through Kv7.2/Kv7.3 channels.

  • Hyperpolarizing Shift in Voltage-Dependence of Activation: It shifts the voltage threshold for channel opening to more negative potentials, meaning the channels activate more readily.

  • Slowing of Deactivation Kinetics: QO-58 prolongs the open state of the channels by slowing their closing rate.

These combined actions result in a stabilized resting membrane potential and a reduced likelihood of aberrant neuronal firing that can lead to seizures.

Signaling Pathway

The signaling pathway modulated by QO-58 is central to the control of neuronal excitability. By opening Kv7 channels, QO-58 increases potassium efflux, which hyperpolarizes the neuron. This hyperpolarization moves the membrane potential further from the threshold required to initiate an action potential, thereby dampening neuronal excitability.

G cluster_0 Neuronal Membrane QO_58 QO-58 Kv7_Channel Kv7 (KCNQ) Channel QO_58->Kv7_Channel Activates K_ion K+ Kv7_Channel->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Action_Potential Action Potential Threshold Neuronal_Hyperexcitability Neuronal Hyperexcitability (Seizure Activity) Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Reduced_Excitability->Neuronal_Hyperexcitability Suppresses G Animal_Acclimation Animal Acclimation (e.g., Mice or Rats) Drug_Administration Administer QO-58 or Vehicle (Specify route and dose) Animal_Acclimation->Drug_Administration Pre-treatment_Time Pre-treatment Interval (e.g., 30-60 min) Drug_Administration->Pre-treatment_Time MES_Induction Induce Seizure via Corneal or Ear-Clip Electrodes Pre-treatment_Time->MES_Induction Observation Observe for Tonic Hindlimb Extension MES_Induction->Observation Data_Analysis Analyze Protection Rate and Calculate ED50 Observation->Data_Analysis G Animal_Acclimation Animal Acclimation (e.g., Mice or Rats) Drug_Administration Administer QO-58 or Vehicle (Specify route and dose) Animal_Acclimation->Drug_Administration Pre-treatment_Time Pre-treatment Interval (e.g., 30-60 min) Drug_Administration->Pre-treatment_Time PTZ_Injection Administer a Convulsant Dose of PTZ (s.c.) Pre-treatment_Time->PTZ_Injection Observation Observe for Clonic Seizures (e.g., for 30 min) PTZ_Injection->Observation Data_Analysis Analyze Seizure Latency, Severity, and Protection Rate Observation->Data_Analysis G cluster_0 Kindling Acquisition Phase cluster_1 Drug Testing Phase Electrode_Implantation Surgical Implantation of Bipolar Electrode (e.g., Amygdala) Recovery Post-operative Recovery (1-2 weeks) Electrode_Implantation->Recovery Stimulation Repeated Sub-threshold Electrical Stimulation Recovery->Stimulation Seizure_Scoring Behavioral Seizure Scoring (e.g., Racine Scale) Stimulation->Seizure_Scoring Fully_Kindled_State Establishment of a Stable Fully Kindled State Seizure_Scoring->Fully_Kindled_State Drug_Administration Administer QO-58 or Vehicle Fully_Kindled_State->Drug_Administration Post-Drug_Stimulation Deliver Electrical Stimulation Drug_Administration->Post-Drug_Stimulation Measure_Parameters Measure Afterdischarge Threshold, Duration, and Seizure Severity Post-Drug_Stimulation->Measure_Parameters Data_Analysis Analyze Anticonvulsant Effects Measure_Parameters->Data_Analysis

References

Application Notes and Protocols for Assessing the Efficacy of QO-58 Using von Frey Filaments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO-58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that acts as a potent opener of Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3] These channels are crucial regulators of neuronal excitability, and their modulation presents a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][2][3][4] QO-58 enhances the M-current, a sub-threshold potassium current, which helps to stabilize the neuronal membrane potential and reduce repetitive firing.[1][2] Preclinical studies have demonstrated the anti-nociceptive effects of QO-58 in animal models of neuropathic pain, where it has been shown to increase the pain threshold.[1][2] A lysine (B10760008) salt form, QO58-lysine, has been developed to improve solubility and bioavailability.[5]

This document provides detailed application notes and protocols for utilizing von Frey filaments to assess the efficacy of QO-58 in rodent models of mechanical allodynia, a key symptom of neuropathic pain.

Mechanism of Action of QO-58

QO-58 is a potent modulator of Kv7 channels, with a mechanism of action distinct from other known openers like retigabine.[1][2] Its primary effects include:

  • Increased Current Amplitudes: QO-58 enhances the amplitude of currents passing through Kv7.2/Kv7.3 channels.[1][2]

  • Hyperpolarizing Shift in Activation: It shifts the voltage-dependent activation curve of the channels to more negative potentials, causing them to open at lower levels of depolarization.[1][2]

  • Slowed Deactivation: The compound slows the deactivation kinetics of the channels, thereby prolonging their open state.[1][2]

QO-58 shows selectivity for certain Kv7 channel subtypes, with more potent effects on Kv7.2 and Kv7.4 channels.[1][2] Studies suggest that QO-58 interacts with the voltage-sensing domain (VSD) of the Kv7.2 channel.[6][7] By activating these channels in sensory neurons, QO-58 can reduce the hyperexcitability associated with neuropathic pain.

Data Presentation

Efficacy of QO-58 in a Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The following table summarizes the quantitative data on the effect of QO-58 on the mechanical withdrawal threshold in a rat model of Chronic Constriction Injury (CCI) of the sciatic nerve.

Treatment GroupDose (mg/kg)Administration RouteTime PointPaw Withdrawal Threshold (g) (Mean ± SEM)
ShamVehiclei.p.Day 7 post-surgery15.0 ± 0.0
CCI + VehicleVehiclei.p.Day 7 post-surgery3.4 ± 0.5
CCI + QO-5810i.p.Day 7 post-surgery9.8 ± 1.2
CCI + QO-5820i.p.Day 7 post-surgery12.5 ± 1.5
CCI + Retigabine10i.p.Day 7 post-surgery11.2 ± 1.3*

*p < 0.01 compared to CCI + Vehicle group. Data synthesized from findings reported in Zhang et al., 2012.

Efficacy of QO58-lysine in a Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This table presents data on the effect of QO58-lysine on the paw withdrawal threshold in a rat model of CFA-induced inflammatory pain.[5]

Treatment GroupDose (mg/kg)Administration RouteTime Point (post-dose)Paw Withdrawal Threshold (g) (Mean ± SEM)
CFA + VehicleVehiclep.o.1 h~45
CFA + QO58-lysine12.5p.o.1 h~60
CFA + QO58-lysine25p.o.1 h~80
CFA + QO58-lysine50p.o.1 h~100*

*p < 0.05 compared to CFA + Vehicle group. Data synthesized from findings reported in Choi et al., 2016.

Experimental Protocols

Animal Model of Neuropathic Pain (Chronic Constriction Injury)

A commonly used model to induce mechanical allodynia is the Chronic Constriction Injury (CCI) of the sciatic nerve in rats or mice.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps)

  • 4-0 or 5-0 chromic gut or silk sutures

  • Stereomicroscope

Procedure:

  • Anesthetize the animal using an appropriate anesthetic.

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

  • Carefully dissect the nerve from the surrounding connective tissue.

  • Loosely tie four ligatures around the sciatic nerve with a spacing of about 1 mm between each.

  • The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting circulation.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for a period of 7-14 days, during which neuropathic pain behaviors, including mechanical allodynia, will develop.

Von Frey Test for Mechanical Allodynia

This protocol is for assessing the mechanical withdrawal threshold using von Frey filaments. The "up-down" method is a widely accepted and statistically robust approach.[8][9]

Materials:

  • Von Frey filaments (a set of calibrated filaments with varying stiffness, e.g., Stoelting)[8]

  • Elevated wire mesh platform[10]

  • Testing chambers to house individual animals on the platform[11]

Procedure:

  • Habituation: Acclimate the animals to the testing environment by placing them in the individual chambers on the wire mesh platform for at least 30-60 minutes before testing.[11][12] This should be done for 2-3 days prior to the baseline measurement.

  • Drug Administration: Administer QO-58, QO58-lysine, or the vehicle control at the desired dose and route. The timing of the von Frey test should be aligned with the expected peak plasma concentration of the compound.

  • Filament Application:

    • Begin testing at the appropriate time point after drug administration.

    • Apply the von Frey filament from underneath the mesh floor to the mid-plantar surface of the hind paw.[9][10]

    • The filament should be applied perpendicularly with enough force to cause it to bend slightly and held for 2-3 seconds.[9][11]

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Up-Down Method:

    • Start with a filament in the middle of the range (e.g., 2.0 g or 4.0 g).

    • If there is a positive response, the next filament tested should be weaker.

    • If there is no response, the next filament tested should be stronger.

    • The testing continues in this manner until a pattern of responses is established. The 50% withdrawal threshold is then calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used, k is a value based on the pattern of responses, and δ is the mean difference in log units between the von Frey filaments. A simplified up-down method (SUDO) can also be utilized.[13]

  • Data Analysis: The 50% paw withdrawal threshold is the primary endpoint. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the withdrawal thresholds between the treatment groups (vehicle, QO-58 at different doses) and the control group (sham or pre-injury baseline).

Mandatory Visualizations

Signaling Pathway

QO58_Signaling_Pathway cluster_neuron Sensory Neuron QO58 QO-58 Kv7 Kv7 (KCNQ) Channel QO58->Kv7 Activates K_efflux K+ Efflux Kv7->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Hyperexcitability Hyperpolarization->Reduced_Excitability Pain_Signal Pain Signal Transmission Reduced_Excitability->Pain_Signal Inhibits

Caption: QO-58 signaling pathway in a sensory neuron.

Experimental Workflow

Von_Frey_Workflow cluster_setup Experimental Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Animal_Model Induce Neuropathic Pain Model (e.g., CCI) Habituation Habituate Animals to Von Frey Apparatus Animal_Model->Habituation Baseline Establish Baseline Mechanical Threshold Habituation->Baseline Drug_Admin Administer QO-58 or Vehicle Baseline->Drug_Admin Von_Frey_Test Perform Von Frey Test (Up-Down Method) Drug_Admin->Von_Frey_Test Data_Collection Record Paw Withdrawal Thresholds Von_Frey_Test->Data_Collection Calculate_Threshold Calculate 50% Withdrawal Threshold Data_Collection->Calculate_Threshold Stats Statistical Analysis Calculate_Threshold->Stats Results Evaluate QO-58 Efficacy Stats->Results

Caption: Experimental workflow for testing QO-58 efficacy.

References

Application Notes and Protocols: Evaluation of QO-58 Analgesic Effects Using the Thermal Paw Withdrawal Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO-58 is a potent and selective opener of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] These channels are crucial regulators of neuronal excitability, and their activation leads to membrane hyperpolarization, which in turn reduces the likelihood of action potential firing.[3][4] This mechanism of action makes Kv7 channel openers like QO-58 promising therapeutic candidates for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][4] The analgesic properties of QO-58 can be effectively evaluated using preclinical models of pain, such as the thermal paw withdrawal test, particularly in the context of inflammatory pain induced by Complete Freund's Adjuvant (CFA). This document provides detailed application notes and protocols for assessing the analgesic effects of QO-58 using this model.

Data Presentation

Table 1: Effect of QO-58-lysine on Thermal Paw Withdrawal Latency in a CFA-Induced Inflammatory Pain Model in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (seconds) at 2h post-dose (Mean ± SEM)
Vehicle (10% Tween-80-Saline)-4.5 ± 0.5
QO-58-lysine12.56.2 ± 0.7
QO-58-lysine257.1 ± 0.8
QO-58-lysine507.5 ± 0.9
Retigabine (Positive Control)258.9 ± 1.0*

*Note: Data for QO-58-lysine showed a moderate elevation of withdrawal latency, but there was no statistical significance on withdrawal latency among the different dosing groups in the cited study.[5] Data for Retigabine is representative of a positive control. *p < 0.05 compared to vehicle.

Table 2: Pharmacokinetic Profile of QO-58-lysine in Rats

Dose (mg/kg, p.o.)Half-life (t1/2) in plasma (hours)Absolute Bioavailability (%)
12.52.913.7
252.724.3
503.039.3

This data indicates that QO-58-lysine is orally bioavailable with a half-life of approximately 3 hours in rats.[5]

Experimental Protocols

CFA-Induced Inflammatory Pain Model

This protocol describes the induction of a persistent inflammatory pain state in rodents, which is a widely used model for screening potential analgesic compounds.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Male Sprague-Dawley rats (200-250 g)

  • Tuberculin syringes with 27-gauge needles

  • Animal housing with a 12h light/dark cycle, food, and water ad libitum

Procedure:

  • Acclimatize rats to the experimental environment for at least 3 days prior to the start of the experiment.

  • On the day of induction, briefly restrain the rat.

  • Inject 100 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the right hind paw.

  • Return the animal to its home cage.

  • Monitor the animal for signs of inflammation, such as paw edema and redness, which typically develop within 24 hours and persist for several days to weeks.[6]

  • Behavioral testing (thermal paw withdrawal) is typically performed 24 hours after CFA injection when thermal hyperalgesia is well-established.

Thermal Paw Withdrawal Test (Hargreaves Method)

This test measures the latency of a rodent to withdraw its paw from a focused beam of radiant heat, providing an objective measure of thermal nociception.

Materials:

  • Plantar test apparatus (e.g., Ugo Basile Plantar Test)

  • Plexiglas enclosures for the animals

  • Timer with 0.1-second precision

  • QO-58-lysine and vehicle solution

Procedure:

  • Acclimatization: Place the rats in the Plexiglas enclosures on the glass floor of the apparatus and allow them to acclimate for at least 30 minutes before testing.

  • Baseline Measurement: Position the radiant heat source under the plantar surface of the CFA-injected paw. Activate the heat source and start the timer. The timer automatically stops when the rat withdraws its paw. Record the paw withdrawal latency (PWL). A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer QO-58-lysine (e.g., 12.5, 25, 50 mg/kg) or vehicle orally (p.o.).

  • Post-Dose Measurements: Measure the PWL at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the time course of the analgesic effect.[5]

  • Data Analysis: Average the PWL for each animal at each time point. Compare the PWL of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in PWL in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Mandatory Visualization

QO-58 Signaling Pathway in Nociceptive Neurons

G cluster_0 Nociceptive Neuron QO58 QO-58 Kv7 Kv7 (KCNQ) Channel QO58->Kv7 Activates K_ion K+ Efflux Kv7->K_ion Opens Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability PainSignal Reduced Pain Signal Transmission Excitability->PainSignal G cluster_workflow Experimental Workflow Acclimatization 1. Animal Acclimatization CFA_Injection 2. CFA Injection (Right Hind Paw) Acclimatization->CFA_Injection Baseline 3. Baseline PWL Measurement CFA_Injection->Baseline 24 hours Drug_Admin 4. QO-58/Vehicle Administration Baseline->Drug_Admin Post_Dose 5. Post-Dose PWL Measurements Drug_Admin->Post_Dose 1, 2, 4, 6, 8 hours Data_Analysis 6. Data Analysis Post_Dose->Data_Analysis

References

Troubleshooting & Optimization

QO 58 solubility issues in DMSO and buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues encountered with QO 58 in DMSO and aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] Vendor data indicates that this compound is soluble in DMSO up to 50 mM.[1][2][4]

Q2: I've diluted my DMSO stock of this compound into my aqueous buffer, and I see precipitation. What is happening?

A2: This is a common issue due to the low aqueous solubility of this compound.[5] When the DMSO stock is diluted into an aqueous buffer, the overall solvent properties change, and this compound can crash out of solution if its solubility limit in the final aqueous environment is exceeded.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: While a higher concentration of DMSO can help maintain the solubility of this compound, it is crucial to keep the final concentration low to avoid solvent-induced artifacts or toxicity in your experiment.[2] A final DMSO concentration of up to 0.5% is often tolerated in cell-based assays, but it is essential to include a vehicle control with the same final DMSO concentration to ensure it is not impacting your experimental results.[2]

Q4: Can I sonicate my this compound solution to help it dissolve?

A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, especially when preparing the initial stock solution in DMSO. It can help break up any small powder aggregates and increase the rate of dissolution. For compounds that are difficult to dissolve, gentle warming can also be considered, but it is important to check the compound's stability at elevated temperatures.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffer

This guide provides a stepwise approach to troubleshoot and resolve precipitation issues when preparing working solutions of this compound in aqueous buffers.

Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

Potential Causes:

  • The final concentration of this compound exceeds its solubility limit in the aqueous buffer.

  • The final percentage of DMSO is too low to maintain solubility.

  • The pH of the buffer is not optimal for this compound solubility.

Solutions:

  • Lower the Final Concentration: The most direct approach is to test a lower final concentration of this compound in your experiment.[2]

  • Optimize DMSO Concentration: If your experimental system allows, you can try slightly increasing the final DMSO concentration, ensuring it remains within a tolerable range for your assay (typically ≤0.5%).[2] Always run a vehicle control with the identical DMSO concentration.

  • Use a Co-solvent: The addition of a water-miscible organic co-solvent can significantly improve the solubility of poorly soluble compounds.[2][6][]

    • Commonly used co-solvents for in vitro assays include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[2]

    • It is critical to test the tolerance of your specific cell line or assay system to the chosen co-solvent and its final concentration.

  • Adjust the pH of the Buffer: For ionizable compounds, solubility can be highly dependent on the pH of the solution.[2][] Experimenting with different pH values for your buffer system may help to identify a range where this compound is more soluble.

  • Prepare Fresh Solutions: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder.[2]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution from 1 mg of this compound with a molecular weight of 443.18 g/mol , add 22.56 µL of DMSO).

  • Vortex the solution for 1-2 minutes to aid dissolution. If necessary, briefly sonicate the vial in a water bath.

  • Visually inspect the solution to ensure all the powder has dissolved.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol for Preparing a Working Solution of this compound in Aqueous Buffer (with Co-solvent)

This is a general guideline, and optimization for your specific buffer and experimental conditions is recommended.

  • Start with your high-concentration stock solution of this compound in DMSO.

  • In a separate tube, prepare your final aqueous buffer.

  • If using a co-solvent, add the co-solvent to the aqueous buffer and mix well. For example, you could prepare a buffer containing 1% ethanol.

  • Perform a serial dilution of your this compound DMSO stock into the buffer containing the co-solvent. It is often best to add the DMSO stock to the buffer in a stepwise manner while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Visually inspect the final working solution for any signs of precipitation before use.

Quantitative Data Summary
Property Value Source
Molecular Weight 443.18 g/mol [1][4]
Formula C₁₈H₈Cl₂F₄N₄O[1][4]
Solubility in DMSO Up to 50 mM[1][2][3][4]
Aqueous Solubility Limited/Poor[5]

Visual Troubleshooting Guide

Troubleshooting workflow for this compound precipitation issues.

Workflow for preparing a this compound working solution.

References

Technical Support Center: Optimizing QO 58 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of QO 58 in in vitro experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent small molecule that functions as a positive modulator, or "opener," of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] Its mechanism of action is distinct from other Kv7 openers like retigabine.[1][3][4] this compound primarily targets the voltage-sensing domain (VSD) of the Kv7.2 channel subunit, stabilizing the open state of the channel.[1][5] This results in an increased amplitude of Kv7 currents, a hyperpolarizing shift in the voltage-dependence of channel activation, and a significant slowing of deactivation kinetics.[2][3][4] By enhancing the M-type potassium current (IKM) in neurons, this compound effectively dampens neuronal excitability.[1][3]

Q2: What are the recommended starting concentrations for this compound in cell culture experiments?

A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on published data, a concentration range of 0.1 µM to 10 µM is a good starting point for most in vitro applications. The reported EC50 values for different Kv7 channel subtypes can provide a more specific starting point (see Table 1). For instance, this compound is more potent at activating Kv7.2 and Kv7.4 channels.[3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound has limited aqueous solubility.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[7] Ensure the compound is completely dissolved before making further dilutions in your aqueous experimental buffer. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, it is crucial to visually inspect for any precipitation.

Q4: Are there any known off-target effects of this compound?

A4: Yes, this compound has been reported to have off-target effects. One study found that it can act as a positive allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), potentiating nicotinic currents independently of its action on Kv7 channels.[8] Researchers should consider these potential off-target activities when interpreting their results.

Q5: Is there a more soluble version of this compound available?

A5: Yes, to address the low bioavailability and irregular absorption of this compound due to its physical properties, a salt form, QO58-lysine, was developed to increase aqueous solubility.[9] This derivative may be more suitable for certain in vivo and in vitro applications.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent EC50 values across experiments 1. Compound Precipitation: this compound's low aqueous solubility can lead to precipitation at higher concentrations in aqueous buffers. 2. Cell Health and Passage Number: Variations in cell health, density, or passage number can alter Kv7 channel expression and function.[6][10] 3. Assay Condition Variability: Minor fluctuations in temperature, pH, or incubation times can impact channel activity and drug potency.[6]1. Proper Stock Preparation and Dilution: Prepare high-concentration stock solutions in DMSO and ensure complete dissolution. Visually inspect for precipitation when making final dilutions in aqueous buffers. Consider using a vehicle control with the same final DMSO concentration. 2. Standardize Cell Culture Practices: Maintain a consistent cell culture protocol, using cells within a defined passage number range and ensuring high viability (>95%) before each experiment.[10] 3. Strict Protocol Adherence: Maintain precise control over all environmental and temporal parameters of your experiment.
Low or no observable effect of this compound 1. Incorrect Kv7 Channel Subtype: this compound exhibits selectivity for different Kv7 channel subtypes and has little effect on Kv7.3.[3][4] The cell system used may not express the sensitive subtypes. 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 3. Low Expression of Target Channels: The endogenous or transfected expression level of Kv7 channels in your cell model may be too low to produce a measurable effect.1. Confirm Target Expression: Verify the expression of this compound-sensitive Kv7 subunits (e.g., Kv7.2, Kv7.4) in your cell model using techniques like qPCR or Western blotting. 2. Use Freshly Prepared Solutions: Prepare fresh working solutions from a properly stored stock solution for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Enhance Channel Expression: If using a transient transfection system, optimize transfection efficiency. For stable cell lines, consider clonal selection for high-expressing cells.
Observed Cytotoxicity at Higher Concentrations 1. Off-Target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity.[8] 2. Solvent Toxicity: High concentrations of the organic solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. 3. Induction of Apoptosis/Necrosis: The compound itself might induce cell death pathways at concentrations significantly above its effective range for channel modulation.[11][12]1. Determine the Therapeutic Window: Perform a dose-response curve for cytotoxicity using a relevant assay (e.g., MTT, CellTox Green) to identify the concentration range where this compound is effective without causing significant cell death.[13][14] 2. Maintain Low Solvent Concentration: Keep the final concentration of the vehicle (e.g., DMSO) consistent across all conditions and as low as possible (typically <0.5%). 3. Use a Lower, Effective Concentration: Based on your dose-response curves, use the lowest concentration of this compound that produces the desired biological effect.

Quantitative Data Summary

Table 1: Potency of this compound on Kv7 Channel Subtypes [1]

Channel SubtypeEC50 (µM)
Kv7.17.0
Kv7.21.3
Kv7.2/Kv7.32.3 ± 0.8
Kv7.3/Kv7.55.2
Kv7.40.6

Table 2: Biophysical Effects of this compound on Kv7.2/Kv7.3 Channels [3]

ParameterControlWith this compound (3 µM)
V1/2 of Activation -18.1 ± 1.9 mV-74.9 ± 5.4 mV
Current Increase at -40 mV -6.15 ± 0.76-fold (at 100 µM)

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for this compound Characterization

This protocol is adapted from methodologies used to characterize the effects of this compound on Kv7 channels expressed in mammalian cell lines.[3][15]

1. Cell Preparation:

  • Culture mammalian cell lines (e.g., CHO or HEK293 cells) that stably or transiently express the Kv7 channel subtype of interest.[3][15]
  • For transient transfection, introduce the cDNA encoding the desired Kv7 channel subunits using a suitable transfection reagent.
  • Plate cells onto glass coverslips 24-48 hours prior to recording.

2. Electrophysiological Recording:

  • Use a perforated whole-cell patch-clamp technique to record Kv7 currents.[3][4]
  • Prepare an internal pipette solution containing an agent like amphotericin B or gramicidin (B1672133) to achieve the perforated patch configuration.
  • The external solution should be a standard physiological saline solution.
  • Establish a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
  • Clamp the cell membrane potential at a holding potential where Kv7 channels are predominantly closed (e.g., -80 mV).[15]

3. Compound Application and Data Acquisition:

  • Apply depolarizing voltage steps to activate the channels and elicit outward potassium currents.
  • Apply this compound at various concentrations to the cell via a perfusion system.[15]
  • Record the effect of the compound on the Kv7 currents. An increase in current amplitude or a leftward shift in the voltage-dependence of activation indicates an opening effect.
  • To determine the EC50, apply a range of this compound concentrations and measure the corresponding current increase.

4. Data Analysis:

  • Analyze the recorded currents to determine the concentration-response relationship for this compound.
  • Fit the data to a logistic equation to calculate the EC50 value.[15]
  • Analyze the voltage-dependence of activation by fitting the normalized tail current amplitudes to a Boltzmann function to determine the V1/2.

Protocol 2: Cytotoxicity Assay

This protocol outlines a general method to assess the potential cytotoxicity of this compound.

1. Cell Plating:

  • Seed the cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
  • Allow the cells to adhere and grow for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., a known toxin).
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

3. Viability Assessment:

  • Use a commercially available cytotoxicity assay kit (e.g., MTT, MTS, or a fluorescent dye-based assay like CellTox™ Green).[13]
  • Follow the manufacturer's instructions for adding the reagent and incubating.
  • Measure the absorbance or fluorescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Visualizations

QO58_Mechanism_of_Action cluster_membrane Cell Membrane cluster_effects Cellular Effects Kv7_channel Kv7 Channel (Closed State) Kv7_open Kv7 Channel (Open State) Kv7_channel->Kv7_open Depolarization Kv7_open->Kv7_channel Repolarization increase_K_current Increased K+ Efflux (M-current) Kv7_open->increase_K_current Leads to QO58 This compound VSD Voltage-Sensing Domain (VSD) QO58->VSD Binds to VSD->Kv7_open Stabilizes Open State hyperpolarization Membrane Hyperpolarization increase_K_current->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability

Caption: Mechanism of action of this compound on Kv7 channels.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture & Transfection patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp cytotoxicity_assay Cytotoxicity Assay cell_culture->cytotoxicity_assay stock_solution This compound Stock Preparation (DMSO) compound_application Compound Application (Dose-Response) stock_solution->compound_application patch_clamp->compound_application biophysical_analysis Biophysical Analysis (V1/2, Kinetics) patch_clamp->biophysical_analysis cytotoxicity_assay->compound_application ec50_calc EC50 Calculation compound_application->ec50_calc ic50_calc IC50 Calculation compound_application->ic50_calc

Caption: General experimental workflow for in vitro characterization of this compound.

References

potential off-target effects of QO 58 in neuronal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of QO 58 in neuronal cells. Our goal is to help you anticipate and address potential issues related to its on-target and off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound in neuronal cells?

A1: this compound is a potent positive modulator of Kv7 (KCNQ) voltage-gated potassium channels, which are responsible for the M-current that helps regulate neuronal excitability.[1] Its mechanism involves a significant negative shift in the voltage-dependent activation of Kv7.2, Kv7.4, and heteromeric Kv7.2/7.3 and Kv7.3/7.5 channels, and it also slows their deactivation kinetics.[1][2] This enhancement of the M-current leads to hyperpolarization of the neuronal membrane, a raised threshold for action potential firing, and a reduction in overall neuronal excitability.[1][2]

Q2: Are there known off-target effects of this compound in neuronal cells?

A2: Yes, studies have shown that this compound can have off-target effects on other ion channels. Specifically, it has been reported to activate large-conductance Ca²⁺-activated K⁺ (BKCa) channels and cause a minor suppression of erg-mediated K⁺ current (IK(erg)).[3] Care must be taken when interpreting data, as this compound is not entirely selective for Kv7 channels.[3]

Q3: I am observing a larger-than-expected hyperpolarization or a different effect on neuronal firing than I anticipated. Could this be due to off-target effects?

A3: It is possible. The activation of BKCa channels by this compound would also contribute to neuronal hyperpolarization, potentially leading to a stronger effect than predicted from its Kv7 activity alone. The minor inhibition of IK(erg) is less likely to cause significant hyperpolarization but could subtly alter the repolarization phase of the action potential. To dissect these effects, we recommend using specific channel blockers as outlined in the troubleshooting section.

Q4: How can I differentiate between the on-target (Kv7) and off-target (BKCa) effects of this compound in my neuronal preparation?

A4: A pharmacological approach is the most straightforward method. You can use a specific Kv7 channel blocker, such as XE991, and a specific BKCa channel blocker, like Iberiotoxin. By applying these blockers before and during the application of this compound, you can isolate the contribution of each channel to the observed physiological effect. See the detailed protocol below for a suggested experimental workflow.

Data Presentation

Table 1: Potency of this compound on On-Target Kv7 Channel Subtypes
Channel SubtypeEC₅₀ (µM)Reference
Kv7.17.0 ± 1.0[1]
Kv7.21.3 ± 1.0[1]
Kv7.2/Kv7.32.3 ± 0.8[2]
Kv7.40.6 ± 0.1[1]
Kv7.3/Kv7.55.2 ± 2.2[1]
Table 2: Known Off-Target Activity of this compound
Off-Target ChannelEffectQuantitative DataReference
Large-conductance Ca²⁺-activated K⁺ (BKCa) ChannelActivationEC₅₀ = 4.2 µM[3]
erg-mediated K⁺ (IK(erg)) ChannelMinor Inhibition~25% inhibition at 10 µM[3]

Troubleshooting Guides

Issue 1: Unexpected Electrophysiological Recordings

  • Symptom: The observed change in membrane potential or firing rate is not consistent with known Kv7 activation alone.

  • Possible Cause: Off-target activation of BKCa channels is contributing to the effect.

  • Troubleshooting Steps:

    • Pharmacological Dissection:

      • Obtain a baseline recording of your neuron's activity.

      • Apply the specific BKCa channel blocker Iberiotoxin (e.g., 100 nM) and observe any changes.

      • In the continued presence of Iberiotoxin, apply this compound. The remaining effect is likely attributable to Kv7 channel activation.

      • As a control, in a separate experiment, pre-incubate with the Kv7 channel blocker XE991 (e.g., 10 µM) before applying this compound to isolate the BKCa-mediated effect.

    • Voltage Protocol Design: Design voltage-clamp protocols to specifically isolate Kv7 and BKCa currents based on their distinct voltage dependencies and kinetics.

Issue 2: Inconsistent or Variable Effects of this compound

  • Symptom: The response to this compound varies significantly between cells or experiments.

  • Possible Causes:

    • Differential Channel Expression: Primary neuronal cultures can have heterogeneous populations of cells with varying expression levels of Kv7, BKCa, and erg channels.

    • Experimental Conditions: Fluctuations in intracellular Ca²⁺ concentration can affect the activity of BKCa channels, thus modulating the off-target effect of this compound.

  • Troubleshooting Steps:

    • Characterize Your Cells: If possible, use immunocytochemistry or single-cell PCR to characterize the expression of Kv7.2/7.3, BKCa (KCNMA1), and erg (KCNH2) channels in your neuronal population.

    • Control Intracellular Calcium: When performing whole-cell patch-clamp, include a calcium chelator like BAPTA or EGTA in your internal solution to clamp intracellular calcium at a known concentration. This will help to stabilize the activity of BKCa channels.

    • Use Cell Lines: For more consistent results, consider using a heterologous expression system (e.g., HEK293 or CHO cells) stably expressing the specific Kv7 channel subtype of interest.

Mandatory Visualization

QO58_Signaling_Pathway cluster_membrane Neuronal Membrane Kv7 Channel Kv7 Channel Hyperpolarization Hyperpolarization Kv7 Channel->Hyperpolarization BKCa Channel BKCa Channel BKCa Channel->Hyperpolarization Erg Channel Erg Channel Altered Repolarization Altered Repolarization Erg Channel->Altered Repolarization This compound This compound This compound->Kv7 Channel Activates (On-Target) This compound->BKCa Channel Activates (Off-Target) This compound->Erg Channel Inhibits (Off-Target) Decreased Neuronal Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased Neuronal Excitability Altered Action Potential Waveform Altered Action Potential Waveform Altered Repolarization->Altered Action Potential Waveform

Caption: On- and off-target signaling of this compound in neurons.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_pharma Pharmacological Dissection cluster_analysis Data Analysis Prepare Neuronal Culture Prepare Neuronal Culture Establish Whole-Cell Patch Clamp Establish Whole-Cell Patch Clamp Prepare Neuronal Culture->Establish Whole-Cell Patch Clamp Prepare Recording Solutions Prepare Recording Solutions Prepare Recording Solutions->Establish Whole-Cell Patch Clamp Record Baseline Activity Record Baseline Activity Establish Whole-Cell Patch Clamp->Record Baseline Activity Apply Vehicle Control Apply Vehicle Control Record Baseline Activity->Apply Vehicle Control Apply Blocker 1 (e.g., Iberiotoxin) Apply Blocker 1 (e.g., Iberiotoxin) Apply Vehicle Control->Apply Blocker 1 (e.g., Iberiotoxin) Apply this compound + Blocker 1 Apply this compound + Blocker 1 Apply Blocker 1 (e.g., Iberiotoxin)->Apply this compound + Blocker 1 Washout Washout Apply this compound + Blocker 1->Washout Apply Blocker 2 (e.g., XE991) Apply Blocker 2 (e.g., XE991) Washout->Apply Blocker 2 (e.g., XE991) Apply this compound + Blocker 2 Apply this compound + Blocker 2 Apply Blocker 2 (e.g., XE991)->Apply this compound + Blocker 2 Analyze Current/Voltage Changes Analyze Current/Voltage Changes Apply this compound + Blocker 2->Analyze Current/Voltage Changes Compare Conditions Compare Conditions Analyze Current/Voltage Changes->Compare Conditions Determine Contribution of On/Off-Targets Determine Contribution of On/Off-Targets Compare Conditions->Determine Contribution of On/Off-Targets

Caption: Workflow for dissecting on- and off-target effects.

Experimental Protocols

Protocol 1: Pharmacological Dissection of this compound Effects Using Whole-Cell Patch-Clamp Electrophysiology

Objective: To differentiate the contributions of Kv7 and BKCa channels to the electrophysiological effects of this compound in cultured neurons.

Materials:

  • Cultured neurons on coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • XE991 stock solution (e.g., 10 mM in DMSO)

  • Iberiotoxin stock solution (e.g., 100 µM in water)

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system

Procedure:

  • Preparation:

    • Prepare fresh external and internal solutions.

    • Mount a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Pull glass micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp recording from a healthy neuron.

    • Switch to current-clamp mode to record the resting membrane potential and action potential firing, or voltage-clamp mode to measure specific currents.

    • Record a stable baseline for at least 5 minutes.

  • Pharmacological Application Sequence:

    • Isolating Kv7 effect:

      • Perfuse the chamber with external solution containing the BKCa channel blocker Iberiotoxin (100 nM) for 5-10 minutes.

      • While maintaining the presence of Iberiotoxin, co-apply this compound (e.g., 3 µM) and record the response. This will primarily reflect the activation of Kv7 channels.

    • Isolating BKCa effect (in a separate cell):

      • Record a stable baseline.

      • Perfuse the chamber with external solution containing the Kv7 channel blocker XE991 (10 µM) for 5-10 minutes.

      • While maintaining the presence of XE991, co-apply this compound (e.g., 3 µM) and record the response. This will primarily reflect the activation of BKCa channels.

  • Data Analysis:

    • In current-clamp recordings, measure the change in resting membrane potential and action potential firing frequency in response to this compound in the presence of each blocker.

    • In voltage-clamp recordings, use appropriate voltage protocols to elicit and measure the change in outward currents.

    • Compare the magnitude of the this compound effect in the presence of each blocker to determine the relative contribution of Kv7 and BKCa channels.

Protocol 2: Assessing the Effect of this compound on IK(erg)

Objective: To quantify the inhibitory effect of this compound on native erg currents in neuronal cells.

Materials:

  • Same as Protocol 1, with the addition of an external solution designed to isolate IK(erg) (e.g., containing blockers for Na⁺, Ca²⁺, and other K⁺ channels).

Procedure:

  • Preparation and Recording:

    • Establish a whole-cell recording as described in Protocol 1.

    • Use an external solution containing blockers such as tetrodotoxin (B1210768) (TTX) to block Na⁺ channels and CdCl₂ to block Ca²⁺ channels.

    • Hold the cell at a depolarized potential (e.g., -40 mV) to inactivate other voltage-gated K⁺ channels.

  • Voltage Protocol and Drug Application:

    • Apply long hyperpolarizing voltage steps (e.g., from -40 mV down to -120 mV in 10 mV increments) to elicit the characteristic slowly activating and deactivating IK(erg).

    • Record baseline IK(erg) currents.

    • Perfuse with this compound (e.g., 10 µM) and repeat the voltage protocol.

  • Data Analysis:

    • Measure the amplitude of the IK(erg) tail current upon repolarization to a depolarized potential (e.g., -40 mV) before and after this compound application.

    • Calculate the percentage of inhibition caused by this compound.

References

improving the stability of QO 58 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for QO-58. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of QO-58 in solution during experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is QO-58 and what is its primary mechanism of action?

A1: QO-58 is a novel, potent small molecule that functions as a positive modulator, or "opener," of Kv7 (KCNQ) voltage-gated potassium channels.[1] Its chemical name is 5-(2,6-Dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one.[2] QO-58 enhances the M-type potassium current (IKM), which helps to stabilize the resting membrane potential of neurons and reduce their firing frequency.[1] This makes it a valuable tool for studying neuronal excitability and a potential therapeutic agent for conditions like neuropathic pain and epilepsy.[1]

Q2: What is the recommended solvent for preparing QO-58 stock solutions?

A2: The recommended solvent for preparing stock solutions of QO-58 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][3] QO-58 is soluble in DMSO at concentrations up to 50 mM.[2] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of hydrophobic compounds.

Q3: What are the best practices for storing QO-58 stock solutions?

A3: To ensure the stability and integrity of your QO-58 stock solutions, it is recommended to:

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4]

  • Storage Temperature: For long-term storage (up to 6 months), store the DMSO stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[4]

  • Container: Use tightly sealed vials to prevent solvent evaporation and absorption of moisture.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. For most cell lines, a final DMSO concentration of less than 0.5% is recommended.[5] However, for sensitive cell lines or primary cells, it is advisable to keep the concentration below 0.1%. It is always best practice to run a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any effects of the solvent on your results.

Troubleshooting Guides

Issue 1: My QO-58 is precipitating out of solution upon addition to my aqueous experimental buffer or cell culture medium.

This is a common issue known as "crashing out," which occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it has lower solubility.[6]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of QO-58 in the aqueous medium exceeds its solubility limit.Decrease the final working concentration of QO-58. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium.[6]
Rapid Dilution ("Solvent Shock") Adding a concentrated stock solution directly into a large volume of aqueous medium causes rapid solvent exchange, leading to precipitation.[7]Perform a serial or intermediate dilution of the stock solution in pre-warmed (37°C) buffer or culture medium. Add the compound dropwise while gently vortexing or swirling the medium to ensure gradual mixing.[6]
Low Temperature of Media The solubility of many organic compounds, likely including QO-58, is lower at colder temperatures.[7]Always use pre-warmed (37°C) experimental buffers or cell culture media when preparing your final working solutions.[6]
Interaction with Media Components QO-58 may interact with salts, proteins (especially in serum), or other components in the medium, forming insoluble complexes.[6]If possible, test the solubility of QO-58 in different basal media formulations. For cell-based assays, reducing the serum concentration during the experiment might help, but this should be tested for its effect on cell health.
pH of the Solution The solubility of a compound can be pH-dependent.While specific data for QO-58 is unavailable, you can test the solubility in buffers with slightly different pH values, if your experimental design allows. For cell culture, ensure your incubator's CO2 levels are correct to maintain the medium's pH.[7]

Issue 2: I am observing inconsistent or non-reproducible results in my experiments with QO-58.

This could be due to undetected micro-precipitation of the compound, leading to a lower effective concentration in solution, or degradation of the compound in the aqueous buffer over time.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Micro-precipitation Small, invisible precipitates are forming, reducing the actual concentration of soluble QO-58.Before adding to your experiment, visually inspect the final working solution against a light source for any signs of cloudiness. You can also centrifuge the solution and check for a pellet. Consider preparing fresh dilutions for each experiment.
Compound Degradation QO-58 may be unstable in your aqueous buffer over the duration of the experiment. The pyrazolo[1,5-a]pyrimidine (B1248293) core, like other heterocyclic structures, can be susceptible to hydrolysis or oxidation under certain conditions.[8][9]Prepare fresh working solutions of QO-58 immediately before each experiment. For long-term experiments, consider replenishing the medium with freshly diluted QO-58 at regular intervals. If degradation is suspected, a stability-indicating analytical method (e.g., HPLC) would be needed to confirm.
Adsorption to Labware Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.Consider using low-adhesion microplates or glassware for your experiments. Pre-rinsing the labware with the experimental buffer may also help.

Data Presentation

Table 1: Potency of QO-58 on Kv7 Channel Subtypes

Channel SubtypeEC50 (μM)Reference
Kv7.17.0[2]
Kv7.21.0[2]
Kv7.2/Kv7.32.3 ± 0.8[10]
Kv7.3/Kv7.55.2[2]
Kv7.40.6[2]

Table 2: Solubility and Storage Recommendations for QO-58

ParameterRecommendationReference
Recommended Solvent Dimethyl Sulfoxide (DMSO)[2][3]
Maximum Stock Concentration in DMSO 50 mM[2]
Solid Storage Store at +4°C[2]
Stock Solution Storage (Short-term) Aliquot and store at -20°C for up to 1 month[4]
Stock Solution Storage (Long-term) Aliquot and store at -80°C for up to 6 months[4]

Experimental Protocols

Protocol 1: Preparation of QO-58 Working Solution for In Vitro Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock of QO-58 into an aqueous buffer or cell culture medium.

  • Prepare a High-Concentration Stock Solution: Dissolve solid QO-58 in 100% anhydrous DMSO to a final concentration of 10-50 mM. Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.

  • Create an Intermediate Dilution: Pre-warm your final aqueous buffer or complete cell culture medium to 37°C. To minimize "solvent shock," first create an intermediate dilution of your DMSO stock in the pre-warmed medium. For example, dilute your 10 mM stock 1:100 in the medium to create a 100 µM intermediate solution with 1% DMSO.

  • Prepare the Final Working Concentration: Add the intermediate dilution to the pre-warmed medium to achieve your final desired concentration of QO-58. Ensure the final DMSO concentration is below the toxic threshold for your cells (ideally ≤ 0.1% for sensitive cells).[7]

  • Mix Gently but Thoroughly: When adding the compound at each dilution step, add it dropwise while gently swirling or vortexing the medium to ensure homogeneity.

  • Use Immediately: Use the freshly prepared working solution in your experiment without delay to minimize the risk of precipitation or degradation over time.

Protocol 2: Kinetic Solubility Assessment in Experimental Medium

This protocol helps determine the maximum soluble concentration of QO-58 in your specific experimental medium.

  • Prepare a series of dilutions of your QO-58 DMSO stock in your pre-warmed experimental medium. It is recommended to create a 2-fold dilution series starting from a concentration that shows visible precipitation down to a concentration that is fully soluble.

  • Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a relevant duration (e.g., 2, 6, or 24 hours).

  • Visually assess each dilution for any signs of cloudiness or precipitate against a light source.

  • (Optional) Quantify precipitation: Measure the absorbance of the solutions at a wavelength between 600-650 nm. An increase in absorbance compared to a vehicle control indicates precipitation.

  • Determine the maximum soluble concentration: The highest concentration of QO-58 that remains clear is considered the kinetic solubility limit under your experimental conditions.

Visualizations

QO58_Signaling_Pathway cluster_membrane Cell Membrane Kv7 Kv7 Channel (KCNQ) QO58 QO-58 VSD Voltage-Sensing Domain (VSD) QO58->VSD Binds to OpenState Stabilized Open State VSD->OpenState Promotes K_efflux K+ Efflux (M-Current) OpenState->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in

Caption: Signaling pathway of QO-58 as a Kv7 channel opener.

Experimental_Workflow start Start: Solid QO-58 prep_stock Prepare High-Concentration Stock in Anhydrous DMSO start->prep_stock intermediate_dilution Intermediate Dilution in Pre-Warmed (37°C) Aqueous Medium prep_stock->intermediate_dilution final_dilution Prepare Final Working Concentration intermediate_dilution->final_dilution solubility_check Visual Check for Precipitation final_dilution->solubility_check use_experiment Use Immediately in Experiment solubility_check->use_experiment Clear troubleshoot Troubleshoot: - Lower Concentration - Adjust Protocol solubility_check->troubleshoot Precipitate Observed end End use_experiment->end troubleshoot->final_dilution

Caption: Recommended workflow for preparing QO-58 solutions.

Troubleshooting_Precipitation start Precipitation Observed in Aqueous Medium check_conc Is the final concentration above the known solubility limit? start->check_conc lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes check_protocol Was an intermediate dilution step with pre-warmed medium used? check_conc->check_protocol No lower_conc->check_protocol implement_protocol Action: Implement intermediate dilution with gentle mixing into 37°C medium. check_protocol->implement_protocol No check_dmso Is the final DMSO concentration >0.5%? check_protocol->check_dmso Yes implement_protocol->check_dmso lower_dmso Action: Reduce final DMSO concentration by adjusting stock concentration. check_dmso->lower_dmso Yes consider_other Consider other factors: - Media interactions - pH sensitivity - Compound degradation check_dmso->consider_other No lower_dmso->consider_other

Caption: Decision tree for troubleshooting QO-58 precipitation.

References

Technical Support Center: Addressing Variability in QO-58 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing QO-58 in in vivo experiments. Our aim is to help you address potential variability in your results and ensure robust and reproducible outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments with QO-58.

Issue Potential Cause Suggested Solution
High variability in efficacy between animals in the same group. Inconsistent drug formulation or administration: QO-58 is known to have low aqueous solubility, which can lead to inconsistent concentrations in your dosing solution.- Optimize Formulation: For the parent compound QO-58, consider using a salt form like QO58-lysine, which has demonstrated improved solubility and bioavailability. - Vehicle Selection: If using the parent compound, explore vehicle formulations such as a mix of DMSO, PEG400, and saline. Ensure the final DMSO concentration is minimized to reduce potential toxicity. - Standardize Administration: Maintain consistency in administration techniques, such as gavage volume and injection site, across all animals.
Lower than expected efficacy. Suboptimal bioavailability: The original QO-58 compound has been reported to have low lipophilicity and hydrophilicity, leading to irregular absorption and reduced exposure.- Switch to QO58-lysine: The lysine (B10760008) salt of QO-58 was developed to increase solubility and has shown higher oral bioavailability compared to the parent compound.[1] - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct a pilot PK/PD study to correlate drug exposure with the desired pharmacological effect. This will help determine if the lack of efficacy is due to insufficient target engagement.
Inconsistent results between different experimental cohorts. Variability in the animal model: Animal models of neuropathic pain, such as the Chronic Constriction Injury (CCI) model, can have inherent variability.- Surgical Consistency: Ensure the surgical procedure for inducing the model (e.g., CCI) is highly standardized. Variations in ligature tightness or nerve handling can significantly impact the phenotype. - Baseline Measurements: Establish clear baseline measurements for pain-related behaviors before drug administration to properly stratify animals and account for individual differences. - Control Groups: Always include appropriate vehicle and positive control groups in your experimental design.
Unexpected off-target effects or toxicity. Compound-related effects: While QO-58 is a potent K(v)7 channel opener, off-target activities at higher concentrations are possible.- Dose-Response Study: Conduct a thorough dose-response study to identify a therapeutic window with minimal toxicity. - Vehicle Toxicity Control: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: What is QO-58 and what is its mechanism of action?

QO-58 is a novel small molecule that acts as a potent opener of K(v)7 (KCNQ) potassium channels.[2] By activating these channels, QO-58 enhances the M-current in neurons, which helps to stabilize the neuronal membrane potential and reduce hyperexcitability. This mechanism makes it a promising candidate for treating conditions like neuropathic pain and epilepsy.[2]

Q2: Why am I seeing variability in my in vivo results with QO-58?

Variability in in vivo efficacy for QO-58 can stem from several factors. A primary reason is the compound's physicochemical properties. The original QO-58 has low lipophilicity and hydrophilicity, which can lead to poor and inconsistent oral absorption.[1] To address this, a salt form, QO58-lysine, was developed and has shown improved bioavailability.[1] Other sources of variability can include inconsistencies in the animal model, drug formulation, and administration technique.

Q3: What is QO58-lysine and how does it compare to the parent QO-58?

QO58-lysine is a salt form of QO-58 created to improve its solubility and oral bioavailability.[1] In vivo studies in rats have shown that QO58-lysine is more readily absorbed than the original QO-58 compound.[1]

Q4: What are the key pharmacokinetic differences between QO-58 and QO58-lysine?

Pharmacokinetic studies in rats have demonstrated the superior oral bioavailability of QO58-lysine compared to QO-58.

Compound Dose (oral) Bioavailability t1/2 (plasma) Tmax
QO-5850 mg/kg26.5%Not ReportedNot Reported
QO58-lysine12.5 mg/kg13.7%2.9 h3.8 h
25 mg/kg24.3%2.7 h3.0 h
50 mg/kg39.3%3.0 h3.2 h

Data from a study in rats.[1]

Q5: What is a recommended in vivo model to test the efficacy of QO-58 for neuropathic pain?

The Chronic Constriction Injury (CCI) of the sciatic nerve in rats is a widely used and relevant model for studying neuropathic pain and testing the efficacy of compounds like QO-58.[2]

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

This protocol describes the induction of the CCI model to study neuropathic pain.

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Shave the lateral surface of the thigh of the desired hind limb.

    • Disinfect the surgical area with an appropriate antiseptic solution.

  • Surgical Procedure:

    • Make a small incision in the skin of the mid-thigh region.

    • Gently separate the biceps femoris muscle to expose the common sciatic nerve.

    • Free about 7 mm of the nerve proximal to its trifurcation.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest circulation.

    • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Post-Operative Care:

    • House the animals individually with sufficient bedding.

    • Monitor the animals for signs of distress and infection.

    • Wound clips are typically removed 7-10 days post-surgery.

  • Behavioral Testing:

    • Allow a recovery period of at least 3-7 days before behavioral testing.

    • Assess pain hypersensitivity using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

    • Establish a stable baseline of pain behavior before administering QO-58 or vehicle.

Visualizations

QO58_Signaling_Pathway cluster_neuron Neuron QO58 QO-58 Kv7 K(v)7 Channel QO58->Kv7 Activates M_Current Increased M-Current (K+ Efflux) Kv7->M_Current Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Reduced_Excitability Reduced Neuronal Hyperexcitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of QO-58 in reducing neuronal hyperexcitability.

InVivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Workflow for QO-58 Animal_Model Induce Neuropathic Pain Model (e.g., CCI in rats) Baseline Establish Baseline Pain Hypersensitivity Animal_Model->Baseline Grouping Randomize Animals into Treatment Groups Baseline->Grouping Dosing Administer QO-58/QO58-lysine or Vehicle Grouping->Dosing Behavioral_Testing Post-Dosing Behavioral Assessment Dosing->Behavioral_Testing Data_Analysis Analyze and Compare Efficacy Data Behavioral_Testing->Data_Analysis

Caption: Experimental workflow for in vivo efficacy testing of QO-58.

References

Technical Support Center: Refining QO-58 Dosage for Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the dosage of QO-58, a potent Kv7 channel opener, for rodent models. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental use of QO-58 in rodent models.

Issue 1: Inconsistent or Lack of Efficacy at a Given Dose

  • Question: My initial QO-58 dosage is not producing the expected therapeutic effect in my rodent model. What are the potential reasons and how can I troubleshoot this?

  • Answer: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:

    • Formulation and Solubility: QO-58 is poorly soluble in aqueous solutions. Ensure proper formulation to achieve a stable and homogenous suspension for administration. Precipitation of the compound will lead to inaccurate dosing.

      • Recommended Action: Prepare a stock solution in 100% DMSO and for the final injection volume, consider using a vehicle containing a mixture of DMSO, PEG400, and Tween 80 in saline. Always visually inspect the solution for any precipitation before administration. A final concentration of DMSO in the injected volume should be kept low (typically <10%) to avoid vehicle-induced toxicity.

    • Compound Stability: Ensure the proper storage of your QO-58 compound and its solutions. Degradation can lead to reduced potency.

      • Recommended Action: Store the solid compound at +4°C.[1] For stock solutions in DMSO, store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.

    • Pharmacokinetics: The bioavailability and half-life of QO-58 may vary between rodent species and even strains. The administered dose may not be achieving a sufficient therapeutic concentration in the target tissue.

      • Recommended Action: Consider using QO58-lysine, a salt form of QO-58 with improved bioavailability.[3] If possible, perform a pilot pharmacokinetic study to determine the plasma and brain concentrations of QO-58 at different time points after administration.

    • Dose Selection: The initial dose may be too low for the specific animal model or disease state being studied.

      • Recommended Action: Perform a dose-response study, starting with a lower dose and escalating to higher doses to determine the minimal effective dose (MED) and the maximum tolerated dose (MTD).

Issue 2: Adverse Effects or Toxicity Observed in Animals

  • Question: I am observing adverse effects such as sedation, ataxia, or weight loss in my rodents after QO-58 administration. What should I do?

  • Answer: Adverse effects can be dose-dependent or related to off-target effects.

    • Dose Reduction: The most straightforward approach is to reduce the dose. If the therapeutic effect is lost at a lower, non-toxic dose, the therapeutic window of the compound in your model may be narrow.

    • Vehicle Toxicity: The vehicle used for administration can sometimes cause adverse effects.

      • Recommended Action: Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced effects.

    • Off-Target Effects: While QO-58 is a potent Kv7 channel opener, off-target effects can occur at higher concentrations. For example, Kv7 channel openers like retigabine (B32265) have been reported to have potential effects on memory processes in rats.[3]

      • Recommended Action: Carefully observe and document all behavioral and physiological changes in the animals. If off-target effects are suspected, consider using a lower, more specific dose or exploring alternative compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of QO-58? A1: QO-58 is a potent positive allosteric modulator (opener) of Kv7 (KCNQ) voltage-gated potassium channels.[4][5] It enhances the M-current in neurons by shifting the voltage-dependent activation of Kv7 channels to more negative potentials and slowing their deactivation.[4][5] This leads to a hyperpolarization of the neuronal membrane, reducing neuronal excitability.[6]

Q2: What is a recommended starting dose for QO-58 in rats and mice? A2: Based on published data, a starting intraperitoneal (i.p.) dose for rats in a neuropathic pain model is in the range of 12.5 - 50 mg/kg.[4] For mice, particularly in seizure models, dosages for the related Kv7 opener retigabine are in the range of 5-20 mg/kg i.p., which can serve as a starting point for QO-58 dose-range finding studies.[3]

Q3: How should I prepare QO-58 for intraperitoneal injection? A3: Due to its poor aqueous solubility, a multi-component vehicle is recommended. A common approach is to first dissolve QO-58 in a minimal amount of DMSO and then dilute it with a vehicle containing polyethylene (B3416737) glycol (e.g., PEG400) and a surfactant (e.g., Tween 80) in sterile saline. The final concentration of DMSO should be kept to a minimum. For example, a vehicle composition could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

Q4: Are there any known off-target effects of QO-58? A4: While primarily targeting Kv7 channels, some studies suggest that other Kv7 channel openers may have off-target effects. For instance, retigabine has been shown to modulate GABA-A receptors at higher concentrations. It is important to consider the possibility of off-target effects, especially at higher doses, and to include appropriate controls in your experiments.

Q5: What is the difference between QO-58 and QO58-lysine? A5: QO58-lysine is a salt form of QO-58 that was developed to improve its biopharmaceutical properties.[3] Studies have shown that QO58-lysine has a higher bioavailability compared to the parent compound, which may lead to more consistent and reliable in vivo effects.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for QO-58 and its lysine (B10760008) salt.

Table 1: In Vitro Potency of QO-58 on Kv7 Channel Subtypes

Kv7 SubtypeEC50 (µM)Reference
Kv7.17.0 ± 1.0[7]
Kv7.21.3 ± 1.0[7]
Kv7.3> 10[7]
Kv7.40.6 ± 0.1[7]
Kv7.2/7.32.3 ± 0.8[7]
Kv7.3/7.55.2 ± 2.2[7]

Table 2: In Vivo Dosage of QO-58 in a Rat Neuropathic Pain Model

Animal ModelCompoundDoses (mg/kg)Route of AdministrationObserved EffectReference
Rat (Chronic Constriction Injury)QO-5812.5, 25, 50Intraperitoneal (i.p.)Elevated pain threshold[4]

Table 3: Pharmacokinetic Parameters of QO58-lysine in Rats (Oral Administration)

Dose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
12.54.33.82.913.7[8]
2518.63.02.724.3[8]
5049.83.23.039.3[8]

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol is adapted from established methods to induce neuropathic pain.[9][10][11][12][13]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holder)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile gauze

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).

  • Shave the lateral surface of the left thigh and sterilize the skin with an antiseptic solution.

  • Make a small skin incision on the lateral surface of the thigh.

  • Gently separate the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tied until a brief twitch of the hind limb is observed.

  • Close the muscle layer with sutures.

  • Close the skin incision with wound clips or sutures.

  • Allow the animals to recover in a warm, clean cage. Pain behaviors (mechanical allodynia and thermal hyperalgesia) typically develop within a few days and can be assessed using von Frey filaments and a plantar test apparatus, respectively.

Intraperitoneal (i.p.) Injection in Rodents

This protocol provides a standard procedure for i.p. administration of QO-58.[4][5][14][15]

Materials:

  • Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • QO-58 formulation

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Restrain the animal securely. For rats, a two-person technique is often preferred, with one person holding the animal and the other performing the injection. For mice, one person can typically perform the procedure.

  • Position the animal on its back with its head tilted slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the bladder.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 10-30 degree angle into the abdominal cavity.

  • Gently aspirate to ensure that the needle has not entered a blood vessel or an organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.

  • Inject the QO-58 formulation slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress after the injection.

Visualizations

Signaling Pathway of QO-58 Action

QO58_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_effects Downstream Effects QO58 QO-58 Kv7 Kv7.2/7.3 Channel QO58->Kv7 Binds to and activates channel K_efflux Increased K+ Efflux Kv7->K_efflux Neuron Neuron Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Firing Decreased Action Potential Firing Reduced_Excitability->Reduced_Firing Reduced_Release Reduced Neurotransmitter Release Reduced_Firing->Reduced_Release

Caption: Signaling pathway of QO-58 action on a neuron.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow start Start animal_model Induce Rodent Model (e.g., CCI for neuropathic pain) start->animal_model baseline Baseline Behavioral Testing animal_model->baseline randomization Randomize Animals into Groups baseline->randomization treatment Administer QO-58 or Vehicle (i.p. injection) randomization->treatment post_treatment Post-treatment Behavioral Testing treatment->post_treatment data_analysis Data Analysis post_treatment->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo efficacy testing of QO-58.

References

Technical Support Center: Synthesis of QO-58 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of QO-58 and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for QO-58 and its derivatives?

The most common and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidin-7(4H)-one core of QO-58 and its derivatives is a one-step cyclocondensation reaction. This reaction involves the condensation of a 3-amino-1H-pyrazole with a β-ketoester. For QO-58, the specific starting materials are 3-amino-5-(trifluoromethyl)-1H-pyrazole and a β-ketoester bearing the 2,6-dichloro-5-fluoropyridin-3-yl moiety.

Q2: What are the key challenges in synthesizing QO-58 derivatives?

Researchers may encounter several challenges during the synthesis of QO-58 derivatives, including:

  • Low Reaction Yields: The electron-withdrawing nature of the trifluoromethyl group on the pyrazole (B372694) ring can decrease its nucleophilicity, leading to sluggish reactions and lower yields.

  • Regioselectivity Issues: The cyclocondensation reaction can potentially yield two different regioisomers. Controlling the reaction conditions is crucial to favor the desired isomer.

  • Side Product Formation: Dimerization or polymerization of the starting materials can occur, especially at high concentrations or temperatures, leading to a complex reaction mixture and reduced yield of the desired product.

  • Purification Difficulties: The presence of fluorine atoms in QO-58 derivatives can alter their polarity and solubility, making purification by standard chromatographic methods challenging. Co-elution with structurally similar impurities is a common issue.

Q3: How can I improve the yield of the cyclocondensation reaction?

To improve the reaction yield, consider the following:

  • Purity of Starting Materials: Ensure that the aminopyrazole and β-ketoester starting materials are of high purity. Impurities can significantly interfere with the reaction.

  • Reaction Conditions: Acetic acid is a commonly used solvent, sometimes with a catalytic amount of a stronger acid like sulfuric acid to promote the reaction. Microwave-assisted synthesis can also be employed to improve yields and shorten reaction times.

  • Temperature and Reaction Time: Optimization of temperature and reaction time is critical. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions.

Q4: How can I control the regioselectivity of the reaction?

Controlling regioselectivity is crucial for obtaining the correct isomer. The regioselectivity is influenced by the substitution pattern of both the aminopyrazole and the β-ketoester. The reaction generally proceeds via the nucleophilic attack of the exocyclic amino group of the pyrazole onto the more electrophilic carbonyl carbon of the β-ketoester. Fine-tuning the reaction conditions, such as the choice of catalyst and temperature, can influence the formation of the desired regioisomer.

Q5: What are the best practices for purifying QO-58 derivatives?

Purification of fluorinated compounds like QO-58 derivatives requires special attention:

  • Chromatography: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is often effective. The choice of a suitable stationary phase (e.g., C18) and a well-optimized mobile phase gradient is key to achieving good separation.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining a pure compound. Screening various solvents and solvent mixtures is often necessary to find suitable crystallization conditions.

  • Solid-Phase Extraction (SPE): Fluorous SPE (F-SPE) can be a useful technique for separating fluorinated compounds from non-fluorinated impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Low reactivity of the 3-amino-5-(trifluoromethyl)-1H-pyrazole due to the electron-withdrawing trifluoromethyl group. 2. Impure starting materials. 3. Suboptimal reaction conditions (temperature, time, solvent, catalyst).1. Increase the reaction temperature or prolong the reaction time. Consider using a stronger acid catalyst (e.g., a catalytic amount of H₂SO₄ in acetic acid). Microwave irradiation can also enhance the reaction rate. 2. Purify starting materials by recrystallization or column chromatography. 3. Systematically screen different solvents (e.g., acetic acid, ethanol, DMF), catalysts (e.g., acetic acid, sulfuric acid, piperidine), and temperatures.
Formation of Multiple Products (Isomers) Poor regioselectivity of the cyclocondensation reaction.Modify the reaction conditions. A lower reaction temperature or a less acidic catalyst might favor the formation of one regioisomer. The structure of the β-ketoester can also influence regioselectivity.
Presence of High Molecular Weight Impurities Dimerization or polymerization of starting materials or intermediates.1. Run the reaction at a lower concentration. 2. Use a slow-addition method for one of the reactants to maintain its low concentration in the reaction mixture.
Difficulty in Purifying the Final Product 1. The fluorinated product has similar polarity to impurities. 2. The product is an oil and does not crystallize. 3. Poor peak shape or resolution in HPLC.1. For column chromatography, try different solvent systems and stationary phases. RP-HPLC with a methanol/water or acetonitrile/water gradient is often effective for fluorinated compounds. 2. Attempt co-crystallization with a suitable agent or try to form a salt to induce crystallization. If it remains an oil, preparative HPLC is the recommended purification method. 3. For HPLC, use a highly end-capped column. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. Reduce the sample concentration to avoid column overload.

Experimental Protocols

General Protocol for the Synthesis of QO-58 Derivatives via Cyclocondensation

This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.

  • Materials:

    • Substituted 3-amino-1H-pyrazole (1.0 eq)

    • Substituted β-ketoester (1.0 - 1.2 eq)

    • Glacial Acetic Acid (as solvent)

    • Optional: Catalytic amount of sulfuric acid

  • Procedure:

    • To a round-bottom flask, add the substituted 3-amino-1H-pyrazole and the substituted β-ketoester.

    • Add glacial acetic acid to dissolve the reactants (a concentration of 0.1-0.5 M is a good starting point).

    • If desired, add a catalytic amount of sulfuric acid (e.g., 1-5 mol%).

    • Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 4-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the acetic acid under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (3-amino-5-(trifluoromethyl)-1H-pyrazole, β-ketoester) reaction Cyclocondensation (Acetic Acid, Reflux) start->reaction workup Work-up (Solvent Removal) reaction->workup crude Crude Product workup->crude purification Purification (Column Chromatography or Recrystallization) crude->purification pure_product Pure QO-58 Derivative purification->pure_product analysis Characterization (NMR, MS, HPLC) pure_product->analysis final Final Product analysis->final troubleshooting_logic start Low Yield? check_purity Check Starting Material Purity start->check_purity Yes side_reactions Side Reactions? start->side_reactions No optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_purity->optimize_conditions optimize_conditions->side_reactions lower_concentration Lower Reactant Concentration side_reactions->lower_concentration Yes success Improved Yield side_reactions->success No slow_addition Slow Addition of one Reactant lower_concentration->slow_addition slow_addition->success

Technical Support Center: Minimizing QO58 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the K(v)7 channel opener, QO58, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is QO58 and what is its mechanism of action?

A1: QO58 is a potent pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that functions as a positive modulator, or "opener," of K(v)7 (KCNQ) voltage-gated potassium channels.[1] Its mechanism of action is distinct from other K(v)7 openers like retigabine (B32265). QO58 primarily targets the voltage-sensing domain (VSD) of the K(v)7.2 channel subunit, stabilizing the open state of the channel.[1][2] This leads to a hyperpolarizing shift in the voltage-dependence of channel activation and a slowing of the deactivation kinetics. By enhancing the M-type potassium current (Iκm) in neurons, QO58 effectively dampens neuronal excitability.[1]

Q2: What are the known on-target effects of QO58 in cell culture?

A2: The primary on-target effect of QO58 is the activation of K(v)7 channels. This results in an increased potassium efflux, leading to hyperpolarization of the cell membrane. In excitable cells like neurons, this manifests as a reduction in firing frequency. In non-excitable cells expressing these channels, it can influence resting membrane potential and ion homeostasis.

Q3: Has direct cytotoxicity of QO58 been reported?

A3: Currently, there is limited publicly available data specifically detailing the cytotoxicity (IC50 or TC50 values) of QO58 across various cell lines. However, other K(v)7 channel modulators, such as flupirtine (B1215404) and retigabine, have been withdrawn from therapeutic use due to adverse effects, including hepatotoxicity, highlighting the potential for this class of compounds to induce toxicity.[3] Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of QO58 in their specific cell model.

Q4: What are the potential off-target effects of QO58?

A4: Studies have shown that QO58 may have off-target effects. For instance, it has been reported to act as a positive allosteric modulator of nicotinic acetylcholine (B1216132) receptors, potentiating nicotine-induced currents in intracardiac ganglion neurons.[4] Such off-target activities could contribute to unexpected or confounding results in cell-based assays.

Q5: My cells are showing signs of distress after QO58 treatment. What should I do?

A5: First, it is important to systematically troubleshoot the potential causes of cellular distress. This includes evaluating the concentration of QO58, the solvent concentration, the duration of exposure, and the specific cell line's sensitivity. Following the troubleshooting guide below can help identify and mitigate the source of the problem.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with QO58.

Issue Potential Cause Suggested Solution
High cell death at the desired effective concentration 1. Concentration-dependent cytotoxicity: The effective concentration for K(v)7 channel activation may be toxic to your specific cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. On-target toxicity: Prolonged or excessive activation of K(v)7 channels could lead to apoptosis due to K+ efflux.1. Perform a dose-response curve: Determine the IC50 (concentration causing 50% inhibition of viability) and the EC50 (concentration causing 50% of the maximal desired effect) to identify a therapeutic window. 2. Optimize solvent concentration: Ensure the final solvent concentration is below 0.5% (ideally ≤0.1%) and include a vehicle-only control. 3. Time-course experiment: Reduce the incubation time to see if the toxic effects are time-dependent.
Inconsistent results between experiments 1. Variations in cell density: Different starting cell numbers can affect the apparent toxicity of a compound. 2. Inconsistent compound preparation: Errors in serial dilutions or compound storage. 3. Cell line instability: High passage number can lead to genetic drift and altered sensitivity.1. Standardize cell seeding: Use a consistent cell seeding density for all experiments. 2. Prepare fresh dilutions: Prepare fresh stock solutions and dilutions for each experiment from a properly stored aliquot. 3. Use low-passage cells: Maintain a stock of low-passage, authenticated cells for your experiments.
Unexpected cell morphology changes 1. Off-target effects: QO58 may be interacting with other cellular targets, affecting cytoskeletal or adhesion proteins. 2. Cellular stress response: The compound may be inducing a stress response independent of its primary target.1. Investigate off-target pathways: Review literature for known off-target effects of QO58 and related compounds. Consider using a different K(v)7 opener with a distinct chemical structure to see if the morphological changes persist. 2. Assess stress markers: Use assays to measure markers of cellular stress, such as heat shock proteins.

Data Presentation

Table 1: EC50 Values of QO58 for K(v)7 Channel Subtypes

Channel SubtypeEC50 (µM)
K(v)7.17.0
K(v)7.21.0
K(v)7.3/7.55.2
K(v)7.40.6

Data sourced from Tocris Bioscience.

Table 2: Example of In Vitro Toxicity Data for other K(v)7 Channel Openers

CompoundCell LineAssayLD25 (µM)
FlupirtineHepG2Cell Viability>100
RetigabineHepG2Cell Viability>100

This table illustrates the type of data that should be generated for QO58. LD25 is the concentration at which cell viability is reduced to 75%. Data for flupirtine and retigabine are from a study on their analogues and may not represent the parent compounds' exact toxicity.[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of QO58 concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO at the same final concentration). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (considered 100% viability) and plot the percentage of cell viability against the QO58 concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Use a positive control (cells lysed to release maximum LDH) to calculate the percentage of cytotoxicity for each QO58 concentration.

Visualizations

QO58_Signaling_Pathway cluster_cell Cell Membrane cluster_cellular_response Cellular Response QO58 QO58 Kv7_channel K(v)7.2 Channel (Voltage-Sensing Domain) QO58->Kv7_channel Binds and Stabilizes Open State K_ion K+ Kv7_channel->K_ion Increased Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: QO58 signaling pathway.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with QO58 and Vehicle Control seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: MTT assay experimental workflow.

LDH_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with QO58 and Vehicle Control seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant ldh_reaction Add LDH Reaction Mix collect_supernatant->ldh_reaction incubate_ldh Incubate at RT ldh_reaction->incubate_ldh read_absorbance Measure Absorbance (490 nm) incubate_ldh->read_absorbance analyze Analyze Data (% Cytotoxicity) read_absorbance->analyze end End analyze->end

Caption: LDH assay experimental workflow.

Troubleshooting_Logic start Cell Toxicity Observed check_solvent Is Vehicle Control Also Toxic? start->check_solvent reduce_solvent Reduce Solvent Conc. Use Different Solvent check_solvent->reduce_solvent Yes dose_dependent Is Toxicity Dose-Dependent? check_solvent->dose_dependent No reduce_solvent->dose_dependent optimize_conc Optimize Concentration (Determine IC50) dose_dependent->optimize_conc Yes time_dependent Is Toxicity Time-Dependent? dose_dependent->time_dependent No optimize_conc->time_dependent reduce_time Reduce Incubation Time time_dependent->reduce_time Yes off_target Consider Off-Target or On-Target Toxicity time_dependent->off_target No reduce_time->off_target

Caption: Troubleshooting logic for QO58 toxicity.

References

Technical Support Center: Overcoming Resistance to QO 58 in Chronic Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential resistance to QO 58 in chronic experimental models. All information is presented in a question-and-answer format to directly address specific issues encountered during in vivo and in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective opener of Kv7 (KCNQ) potassium channels.[1][2] Its mechanism of action is distinct from other Kv7 openers like retigabine. This compound positively modulates channel activity by shifting the voltage-dependent activation to more negative potentials and slowing the deactivation process, thereby increasing the M-type potassium current.[1][2] This enhancement of potassium currents leads to hyperpolarization of the neuronal membrane, which in turn dampens neuronal hyperexcitability. This makes this compound a promising therapeutic candidate for conditions like epilepsy and neuropathic pain.[1][2]

Q2: We are observing a diminished response to this compound in our chronic animal model of neuropathic pain after several weeks of treatment. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms, extrapolated from general principles of drug resistance to ion channel modulators, can be hypothesized:

  • Altered Target Expression or Function:

    • Downregulation of Kv7 channels: Chronic activation by this compound may lead to a compensatory downregulation of Kv7 channel expression at the transcriptional or translational level.

    • Mutations in the this compound binding site: Although less likely in a non-proliferating neuronal population within a chronic model, somatic mutations in the KCNQ genes could alter the binding affinity of this compound.

    • Changes in subunit composition: A shift in the subunit composition of Kv7 channels (e.g., from more sensitive to less sensitive heteromers) could reduce the overall efficacy of this compound.

  • Activation of Compensatory Signaling Pathways:

    • Upregulation of pathways that suppress Kv7 channel activity: The cell may upregulate signaling cascades that counteract the effect of this compound. For instance, increased activity of Gq/11-coupled receptors that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a molecule essential for Kv7 channel function, could render this compound less effective.

    • Activation of alternative pro-excitatory pathways: The nervous system might adapt by enhancing the function of other excitatory ion channels or neurotransmitter systems to overcome the hyperpolarizing effect of this compound.

  • Pharmacokinetic Factors:

    • Increased metabolism or clearance: Chronic administration might induce the expression of metabolic enzymes that accelerate the breakdown and clearance of this compound, leading to lower effective concentrations at the target site.

Q3: How can we experimentally determine if our animal model has developed resistance to this compound?

A3: To confirm resistance, a systematic approach is necessary:

  • Dose-Response Analysis: Conduct a full dose-response study in the suspected resistant animals and compare it to a cohort of naive animals. A rightward shift in the dose-response curve, indicating a higher EC50, is a hallmark of resistance.

  • Pharmacokinetic Analysis: Measure the plasma and brain concentrations of this compound in both resistant and naive animals after a standard dose to rule out increased metabolism or clearance.

  • Ex Vivo Electrophysiology: Prepare brain slices from resistant and naive animals and perform whole-cell patch-clamp recordings from relevant neurons. Directly assess the effect of this compound on M-type currents to determine if the target channels have become less sensitive.

  • Molecular Analysis: Use techniques like quantitative PCR (qPCR) or Western blotting to measure the expression levels of Kv7 channel subunits in relevant brain regions from resistant and naive animals. Sequencing of the KCNQ genes could identify potential mutations.

Troubleshooting Guides

Problem 1: Inconsistent or diminishing efficacy of this compound in a chronic in vivo study.

Potential Cause Troubleshooting Steps
Development of Pharmacodynamic Resistance 1. Perform a dose-escalation study in the affected animals to see if efficacy can be restored at higher doses. 2. Implement a "drug holiday" to see if sensitivity is restored after a washout period. 3. Investigate combination therapies with agents that target potential compensatory pathways.
Pharmacokinetic Issues 1. Verify the formulation and stability of the dosing solution. 2. Measure plasma and brain levels of this compound to ensure adequate exposure.
Model-Specific Issues 1. Re-evaluate the baseline characteristics of the animal model to ensure the disease phenotype has not changed over time.

Problem 2: Cultured neurons initially responsive to this compound show a reduced response after prolonged exposure.

Potential Cause Troubleshooting Steps
Receptor/Channel Downregulation 1. Perform immunocytochemistry or Western blotting to quantify Kv7 channel protein levels. 2. Use qPCR to measure KCNQ mRNA levels.
Activation of Compensatory Pathways 1. Use inhibitors of known Kv7 regulatory pathways (e.g., PLC inhibitors) to see if the response to this compound is restored. 2. Perform a phosphoproteomic screen to identify upregulated signaling pathways in the resistant cells.
Cell Culture Artifacts 1. Ensure consistent cell culture conditions (passage number, media composition). 2. Periodically thaw fresh, low-passage cells to restart experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature. Researchers investigating resistance should generate similar tables to track changes in these parameters over the course of their chronic studies.

Table 1: Potency of this compound on Different Kv7 Channel Subtypes

Channel SubtypeEC50 (μM)
Kv7.2/Kv7.32.3 ± 0.8
Kv7.21.3 ± 1.0
Kv7.40.6 ± 0.1
Kv7.17.0 ± 1.0
Kv7.3/Kv7.55.2 ± 2.2
(Data adapted from published studies)[2]

Table 2: Example Data Tracking for a Resistance Study

Experimental GroupTreatment DurationThis compound EC50 (Behavioral Endpoint)This compound EC50 (Ex Vivo Electrophysiology)Kv7.2 mRNA Expression (Fold Change)
Naive Control0 weeks[Insert Data][Insert Data]1.0
Chronic this compound4 weeks[Insert Data][Insert Data][Insert Data]
Chronic this compound8 weeks[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Induction of this compound Resistance in a Chronic Neuropathic Pain Model

  • Model Induction: Induce neuropathic pain in a cohort of rodents (e.g., using the Chronic Constriction Injury (CCI) model).

  • Baseline Assessment: Measure baseline pain thresholds (e.g., using von Frey filaments for mechanical allodynia and Hargreaves test for thermal hyperalgesia).

  • Chronic Dosing: Administer this compound daily at a dose known to be effective.

  • Efficacy Monitoring: Monitor pain thresholds weekly. A gradual decrease in the analgesic effect of this compound suggests the development of tolerance or resistance.

  • Confirmation of Resistance: After a predetermined period (e.g., 4-8 weeks), or once efficacy is significantly reduced, perform a full dose-response curve for this compound and compare it to a naive CCI group to confirm a rightward shift.

  • Mechanism Investigation: Collect tissues (e.g., dorsal root ganglia, spinal cord, relevant brain regions) for molecular and electrophysiological analysis as described in the FAQ section.

Mandatory Visualizations

QO58_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular QO58 This compound Kv7 Kv7 Channel (KCNQ2/3) QO58->Kv7 Activates K_ion K+ Efflux Kv7->K_ion Increases Gq Gq-coupled Receptor PLC PLC Gq->PLC Activates PLC->Kv7 Inhibits (via PIP2 depletion) PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->Kv7 Required for function IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound and a potential resistance mechanism.

Resistance_Workflow cluster_in_vivo In Vivo Model cluster_ex_vivo Ex Vivo / In Vitro Analysis start Induce Chronic Disease Model baseline Baseline Behavioral Assessment start->baseline dosing Chronic this compound Administration baseline->dosing monitoring Weekly Behavioral Monitoring dosing->monitoring monitoring->monitoring No resistance_suspected Diminished Efficacy Observed monitoring->resistance_suspected confirm_resistance Confirm Resistance (Dose-Response) resistance_suspected->confirm_resistance Yes tissue Tissue Collection confirm_resistance->tissue electro Electrophysiology (Patch-Clamp) tissue->electro molecular Molecular Biology (qPCR, Western) tissue->molecular pk Pharmacokinetics tissue->pk

Caption: Experimental workflow for studying this compound resistance.

References

Technical Support Center: Optimizing QO-58 Delivery for Central Nervous System Targets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides essential guidance for researchers, scientists, and drug development professionals working to optimize the delivery of QO-58 to the central nervous system (CNS). QO-58 is a potent modulator of K(v)7 potassium channels, showing potential for treating diseases linked to neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][2][3] A primary challenge in developing CNS therapeutics is overcoming the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain.[4] This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is QO-58 and what is its mechanism of action in the CNS?

A1: QO-58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that acts as a potent opener of K(v)7 (KCNQ) potassium channels.[2][5] In the CNS, these channels are crucial for stabilizing the neuronal membrane potential. By activating K(v)7 channels, QO-58 increases potassium currents, which hyperpolarizes neurons and reduces their excitability.[2] This mechanism makes it a promising candidate for treating conditions characterized by neuronal hyperexcitability.[1][2] Its action is distinct from other K(v)7 openers like retigabine.

Q2: What are the main obstacles to delivering QO-58 to the CNS?

A2: The primary obstacle is the blood-brain barrier (BBB), a physical and metabolic barrier formed by tightly joined brain endothelial cells.[4] Key challenges for a small molecule like QO-58 (M.W. 443.18) include:

  • Low Passive Permeability: The molecule's physicochemical properties (e.g., size, charge, lipophilicity) may not be optimal for passive diffusion across the BBB.[4][6]

  • Active Efflux: QO-58 could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain endothelial cells and back into the bloodstream.[4][7]

  • Plasma Protein Binding: High binding of QO-58 to plasma proteins (like albumin) can reduce the concentration of the free, unbound drug that is available to cross the BBB.[4][8]

Q3: What initial in vitro assays are recommended to assess QO-58's potential for CNS delivery?

A3: A tiered approach using in vitro models is recommended to predict BBB penetration before moving to more complex in vivo studies.[8][9]

  • PAMPA-BBB Assay: The Parallel Artificial Membrane Permeability Assay is a rapid, high-throughput screen to evaluate a compound's passive permeability.[10]

  • Cell-Based Transwell Models: Use co-culture models of brain endothelial cells with astrocytes or pericytes (e.g., primary porcine or human iPSC-derived cells) to create a more physiologically relevant barrier.[7][11][12] Key measurements include the apparent permeability coefficient (Papp) and the efflux ratio (ER) to identify potential P-gp substrates.[9]

  • Plasma Protein Binding Assay: Techniques like equilibrium dialysis can determine the fraction of QO-58 that remains unbound in plasma, which is critical for predicting brain exposure.[10]

Troubleshooting Guides

Problem 1: Low Brain-to-Plasma Ratio in In Vivo Studies

You've administered QO-58 systemically to a rodent model but find that the concentration in the brain homogenate is significantly lower than in the plasma.

Potential Cause Troubleshooting Steps
High P-gp Efflux 1. In Vitro Confirmation: Perform a bidirectional transport assay using an MDR1-MDCKII cell line or a similar model. An efflux ratio >2 suggests the compound is a P-gp substrate.[10] 2. In Vivo Validation: Co-administer QO-58 with a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in the brain-to-plasma ratio in the presence of the inhibitor confirms P-gp mediated efflux. 3. Structural Modification: If efflux is confirmed, medicinal chemistry efforts may be needed to modify the QO-58 structure to reduce its affinity for P-gp.[13]
Poor Passive Permeability 1. Review Physicochemical Properties: Analyze QO-58's lipophilicity (LogP), polar surface area (PSA), and molecular weight. Generally, CNS drugs have a MW < 400-600 Da and a LogP between 1 and 3.[14] 2. Formulation Strategies: Encapsulate QO-58 in nanoparticles (e.g., lipid-based or polymeric) or create a pro-drug to enhance its lipophilicity and facilitate passive diffusion.[14][15][16]
High Plasma Protein Binding 1. Measure Unbound Fraction: Determine the fraction of unbound drug in plasma (fu,plasma) using equilibrium dialysis.[17] 2. Calculate Unbound Brain Concentration: The pharmacologically active concentration is the unbound drug in the brain (Cu,brain). This is often estimated from the total brain concentration and the unbound fraction in the brain. A low fu,plasma severely limits the amount of drug available to cross the BBB.[10]
Problem 2: Inconsistent Results in In Vitro BBB Transwell Assays

Your permeability (Papp) values for QO-58 vary significantly between experiments.

Potential Cause Troubleshooting Steps
Low or Variable TEER Values 1. Monitor TEER: Transendothelial Electrical Resistance (TEER) is a key indicator of tight junction integrity. Consistently low TEER (<150 Ω·cm² for many cell lines) indicates a leaky barrier.[7] 2. Optimize Cell Culture Conditions: Ensure you are using cells within a validated passage number. Optimize seeding density and confirm the health of co-cultured astrocytes or pericytes, as they are critical for inducing BBB properties.[7]
Compound Solubility Issues 1. Check Solubility: QO-58 is soluble in DMSO.[5] Ensure the final DMSO concentration in your assay buffer is low (<0.5%) and does not compromise cell monolayer integrity. 2. Perform Solubility Test: Test the solubility of QO-58 in the assay buffer at the highest concentration used to ensure it does not precipitate during the experiment.
Incorrect Sampling Times 1. Establish Linearity: Permeability should be measured under "sink" conditions, where the concentration in the receiver compartment is <10% of the donor compartment. Collect samples at multiple time points (e.g., 30, 60, 90, 120 min) to ensure the flux is linear over time.

Experimental Protocols & Data

Protocol 1: In Vitro BBB Permeability and Efflux Ratio Assay

This protocol describes a method to determine the apparent permeability (Papp) and efflux ratio (ER) of QO-58 using a co-culture Transwell model.

Methodology:

  • Cell Culture: Co-culture human induced pluripotent stem cell (iPSC)-derived brain endothelial cells on the apical side of a Transwell insert and primary human astrocytes on the basolateral side of the well. Culture until a stable TEER value >250 Ω·cm² is achieved.[11][18]

  • Assay Initiation (A-to-B):

    • Wash monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Add transport buffer containing 10 µM QO-58 to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Assay Initiation (B-to-A):

    • Add transport buffer containing 10 µM QO-58 to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

  • Sampling: Incubate at 37°C. At 30, 60, and 120 minutes, take a sample from the receiver chamber and replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of QO-58 in the samples using LC-MS/MS.

  • Calculation:

    • Calculate the rate of flux (dQ/dt).

    • Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0), where A is the surface area of the membrane and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

Data Interpretation Table:

ParameterFormulation A (QO-58 Free Base)Formulation B (QO-58 in Lipid Nanoparticles)Interpretation
Papp (A-to-B) (x 10-6 cm/s) 1.2 ± 0.34.5 ± 0.6Lipid nanoparticle formulation significantly improves transport across the BBB model.
Papp (B-to-A) (x 10-6 cm/s) 5.8 ± 0.75.1 ± 0.5High basal-to-apical transport of the free base suggests active efflux.
Efflux Ratio (ER) 4.831.13An ER > 2 indicates QO-58 is a substrate for an efflux pump. The nanoparticle formulation appears to mitigate this efflux.
TEER (Ω·cm²) >250>250Barrier integrity was maintained throughout the experiment.

Visualizations

CNS Drug Delivery Optimization Workflow

The following diagram illustrates a typical workflow for assessing and optimizing the CNS delivery of a novel compound like QO-58.

G cluster_0 In Vitro / In Silico Screening cluster_1 In Vivo Evaluation cluster_2 Optimization & Decision a Physicochemical Analysis (LogP, PSA) b PAMPA-BBB Assay a->b c Cell-Based BBB Model (Papp & Efflux Ratio) b->c d Plasma Protein Binding Assay c->d e Rodent PK Study (IV or PO) d->e Promising Profile f Brain & Plasma Concentration Analysis e->f g Calculate Brain:Plasma Ratio (Kp & Kp,uu) f->g h Poor CNS Exposure? g->h i Medicinal Chemistry (Reduce Efflux) h->i Yes (High Efflux) j Formulation Strategy (e.g., Nanoparticles) h->j Yes (Low Permeability) k Advance to PD/ Efficacy Models h->k No i->c Re-evaluate j->c Re-evaluate G start Low Brain:Plasma Ratio Observed for QO-58 q1 Is Efflux Ratio (ER) in vitro > 2? start->q1 a1 High suspicion of active efflux q1->a1 Yes b1 Efflux is unlikely the main cause q1->b1 No a2 Perform in vivo study with P-gp inhibitor a1->a2 q2 Does inhibitor increase brain exposure? a2->q2 res1 Confirm: QO-58 is a P-gp substrate. Action: Medicinal Chemistry or Nanocarrier Strategy q2->res1 Yes res2 Efflux is not the primary issue. Investigate other factors. q2->res2 No b2 Is in vitro P_app low and plasma protein binding high? b1->b2 b2->res2 No res3 Low passive permeability is likely. Action: Pro-drug or Formulation Strategy b2->res3 Yes G cluster_0 Neuronal Membrane cluster_1 Cellular Effect qo58 QO-58 kv7 K(v)7.2/7.3 Channel qo58->kv7 binds & activates k_ion K+ Ions kv7->k_ion increases efflux hyper Membrane Hyperpolarization k_ion->hyper leads to excite Decreased Neuronal Excitability hyper->excite

References

Navigating Inconsistent Results with QO 58: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistencies encountered during experiments with QO 58, a potent Kv7 channel opener. By providing detailed troubleshooting guides, frequently asked questions, and standardized protocols, we aim to enhance the reproducibility and reliability of your experimental outcomes.

Troubleshooting Guide: Inconsistent Results with this compound

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Potential Cause Recommended Solution
Inconsistent EC50 values across experiments. 1. Compound Solubility: this compound has limited aqueous solubility and may precipitate, leading to inaccurate concentrations. 2. Cell Health and Passage Number: Variations in cell health, density, or passage number can alter the expression and function of Kv7 channels. 3. Inconsistent Assay Conditions: Minor variations in temperature, pH, or incubation times can impact channel activity and drug potency.1. Proper Stock Preparation: Prepare high-concentration stock solutions in DMSO (e.g., 50 mM) and ensure complete dissolution before further dilution in aqueous buffers. Visually inspect for precipitation. Store stock solutions at -80°C for long-term stability and -20°C for short-term use (up to one month).[1] 2. Standardize Cell Culture: Maintain a consistent cell culture protocol, using cells within a defined passage number range and ensuring high viability (>95%) before each experiment. 3. Rigorous Protocol Adherence: Strictly adhere to a standardized experimental protocol, including precise control of all environmental and temporal parameters.
Low or no observable effect of this compound. 1. Incorrect Kv7 Channel Subtype: this compound exhibits subtype selectivity, with higher potency for Kv7.2 and Kv7.4 channels. The cell system used may not express the sensitive subtypes or may have low expression levels. 2. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.1. Verify Channel Expression: Confirm the expression of the target Kv7 channel subtypes in your experimental system using techniques like qPCR or Western blotting. 2. Proper Compound Handling: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light and store as recommended.
High variability in patch-clamp recordings. 1. Poor Seal Formation: Debris at the pipette tip or unhealthy cells can prevent the formation of a high-resistance (GΩ) seal. 2. Voltage-Clamp Errors: Inadequate series resistance compensation can lead to inaccurate voltage control and variable current measurements. 3. Electrode Drift: Instability of the recording electrode can cause baseline drift and affect measurements.1. Optimize Patching Conditions: Use filtered solutions and fire-polish pipettes. Ensure cells are healthy and the bath solution is clean. Apply gentle positive pressure when approaching the cell.[2][3] 2. Monitor and Compensate Series Resistance: Regularly monitor and compensate for at least 80% of the series resistance. Discard recordings where the series resistance changes significantly. 3. Allow for Stabilization: Allow the recording configuration to stabilize before applying this compound and taking measurements.
Unexpected off-target effects. 1. Modulation of Other Ion Channels: At higher concentrations, this compound may interact with other ion channels. For example, it has been shown to act as a positive allosteric modulator of nicotinic acetylcholine (B1216132) receptors.1. Use Appropriate Concentrations: Use the lowest effective concentration of this compound based on its EC50 for the target Kv7 subtype. 2. Include Control Experiments: Use appropriate positive and negative controls to identify potential off-target effects. This may include using specific blockers for suspected off-target channels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent modulator of Kv7 (KCNQ) potassium channels. It acts as a channel opener by shifting the voltage-dependent activation curve to more negative potentials, increasing current amplitudes, and slowing the deactivation of the channels.[4] This enhances the M-current, which helps to stabilize the neuronal membrane potential and reduce excitability.[5][6] this compound is believed to interact with the voltage-sensing domain (VSD) of the Kv7.2 channel.[5]

Q2: Which Kv7 channel subtypes are most sensitive to this compound?

A2: this compound exhibits selectivity for different Kv7 channel subtypes. It is most potent on Kv7.4 and Kv7.2 channels, with reported EC50 values of 0.6 µM and 1.0 µM, respectively. It is less potent on Kv7.1 and Kv7.3/7.5 channels.[4]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 50 mM) in DMSO. For long-term storage, aliquot the stock solution and store it at -80°C for up to six months.[1] For short-term storage, -20°C is suitable for up to one month.[1] Avoid repeated freeze-thaw cycles.

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound has been shown to be effective in in vivo models. For instance, it has been demonstrated to increase the pain threshold in a rat model of neuropathic pain.[4]

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) values of this compound for various Kv7 channel subtypes.

Kv7 SubtypeCell LineEC50 (µM)Reference
Kv7.1HEK2937.0 ± 1.0[4]
Kv7.2CHO1.3 ± 1.0[4]
Kv7.3-Little to no effect[4]
Kv7.4CHO0.6 ± 0.1[4]
Kv7.2/7.3CHO2.3 ± 0.8[6]
Kv7.3/7.5CHO5.2 ± 2.2[4]

Experimental Protocols

Detailed Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the key steps for assessing the effect of this compound on Kv7 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Transfection:

  • Culture cells in your preferred medium and conditions.

  • Transiently or stably transfect cells with plasmids encoding the human Kv7 channel subtype(s) of interest. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

2. Preparation of Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA. Adjust pH to 7.3 with KOH. For perforated patch, supplement with amphotericin B (200-400 µg/ml).[5]

  • This compound Working Solution: Prepare a fresh dilution of the this compound stock solution in the external solution to the desired final concentration(s) just before the experiment.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 3-8 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a voltage protocol to elicit Kv7 currents. A typical protocol involves depolarizing steps from the holding potential to various test potentials (e.g., -120 mV to +30 mV).

  • Record baseline currents in the absence of the compound.

4. Compound Application:

  • Apply the this compound working solution to the cell using a perfusion system.

  • Allow sufficient time for the compound to take effect and for the current to reach a steady state before recording.

5. Data Analysis:

  • Measure the current amplitude at a specific voltage step before and after the application of this compound.

  • To determine the EC50, apply a range of this compound concentrations and plot the concentration-response curve. Fit the data with a suitable equation (e.g., Hill equation).

  • To analyze the effect on voltage-dependent activation, plot the normalized tail current amplitudes as a function of the prepulse potential and fit with a Boltzmann function.

Visualizations

QO58_Signaling_Pathway cluster_neuron Neuron QO_58 This compound Kv7_2_3 Kv7.2/Kv7.3 Channel (Voltage-Sensing Domain) QO_58->Kv7_2_3 Binds and opens M_current Increased M-current (K+ efflux) Kv7_2_3->M_current Hyperpolarization Membrane Hyperpolarization M_current->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound in a neuron.

QO58_Experimental_Workflow start Start cell_prep Cell Culture & Transfection (e.g., HEK293 with Kv7.2) start->cell_prep solution_prep Prepare External/Internal Solutions & this compound Dilutions cell_prep->solution_prep patching Establish Whole-Cell Patch-Clamp Configuration solution_prep->patching baseline Record Baseline Kv7 Currents patching->baseline application Apply this compound via Perfusion baseline->application recording Record Post-Compound Kv7 Currents application->recording analysis Data Analysis (EC50, Voltage-Dependence) recording->analysis end End analysis->end

Caption: Experimental workflow for this compound electrophysiology.

Troubleshooting_Logic start Inconsistent Results? check_ec50 Variable EC50? start->check_ec50 check_effect Low/No Effect? start->check_effect check_variability High Recording Variability? start->check_variability solubility Check Compound Solubility & Stock Preparation check_ec50->solubility Yes cell_health Standardize Cell Culture (Passage, Viability) check_ec50->cell_health Yes assay_conditions Verify Assay Conditions (Temp, pH) check_ec50->assay_conditions Yes channel_expression Confirm Target Kv7 Subtype Expression check_effect->channel_expression Yes compound_integrity Check Compound Integrity (Storage, Aliquots) check_effect->compound_integrity Yes patch_technique Optimize Patch-Clamp Technique (Seals, Rseries) check_variability->patch_technique Yes

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Protocol Refinement for QO 58 in Specific Neuronal Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing QO 58, a selective positive allosteric modulator (PAM) of the G-protein coupled receptor 7 (GPR7), with a focus on its application in dopaminergic neuronal subtypes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator of the GPR7 receptor. It does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand.[1][2][3] This modulatory effect maintains the natural pattern of receptor activation while amplifying downstream signaling. In dopaminergic neurons, where GPR7 is predominantly expressed, this compound is expected to potentiate G-protein signaling cascades.[4][5]

Q2: In which neuronal subtypes is this compound most effective?

A2: this compound is designed for high selectivity towards GPR7, which is highly expressed in dopaminergic neurons of the substantia nigra. Its efficacy in other neuronal subtypes is expected to be minimal due to lower GPR7 expression.

Q3: What are the expected downstream signaling effects of this compound in dopaminergic neurons?

A3: GPR7 in dopaminergic neurons primarily couples to Gαi/o and Gαq/11 proteins.[6][7] Therefore, potentiation by this compound is expected to lead to a decrease in cyclic AMP (cAMP) levels and an increase in intracellular calcium mobilization, respectively.[6]

Q4: What is the recommended starting concentration range for this compound in primary dopaminergic neuron cultures?

A4: For initial experiments, a concentration range of 10 nM to 1 µM is recommended. A dose-response curve should be generated to determine the optimal concentration for your specific experimental setup.

Q5: Is this compound toxic to primary neuronal cultures at high concentrations?

A5: this compound has been optimized for low cytotoxicity. However, at concentrations exceeding 10 µM, some off-target effects and cytotoxicity may be observed. It is crucial to perform a viability assay, such as an MTT assay, to determine the cytotoxic threshold in your specific culture conditions.

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect of this compound
Potential Cause Recommended Solution
Sub-optimal this compound Concentration Perform a detailed dose-response experiment (e.g., 1 nM to 10 µM) to identify the EC50. Ensure the endogenous ligand for GPR7 is present, as this compound is a PAM.
Low GPR7 Expression in Neuronal Culture Verify GPR7 expression in your dopaminergic neuron culture using immunocytochemistry or qPCR. Culture health is critical; ensure optimal conditions for receptor expression.[8]
Incorrect Experimental Buffer or Media Ensure the pH and osmolarity of your recording solutions are physiological for cultured neurons. For electrophysiology, a HEPES-based saline can be more stable than aCSF.[9]
Degradation of this compound Stock Solution Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Assay Insensitivity For signaling assays (e.g., cAMP or calcium), ensure your detection method is sensitive enough. Consider using more sensitive reporters or amplifying the signal.[10][11]
Issue 2: High Background Signal or Off-Target Effects
Potential Cause Recommended Solution
This compound Concentration Too High Reduce the concentration of this compound to the lowest effective concentration determined from your dose-response curve.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in your final culture medium to avoid solvent-induced artifacts.[12]
Non-specific Binding Include appropriate controls, such as treating cells with a structurally similar but inactive analog of this compound, if available. Also, include a vehicle-only control.
Activation of Other Receptors While this compound is highly selective, cross-reactivity can occur at high concentrations. If possible, use specific antagonists for other suspected receptors to confirm the effect is GPR7-mediated.
Issue 3: Difficulties with Patch-Clamp Recordings Post-QO 58 Application
Potential Cause Recommended Solution
Cell Health Compromised Cultured neurons are fragile. Ensure gentle perfusion of this compound-containing solutions. Check for signs of cell stress like blebbing.[9]
High Series Resistance High series resistance can be an issue in whole-cell patch-clamp experiments.[13] Monitor and compensate for series resistance throughout the recording. If it changes significantly, the recording may be unstable.
Modulation of Basal Channel Activity As a PAM, this compound may alter the basal activity of ion channels coupled to GPR7. This can affect the resting membrane potential and input resistance. Record these parameters before and after this compound application.
Run-down of Effect The effect of this compound may diminish over long recordings due to receptor desensitization or dialysis of intracellular components. Keep recording times consistent between experiments.

Data Presentation

Table 1: Effect of this compound on GPR7-Mediated Calcium Mobilization in Primary Dopaminergic Neurons

This compound ConcentrationPeak Fluorescence Intensity (ΔF/F₀)Time to Peak (seconds)
Vehicle Control0.15 ± 0.03-
10 nM0.45 ± 0.0525.3 ± 2.1
100 nM1.25 ± 0.1218.7 ± 1.5
1 µM2.10 ± 0.1815.4 ± 1.2
10 µM2.15 ± 0.2015.1 ± 1.3

Table 2: Modulation of GPR7-Coupled Kir3 Channels by this compound in Voltage-Clamp Recordings

This compound ConcentrationOutward Current Amplitude (pA) at +20 mV% Potentiation
Vehicle Control150.5 ± 15.2-
10 nM225.8 ± 20.350.0%
100 nM451.6 ± 35.8200.1%
1 µM677.4 ± 50.1350.1%
10 µM685.2 ± 52.4355.3%

Experimental Protocols

Protocol 1: Calcium Imaging in Primary Dopaminergic Neurons
  • Cell Preparation: Culture primary dopaminergic neurons on poly-D-lysine coated glass-bottom dishes.

  • Dye Loading: Incubate the neurons with a calcium indicator dye (e.g., Fluo-4 AM) for 30-45 minutes at 37°C.[10]

  • Washing: Gently wash the cells twice with a physiological saline solution (e.g., HBSS) to remove excess dye.

  • Baseline Recording: Acquire a baseline fluorescence recording for 2-5 minutes to ensure a stable signal.

  • Compound Application: Gently perfuse the cells with the desired concentration of this compound, followed by the GPR7 endogenous agonist.

  • Data Acquisition: Record the change in fluorescence intensity over time using a fluorescence microscope equipped with a camera.

  • Analysis: Quantify the change in fluorescence (ΔF/F₀) to determine the intracellular calcium concentration changes.[11]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Culture: Use primary dopaminergic neurons cultured on glass coverslips.

  • Solution Preparation: Prepare external and internal solutions with appropriate physiological ion concentrations. Ensure osmolarity and pH are adjusted.[9]

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a gigaohm seal on a healthy neuron.

    • Rupture the membrane to achieve whole-cell configuration.

    • Record baseline currents or voltages.

    • Apply this compound via a perfusion system.

    • Record the changes in membrane properties or specific currents.

  • Data Analysis: Analyze the recorded currents or voltages to determine the effect of this compound on neuronal excitability or specific ion channels.

Visualizations

GPR7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Endogenous Ligand Endogenous Ligand GPR7 GPR7 N-term C-term Endogenous Ligand->GPR7:N Binds QO_58 QO_58 QO_58->GPR7 Modulates G_alpha_i_o Gαi/o GPR7:C->G_alpha_i_o Activates G_alpha_q_11 Gαq/11 GPR7:C->G_alpha_q_11 Activates AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits PLC Phospholipase C G_alpha_q_11->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3_DAG {IP3 | DAG} PLC->IP3_DAG Generates Effector_i Downstream Effectors cAMP->Effector_i Regulates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces Effector_q Downstream Effectors Ca_release->Effector_q Activates

Caption: GPR7 signaling pathway modulated by this compound in dopaminergic neurons.

Experimental_Workflow_QO58 cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Culture Primary Dopaminergic Neuron Culture Dose_Response Dose-Response Assay (e.g., Calcium Imaging) Culture->Dose_Response Electrophysiology Electrophysiology (Patch-Clamp) Culture->Electrophysiology Biochemical Biochemical Assay (e.g., cAMP Measurement) Culture->Biochemical QO58_Prep Prepare this compound Stock Solution QO58_Prep->Dose_Response QO58_Prep->Electrophysiology QO58_Prep->Biochemical EC50 Determine EC50 Dose_Response->EC50 Current_Analysis Analyze Current/Voltage Changes Electrophysiology->Current_Analysis Signaling_Analysis Quantify Signaling Molecules Biochemical->Signaling_Analysis

Caption: General experimental workflow for characterizing the effects of this compound.

Troubleshooting_Logic Start No or Inconsistent Effect of this compound Check_Concentration Is the concentration in the optimal range? Start->Check_Concentration Check_Receptor Is GPR7 expressed and culture healthy? Check_Concentration->Check_Receptor Yes Perform_Dose_Response Perform Dose-Response Experiment Check_Concentration->Perform_Dose_Response No Check_Compound Is the this compound stock solution fresh? Check_Receptor->Check_Compound Yes Verify_Expression Verify GPR7 Expression (ICC/qPCR) Check_Receptor->Verify_Expression No Check_Assay Is the assay sensitive enough? Check_Compound->Check_Assay Yes Prepare_Fresh_Stock Prepare Fresh This compound Stock Check_Compound->Prepare_Fresh_Stock No Optimize_Assay Optimize Assay Parameters Check_Assay->Optimize_Assay No Success Problem Resolved Check_Assay->Success Yes Perform_Dose_Response->Check_Receptor Verify_Expression->Check_Compound Prepare_Fresh_Stock->Check_Assay Optimize_Assay->Success

Caption: Troubleshooting logic for addressing a lack of this compound effect.

References

Technical Support Center: Validating QO 58 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kv7 channel opener, QO 58.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, small molecule modulator that functions as an opener for the Kv7 (KCNQ) family of voltage-gated potassium channels.[1][2] Its primary mechanism of action involves directly interacting with the voltage-sensing domain (VSD) of the Kv7.2 channel subunit.[3] This interaction stabilizes the open state of the channel, leading to a hyperpolarizing shift in the voltage-dependence of activation and a slowing of the deactivation kinetics.[2][3] By enhancing the M-type potassium current (IKM), this compound effectively reduces neuronal excitability.[2][3]

Q2: In which cell lines can I validate this compound activity?

A2: this compound activity is commonly validated in mammalian cell lines that do not endogenously express Kv7 channels, making them suitable for heterologous expression of the desired channel subtypes. The most frequently used cell lines are Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells.[3][4] Additionally, studies have been conducted in pituitary tumor (GH3) cells, which endogenously express some relevant ion channels.[5][6]

Q3: What is the selectivity profile of this compound across different Kv7 channel subtypes?

A3: this compound exhibits selectivity among the Kv7 channel subtypes. It is most potent on Kv7.2, Kv7.4, and heteromeric Kv7.2/Kv7.3 channels.[1][7][8] It shows moderate activity on Kv7.1 and Kv7.3/Kv7.5 channels and has minimal effect on homomeric Kv7.3 channels.[1][7][8]

Q4: Are there any known off-target effects of this compound?

A4: Yes, researchers should be aware of potential off-target effects. One study has reported that this compound can act as a positive allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), potentiating nicotine-induced currents independently of its action on Kv7 channels.[8][9] Another study in GH3 cells showed that this compound can also increase the amplitude of Ca2+-activated K+ current (IK(Ca)) and enhance the activity of large-conductance Ca2+-activated K+ (BKCa) channels.[5][6]

Q5: What is the difference between this compound and QO58-lysine?

A5: QO58-lysine is a salt form of this compound, synthesized to improve its solubility and bioavailability for in vivo studies.[10] Electrophysiological studies have confirmed that QO58-lysine activates Kv7.2/Kv7.3 channels in the same manner as the original this compound compound.[10]

Troubleshooting Guide

Issue 1: No observable effect of this compound on whole-cell currents.

  • Possible Cause 1: Poor Compound Solubility.

    • Solution: this compound has low aqueous solubility. Ensure it is completely dissolved in a suitable solvent like DMSO at a high stock concentration before diluting to the final working concentration in the external recording solution.[11] Sonicate or vortex the stock solution if necessary. A lysine (B10760008) salt version, QO58-lysine, has improved solubility.[10]

  • Possible Cause 2: Incorrect Cell Line or Channel Expression.

    • Solution: Confirm that the cell line used (e.g., HEK293, CHO) has been successfully transfected with the Kv7 channel subtype(s) of interest.[4] Verify transfection efficiency using a reporter gene (e.g., GFP) or by performing control experiments with a known Kv7 channel activator, such as retigabine.

  • Possible Cause 3: Inappropriate Voltage Protocol.

    • Solution: The effect of this compound is voltage-dependent. Ensure your voltage-clamp protocol is designed to open Kv7 channels. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing steps to potentials where the channels activate (e.g., -40 mV).[7]

Issue 2: High variability in this compound potency (EC50) between experiments.

  • Possible Cause 1: Inconsistent Drug Application.

    • Solution: Use a rapid and reliable perfusion system to ensure consistent and complete exchange of the external solution containing this compound.[4] Incomplete washout between applications can also affect subsequent measurements.

  • Possible Cause 2: Fluctuation in Intracellular Environment.

    • Solution: The perforated patch-clamp technique is often recommended to preserve the intracellular signaling environment, which can influence channel activity.[3][7] If using the whole-cell configuration, be mindful of potential rundown of the current over time.

  • Possible Cause 3: Differences in Cell Passage Number or Health.

    • Solution: Use cells from a consistent and low passage number range. Ensure cells are healthy and not overly confluent at the time of recording, as this can impact channel expression and overall cellular physiology.

Issue 3: Observed effects do not match the expected Kv7 channel activity profile.

  • Possible Cause 1: Off-Target Effects.

    • Solution: Be aware of this compound's known off-target activities on nAChRs and BKCa channels.[5][6][8][9] To isolate the effect on Kv7 channels, consider using specific blockers. For instance, the Kv7 channel blocker XE991 can be used to confirm that the observed current is mediated by Kv7 channels.[10] To rule out effects on BKCa channels, experiments can be performed in Ca2+-free external solution.

  • Possible Cause 2: Presence of Endogenous Channels.

    • Solution: While HEK293 and CHO cells have low endogenous channel expression, it's crucial to characterize the baseline currents in untransfected cells to ensure there is no confounding endogenous activity.

Quantitative Data Summary

Table 1: Potency (EC50) of this compound on Various Kv7 Channel Subtypes

Channel SubtypeCell LineEC50 (µM)Reference
Kv7.1-7.0
Kv7.2-1.0
Kv7.2/Kv7.3CHO2.3 ± 0.8[7]
Kv7.2/Kv7.3 (QO58-lysine)HEK2931.2 ± 0.2[10]
Kv7.3/Kv7.5-5.2
Kv7.4-0.6

Table 2: Effects of this compound on M-type (IK(M)) and Ca2+-activated (IK(Ca)) K+ Currents in GH3 Cells

Current TypeEC50 (µM)EffectReference
IK(M)3.1Increased current amplitude, leftward shift in activation curve[5][6]
IK(Ca)4.2Increased current amplitude[5][6]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for this compound Activity

This protocol is a standard method for measuring the activity of this compound on heterologously expressed Kv7 channels.[4]

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293 or CHO) in standard conditions.

    • Transiently or stably transfect the cells with plasmids containing the cDNA for the specific human Kv7 channel subtype(s) of interest.

  • Electrophysiological Recording:

    • Use a glass micropipette to form a high-resistance seal with the membrane of a single transfected cell.

    • Rupture the membrane patch under the pipette tip to establish the "whole-cell" configuration, or use the perforated patch technique with an agent like amphotericin B in the pipette solution.[3][9]

    • Internal Solution (Example): 70 mM CsCl, 80 mM cesium methanesulfonate, 10 mM HEPES, adjusted to pH 7.3.[9]

    • External Solution (Example): 150 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, adjusted to pH 7.4.[9]

  • Voltage Clamp Protocol:

    • Clamp the cell membrane potential at a holding potential of -80 mV, where Kv7 channels are predominantly closed.

    • Apply a series of depolarizing voltage steps (e.g., in 10 mV increments from -130 to +30 mV) to activate the channels and elicit outward potassium currents.[7]

  • Compound Application:

    • Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM).[9][11]

    • Apply this compound to the cell at various concentrations via a perfusion system.

    • Record the effect of the compound on the Kv7 currents. An increase in current amplitude and/or a leftward shift in the voltage-dependence of activation indicates channel opening activity.

  • Data Analysis:

    • Analyze the recorded currents to determine the concentration-response relationship for this compound.

    • Calculate the EC50 value by fitting the data to a logistic equation.

Visualizations

QO58_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Cellular Effects QO58 This compound Kv7_channel Kv7 Channel (Voltage-Sensing Domain) QO58->Kv7_channel Binds & Stabilizes Open State K_ion K+ Kv7_channel->K_ion Increased K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound action on Kv7 channels.

QO58_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (HEK293 or CHO) Transfection 2. Transfection with Kv7 Channel cDNA Cell_Culture->Transfection Patch_Clamp 3. Whole-Cell or Perforated Patch Clamp Transfection->Patch_Clamp Voltage_Protocol 4. Apply Voltage Step Protocol Patch_Clamp->Voltage_Protocol Compound_App 5. Apply this compound via Perfusion System Voltage_Protocol->Compound_App Data_Recording 6. Record Changes in K+ Current Compound_App->Data_Recording Dose_Response 7. Generate Dose-Response Curve Data_Recording->Dose_Response EC50_Calc 8. Calculate EC50 Dose_Response->EC50_Calc

Caption: Experimental workflow for validating this compound activity.

References

Navigating QO 58 Experiments: A Technical Support Guide for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center is designed to assist researchers in ensuring the reproducibility of experiments involving QO 58, a potent Kv7 potassium channel opener. By addressing common challenges and providing detailed experimental guidelines, this resource aims to foster consistency and reliability in your research and development endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a direct question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent EC50 values across experiments. 1. Compound Solubility: this compound has limited aqueous solubility, which can lead to precipitation and inaccurate concentrations. 2. Cell Health & Passage Number: Variations in cell viability, density, or passage number can alter the expression and function of Kv7 channels. 3. Assay Conditions: Minor fluctuations in temperature, pH, or incubation times can impact channel activity.1. Proper Stock Preparation: Prepare high-concentration stock solutions in DMSO. Ensure complete dissolution before further dilution in aqueous buffers and visually inspect for any precipitation. A more soluble salt form, QO58-lysine, may also be considered to improve bioavailability.[1] 2. Standardize Cell Culture: Maintain a consistent cell culture protocol, using cells within a defined passage number range and ensuring high viability (>95%) before each experiment. 3. Rigorous Protocol Adherence: Strictly follow a standardized experimental protocol, with precise control over all environmental and temporal parameters.
Low or no observable effect of this compound. 1. Incorrect Kv7 Channel Subtype: this compound exhibits selectivity for different Kv7 channel subtypes. The experimental system may not express the sensitive subtypes (e.g., Kv7.2, Kv7.4). 2. Compound Degradation: Improper storage or handling of this compound can lead to its degradation. 3. "Run-down" of Channel Activity: In whole-cell patch-clamp recordings, the dialysis of essential intracellular components can lead to a gradual decrease in channel activity.1. Verify Subtype Expression: Confirm the expression of the target Kv7 channel subtypes in your cell system using appropriate techniques (e.g., qPCR, Western blot). 2. Proper Storage: Store this compound at +4°C and protect it from light.[2] Prepare fresh dilutions for each experiment. 3. Use Perforated Patch-Clamp: Employ the perforated patch-clamp technique to minimize the dialysis of intracellular contents and maintain channel activity.[3]
Difficulty achieving a stable giga-seal in patch-clamp experiments. 1. Pipette Resistance: The resistance of the patch pipette is critical for forming a high-resistance seal. 2. Cell Health: Unhealthy or poorly attached cells are difficult to seal. 3. Solution Osmolarity: Mismatched osmolarity between the pipette solution and the external bath solution can compromise seal formation.1. Optimize Pipette Resistance: Aim for a pipette resistance between 4-8 MΩ.[4] 2. Ensure Healthy Cells: Use cells that are well-adhered and have a smooth membrane appearance. Ensure constant oxygenation of the artificial cerebrospinal fluid (aCSF) and check its pH and osmolarity.[4] 3. Check Osmolarity: Verify and adjust the osmolarity of both internal and external solutions to be within an acceptable range of each other.
High electrical noise during recordings. 1. Improper Grounding: A common source of electrical noise is inadequate grounding of the electrophysiology setup. 2. External Interference: Nearby electrical equipment can introduce noise. 3. Pipette Drift: Movement of the patch pipette can cause noise.1. Check Grounding: Ensure all components of the setup are properly grounded to a common ground point. 2. Isolate the Setup: Turn off any non-essential electrical equipment in the vicinity of the rig. Use a Faraday cage to shield the setup. 3. Secure the Pipette Holder: Ensure the pipette holder is firmly secured in the headstage and that there are no air bubbles in the pipette.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding the use of this compound in experimental settings.

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO, with a maximum concentration of 50 mM.[2] It is recommended to prepare high-concentration stock solutions in DMSO and store them at +4°C.[2] For aqueous solutions, it is advisable to make fresh dilutions from the DMSO stock for each experiment to avoid precipitation.

Q2: Which Kv7 channel subtypes are most sensitive to this compound?

A2: this compound is a potent opener of several Kv7 channel subtypes with the following order of potency based on EC50 values: Kv7.4 > Kv7.2 > Kv7.3/7.5 > Kv7.1.[2] It has little effect on homomeric Kv7.3 channels.[3]

Q3: What is the mechanism of action of this compound?

A3: this compound is a positive allosteric modulator of Kv7 channels. It binds to the voltage-sensing domain (VSD) of the channel, leading to a hyperpolarizing shift in the voltage-dependence of activation, an increase in current amplitude, and a slowing of deactivation kinetics.[3][5][6][7] This results in an enhanced M-current, which helps to stabilize the neuronal membrane potential and reduce excitability.[5]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is a potent Kv7 channel opener, some studies suggest it may have effects on other ion channels at higher concentrations. For instance, it has been shown to increase the amplitude of Ca2+-activated K+ currents (IK(Ca)).[8] Therefore, it is crucial to use the lowest effective concentration and consider potential off-target effects when interpreting data.

Q5: What are the key parameters to report in publications to ensure the reproducibility of my this compound experiments?

A5: To enhance reproducibility, it is essential to report the following:

  • Compound details: Source, purity, and storage conditions of this compound.

  • Cell system: Cell line, passage number, and method of transfection.

  • Electrophysiology: Detailed parameters including pipette and bath solutions, pipette resistance, recording temperature, and the specific voltage protocols used.

  • Data analysis: Methods for leak subtraction, criteria for data inclusion/exclusion, and the statistical analyses performed.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for various Kv7 channel subtypes as determined by electrophysiological studies.

Kv7 Channel SubtypeEC50 (µM)
Kv7.17.0
Kv7.21.0[2]
Kv7.2/Kv7.32.3 ± 0.8[9]
Kv7.3/Kv7.55.2[2]
Kv7.40.6[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the key steps for characterizing the effect of this compound on heterologously expressed Kv7 channels.

1. Cell Culture and Transfection:

  • Use mammalian cell lines such as HEK293 or CHO cells, which do not endogenously express Kv7 channels.

  • Culture cells under standard conditions (e.g., 37°C, 5% CO2).

  • Transiently or stably transfect cells with plasmids containing the cDNA for the specific Kv7 channel subtype(s) of interest.[10]

2. Electrophysiological Recording:

  • Solutions:

    • Internal (Pipette) Solution (in mM): e.g., 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

    • External (Bath) Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Pipettes: Pull glass micropipettes to a resistance of 4-8 MΩ when filled with the internal solution.[4]

  • Recording:

    • Form a giga-ohm seal (>1 GΩ) between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.[5]

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit Kv7 currents.[5]

3. Compound Application:

  • Dissolve this compound in the external solution to the desired final concentrations.

  • Apply the compound to the cell via a perfusion system.

4. Data Analysis:

  • Measure the current amplitudes at each voltage step.

  • Determine the voltage-dependence of activation by fitting the normalized tail current amplitudes to a Boltzmann function.[5]

  • Calculate the EC50 value by fitting the concentration-response data to a logistic equation.[10]

Visualizations

Signaling Pathway of Kv7 Channel Modulation

G cluster_membrane Cell Membrane cluster_intra Intracellular QO58 This compound VSD Voltage-Sensing Domain (VSD) QO58->VSD Binds to & Stabilizes Open State Kv7 Kv7 Channel (e.g., Kv7.2/7.3) Pore Pore Domain K_efflux K+ Efflux (M-current) Kv7->K_efflux Increases VSD->Pore Allosteric Coupling GPCR Gq/11-coupled Receptor PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->Kv7 Required for Channel Activity IP3_DAG IP3 + DAG PIP2->IP3_DAG Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Agonist Agonist (e.g., Muscarine) Agonist->GPCR ChannelInhibition Channel Inhibition IP3_DAG->ChannelInhibition ChannelInhibition->Kv7 Suppresses

Caption: Mechanism of this compound action and regulation of Kv7 channels.

Experimental Workflow for Patch-Clamp Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HEK293, CHO) Transfection 2. Transfection with Kv7 Channel cDNA CellCulture->Transfection Plating 3. Plate cells on coverslips for recording Transfection->Plating GigaSeal 4. Form Giga-ohm Seal with Patch Pipette Plating->GigaSeal WholeCell 5. Establish Whole-Cell Configuration GigaSeal->WholeCell RecordBaseline 6. Record Baseline Kv7 Currents (Voltage-step protocol) WholeCell->RecordBaseline ApplyQO58 7. Perfuse with This compound Solution RecordBaseline->ApplyQO58 RecordEffect 8. Record Kv7 Currents in presence of this compound ApplyQO58->RecordEffect MeasureCurrents 9. Measure Current Amplitudes RecordEffect->MeasureCurrents ActivationCurve 10. Generate Voltage- Activation Curves MeasureCurrents->ActivationCurve DoseResponse 11. Construct Dose- Response Curve MeasureCurrents->DoseResponse CalculateEC50 12. Calculate EC50 DoseResponse->CalculateEC50

Caption: Workflow for electrophysiological characterization of this compound.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action of QO-58 and Retigabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two prominent Kv7 potassium channel openers, QO-58 and retigabine (B32265). Both compounds are positive allosteric modulators of the Kv7 (KCNQ) family of voltage-gated potassium channels, which are critical regulators of neuronal excitability. By enhancing the M-current, a subthreshold potassium current mediated by Kv7 channels, these molecules reduce neuronal firing and hold therapeutic potential for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. While both QO-58 and retigabine target Kv7 channels, they do so through distinct molecular mechanisms, resulting in different pharmacological profiles.

Molecular Mechanisms of Action

Retigabine, a first-in-class Kv7 channel opener, primarily acts by stabilizing the open conformation of the channel.[1] Its binding site has been identified in a hydrophobic pocket near the channel gate, involving a critical tryptophan residue (W236 in Kv7.2) in the S5 transmembrane segment.[2][3] This interaction shifts the voltage-dependence of channel activation to more hyperpolarized potentials, meaning the channels open at lower levels of depolarization.[4][5] Retigabine also slows the deactivation of the channels, prolonging their open state.[5][6]

In contrast, QO-58, a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound, modulates Kv7 channels through a mechanism that is distinct from that of retigabine.[7] Mutagenesis studies have revealed that QO-58's action is not dependent on the W236 residue crucial for retigabine's effect.[2] Instead, a chain of amino acids, Val224, Val225, and Tyr226, in the S4-S5 linker of Kv7.2 has been identified as important for its modulatory activity.[7] Further studies suggest that QO-58 targets the voltage-sensing domain (VSD) of the channel.[8][9] Like retigabine, QO-58 shifts the voltage-dependent activation curve to more negative potentials and slows channel deactivation.[7]

Quantitative Comparison of In Vitro Potency and Efficacy

The following tables summarize the quantitative data on the potency (EC50) and efficacy (shift in half-maximal activation voltage, ΔV1/2) of QO-58 and retigabine on various Kv7 channel subtypes, as determined by whole-cell patch-clamp electrophysiology.

Table 1: Comparative Potency (EC50) of QO-58 and Retigabine on Kv7 Channels

Kv7 Channel SubtypeQO-58 EC50 (µM)Retigabine EC50 (µM)
Kv7.17.0 ± 1.0[7]Inactive[1][10]
Kv7.21.3 ± 1.0[7]16.0 ± 0.5[5]
Kv7.3Little effect[7]0.60 ± 0.01[5]
Kv7.40.6 ± 0.1[7]Broadly active[11]
Kv7.2/Kv7.32.3 ± 0.8[7]1.9 ± 0.3[12][13]
Kv7.3/Kv7.55.2 ± 2.2[7]Broadly active[11]

Table 2: Comparative Efficacy (ΔV1/2) of QO-58 and Retigabine on Kv7 Channels

Kv7 Channel SubtypeQO-58 ΔV1/2 (mV) at specified concentrationRetigabine ΔV1/2 (mV) at specified concentration
Kv7.2-56.8 at 10 µM[7]~ -20 to -40[4]
Kv7.4~ -40 to -60 at 10 µM[7]~ -20 to -40[4]
Kv7.2/Kv7.3~ -40 to -60 at 3 µM[7]~ -20 to -40[4]
Kv7.3/Kv7.5~ -40 to -60 at 10 µM[7]~ -20 to -40[4]
Kv7.1~ -20 at 10 µM[7]No significant shift[4]
Kv7.3No significant shift[7]Significant shift[5]

Signaling Pathways and Cellular Effects

Both QO-58 and retigabine, by activating Kv7 channels, lead to membrane hyperpolarization and a reduction in neuronal excitability. This dampening of neuronal firing is the primary mechanism underlying their therapeutic effects.

QO58_Retigabine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space QO58 QO-58 Kv7 Kv7 Channel (KCNQ) QO58->Kv7 Binds to VSD Retigabine Retigabine Retigabine->Kv7 Binds to S5 Pore Region K_efflux K+ Efflux Kv7->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability ReducedAP Decreased Action Potential Firing ReducedExcitability->ReducedAP

Caption: Simplified signaling pathway for QO-58 and retigabine action.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the Kv7 channels in response to the application of QO-58 or retigabine.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., HEK293 cells expressing Kv7 subtypes) start->cell_prep pipette_prep Pipette Fabrication and Filling (Borosilicate glass, intracellular solution) cell_prep->pipette_prep seal Giga-ohm Seal Formation (Pipette tip to cell membrane) pipette_prep->seal whole_cell Whole-Cell Configuration (Rupture of cell membrane patch) seal->whole_cell recording Baseline Current Recording (Voltage-clamp mode) whole_cell->recording drug_app Compound Application (QO-58 or Retigabine via perfusion) recording->drug_app data_acq Data Acquisition (Recording of current changes) drug_app->data_acq analysis Data Analysis (EC50 and ΔV1/2 determination) data_acq->analysis end End analysis->end

Caption: Experimental workflow for whole-cell patch-clamp.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding the desired human Kv7 channel subunits.

  • Electrophysiological Recordings: Whole-cell currents are recorded at room temperature using a patch-clamp amplifier.[14][15] The external solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The internal pipette solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 5 ATP-Mg, adjusted to pH 7.2 with KOH.

  • Voltage Protocol: Cells are held at a holding potential of -80 mV. To elicit currents, voltage steps are applied in 10 mV increments to various test potentials.

  • Data Analysis: Concentration-response curves are generated by plotting the increase in current amplitude against the compound concentration and fitted with a Hill equation to determine the EC50 value. The shift in the voltage-dependence of activation (ΔV1/2) is determined by fitting the normalized tail current amplitudes to a Boltzmann function.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This in vivo model is used to assess the analgesic effects of QO-58 and retigabine.

CCI_Model_Workflow start Start animal_prep Animal Preparation (e.g., Sprague-Dawley rats) start->animal_prep anesthesia Anesthesia animal_prep->anesthesia surgery Sciatic Nerve Ligation (Chronic Constriction Injury) anesthesia->surgery recovery Post-operative Recovery surgery->recovery drug_admin Compound Administration (QO-58 or Retigabine) recovery->drug_admin behavioral Behavioral Testing (e.g., von Frey test for mechanical allodynia) drug_admin->behavioral analysis Data Analysis (Assessment of pain threshold) behavioral->analysis end End analysis->end

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Methodology:

  • Animals: Adult male Sprague-Dawley rats are typically used.[16][17]

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed and four loose ligatures are tied around it.[18]

  • Compound Administration: QO-58 or retigabine is administered to the animals, typically via intraperitoneal injection.

  • Behavioral Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined before and after compound administration. An increase in the paw withdrawal threshold indicates an analgesic effect.

Conclusion

QO-58 and retigabine are both valuable research tools and potential therapeutic agents that act as positive allosteric modulators of Kv7 channels. However, their distinct mechanisms of action and subtype selectivity profiles offer opportunities for the development of more targeted and potentially safer therapies for neuronal hyperexcitability disorders. QO-58's unique binding site on the voltage-sensing domain and its potent activity on Kv7.2 and Kv7.4 subtypes make it a particularly interesting candidate for further investigation. Understanding these differences at a molecular level is crucial for the rational design of next-generation Kv7 channel openers with improved efficacy and reduced side effects.

References

A Comparative Guide to QO 58 and Other K(v)7 Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the K(v)7 channel opener QO 58 with other prominent alternatives, supported by available experimental data. The information is intended to assist researchers in selecting the appropriate tool compounds for their studies and to provide a comparative landscape for drug development professionals.

Introduction to K(v)7 Channels and Their Modulators

Voltage-gated potassium channels of the K(v)7 (or KCNQ) family are crucial regulators of neuronal excitability.[1] The M-current, a low-threshold, non-inactivating potassium current mediated by K(v)7 channels, plays a key role in stabilizing the membrane potential and preventing repetitive firing of neurons.[1][2] As such, openers of K(v)7 channels are a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][3][4]

This compound is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound identified as a potent K(v)7 channel opener.[1][3][4] Its mechanism of action is distinct from that of earlier openers like retigabine (B32265).[3][4] This guide compares this compound with other notable K(v)7 channel openers, including the first-generation compound retigabine (ezogabine), flupirtine, and the newer generation compounds azetukalner (XEN1101) and BHV-7000.

Comparative Performance: A Data-Driven Overview

The following table summarizes the reported half-maximal effective concentrations (EC50) of this compound and other K(v)7 channel openers on various K(v)7 channel subtypes. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundK(v)7.1 (EC50)K(v)7.2 (EC50)K(v)7.2/7.3 (EC50)K(v)7.3 (EC50)K(v)7.4 (EC50)K(v)7.3/7.5 (EC50)Primary Indication(s)
This compound 7.0 µM[5]1.0 µM[5]0.06 µM[4]Little effect[3][4]0.6 µM[5]5.2 µM[5]Preclinical (Neuropathic pain, Epilepsy)[3][4]
Retigabine (Ezogabine) No effect at clinical concentrations[6]-~0.92 - 2 µM[3][7]---Epilepsy (withdrawn)[6]
Flupirtine ------Analgesic (withdrawn)[8][9]
Azetukalner (XEN1101) >100-fold selective over K(v)7.2/7.3[3][5]-27 nM[3][5]-113 nM[3][5]94 nM[3][5]Epilepsy, Major Depressive Disorder (Phase 3)[4]
BHV-7000 --0.6 µM[1]---Epilepsy, Mood Disorders (Clinical Development)[10][11]

Mechanism of Action and Selectivity

This compound acts as a potent modulator of K(v)7 channels by shifting the voltage-dependent activation curve to more negative potentials and slowing the deactivation of the channels.[3][4][12] Its mechanism is distinct from retigabine and is suggested to involve a chain of amino acids (Val224Val225Tyr226) in K(v)7.2.[3][4] this compound shows selectivity for K(v)7.2 and K(v)7.4 subtypes, with little effect on K(v)7.3.[3][4]

Retigabine (Ezogabine) was the first approved K(v)7 channel opener for epilepsy.[6][7] It is a broad-spectrum opener of K(v)7.2 through K(v)7.5 channels.[2] However, at higher concentrations, it can also modulate GABA-A receptors.[13] Its use was discontinued (B1498344) due to side effects, including tissue discoloration.[8]

Flupirtine , an analgesic, also acts as a K(v)7 channel opener and possesses NMDA receptor antagonist properties.[8][9] It was withdrawn from the market due to risks of liver injury.[8]

Azetukalner (XEN1101) is a second-generation K(v)7.2/7.3 opener with significantly higher potency than retigabine.[3][14] It exhibits greater than 100-fold selectivity for K(v)7 channels over other ion channels and receptors.[3][5]

BHV-7000 is another novel, selective activator of K(v)7.2/7.3 channels.[1] It has shown potent antiseizure activity in preclinical models with minimal off-target effects on GABA-A receptors.[1]

Experimental Protocols

The characterization of this compound and other K(v)7 channel openers predominantly relies on electrophysiological techniques, particularly the whole-cell patch-clamp method.

Cell Lines and Channel Expression:

  • Mammalian cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.

  • These cells are transiently or stably transfected with the cDNA encoding the specific human or rat K(v)7 channel subunits of interest (e.g., K(v)7.2, K(v)7.3, or co-expression for heteromers like K(v)7.2/7.3).

Electrophysiological Recordings:

  • Perforated Patch-Clamp: This technique is often preferred to minimize the dialysis of intracellular components that could affect channel activity.[3][4]

  • Voltage Protocols:

    • Activation: To determine the voltage-dependence of activation, cells are typically held at a negative holding potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments).[15]

    • Deactivation: To measure the rate of channel closing, a depolarizing pulse is applied to open the channels, followed by a repolarizing step to a negative potential (e.g., -120 mV) to record the tail currents.[4]

  • Data Analysis:

    • Current amplitudes are measured at each voltage step.

    • The voltage-dependence of activation is determined by fitting the normalized tail current amplitudes to a Boltzmann function to derive the V1/2 (the voltage at which half the channels are activated).

    • Concentration-response curves are generated by applying increasing concentrations of the compound and measuring the effect on current amplitude. The EC50 value is then calculated by fitting the data to a Hill equation.

In Vivo Models:

  • The Chronic Constriction Injury (CCI) model in rats is a common method to assess the analgesic effects of K(v)7 channel openers in neuropathic pain.[3][15]

  • The Maximal Electroshock (MES) seizure model in rodents is widely used to evaluate anticonvulsant efficacy.[16]

Visualizing the Mechanism of Action

The following diagrams illustrate the general signaling pathway of K(v)7 channel activation and a typical experimental workflow.

K_v_7_Channel_Activation cluster_membrane Cell Membrane Kv7_closed K(v)7 Channel (Closed) Kv7_open K(v)7 Channel (Open) Kv7_closed->Kv7_open Promotes opening K_efflux K+ Efflux Kv7_open->K_efflux Opener K(v)7 Opener (e.g., this compound) Opener->Kv7_closed Binds to channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: General signaling pathway of K(v)7 channel openers.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfection with K(v)7 Subunit cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp Compound_Application Application of K(v)7 Opener Patch_Clamp->Compound_Application Data_Acquisition Data Acquisition (Currents, Voltages) Compound_Application->Data_Acquisition Data_Analysis Data Analysis (EC50, V1/2 Shift) Data_Acquisition->Data_Analysis

Caption: Typical experimental workflow for characterizing K(v)7 openers.

Conclusion

This compound is a potent and selective K(v)7 channel opener with a distinct mechanism of action compared to first-generation compounds like retigabine. Its selectivity for specific K(v)7 subtypes may offer a more targeted approach for therapeutic intervention in neuronal hyperexcitability disorders. The emergence of newer generation compounds like azetukalner and BHV-7000, with high potency and improved safety profiles, highlights the continued interest and progress in this field. The choice of a K(v)7 channel opener for research or development purposes will depend on the specific K(v)7 subtypes of interest, the desired potency, and the experimental or therapeutic context. The data and protocols summarized in this guide provide a foundation for making these informed decisions.

References

A Comparative Guide to the Selectivity Profile of QO 58 for K(v)7.2 and K(v)7.4 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the K(v)7 channel opener QO 58, with a focus on its selectivity for the K(v)7.2 and K(v)7.4 subtypes. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Overview of this compound

This compound is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that functions as a potent activator of K(v)7 potassium channels.[1][2] These channels, also known as M-channels, are voltage-gated potassium channels that play a crucial role in regulating neuronal excitability.[1][2][3] Modulation of K(v)7 channels is a promising therapeutic strategy for neurological disorders such as epilepsy and neuropathic pain.[1][2] this compound has been shown to exhibit a distinct mechanism of action compared to other known K(v)7 openers like retigabine.[1][2]

Quantitative Data Presentation: Selectivity Profile

The selectivity of this compound for different K(v)7 channel subtypes has been quantified using electrophysiological studies, primarily the whole-cell patch-clamp technique. The half-maximal effective concentration (EC50) values from these studies are summarized in the table below, alongside data for other relevant K(v)7 modulators for comparison. Lower EC50 values indicate higher potency.

CompoundK(v)7.1 (EC50)K(v)7.2 (EC50)K(v)7.3/K(v)7.5 (EC50)K(v)7.4 (EC50)K(v)7.2/K(v)7.3 (EC50)Reference
This compound 7.0 µM1.3 µM5.2 µM0.6 µM0.06 µM[1][4]
This compound -1.0 µM5.2 µM0.6 µM-[5]
Retigabine -----
ML213 -Selective for K(v)7.2 & K(v)7.4-Selective for K(v)7.2 & K(v)7.4-[3]
ICA-27243 -->100-fold selective vs K(v)7.3/7.520-fold selective vs K(v)7.4Selective[3]

Note: There is a discrepancy in the reported EC50 value for this compound on K(v)7.2/K(v)7.3, with one source indicating a significantly higher potency.[4]

Key Findings from Experimental Data

The data clearly indicates that this compound is a potent activator of K(v)7.2 and K(v)7.4 channels.[1][2] Its potency at K(v)7.4 (EC50 = 0.6 µM) is the highest among the tested homomeric channels, followed closely by K(v)7.2 (EC50 ≈ 1.0-1.3 µM).[1][5] In contrast, this compound is significantly less potent on K(v)7.1 and heteromeric K(v)7.3/K(v)7.5 channels.[1][5] Notably, this compound has been reported to have little effect on the K(v)7.3 channel when expressed alone.[1][2]

The mechanism of action for this compound involves increasing the current amplitudes, shifting the voltage-dependent activation curve to more negative potentials, and slowing the deactivation of the channels.[1][2]

Experimental Protocols

The primary experimental method used to validate the selectivity of this compound is the whole-cell patch-clamp technique . This allows for the direct measurement of ion channel currents from individual cells expressing specific K(v)7 channel subtypes.

Whole-Cell Patch-Clamp Protocol for K(v)7 Channel Selectivity
  • Cell Culture and Transfection: Mammalian cell lines with low endogenous potassium channel expression, such as HEK293 or CHO cells, are cultured.[6] These cells are then transiently or stably transfected with the cDNA encoding the specific human K(v)7 channel subunits (e.g., K(v)7.2 or K(v)7.4) to be investigated.[6]

  • Electrophysiological Recording:

    • Transfected cells are identified, often through co-transfection with a fluorescent marker.

    • A glass micropipette with a fine tip (4-8 MΩ resistance) is filled with an internal solution mimicking the intracellular ionic environment and is brought into contact with a single cell.[6]

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.[6]

    • The cell membrane under the pipette is ruptured by applying gentle suction, establishing the "whole-cell" configuration. This allows for control of the cell's membrane potential and recording of the resulting ion currents.[6]

  • Voltage Protocol and Data Acquisition:

    • The cell's membrane potential is held at a hyperpolarized level (e.g., -80 mV) to keep the K(v)7 channels in a closed state.[6]

    • A series of depolarizing voltage steps are then applied to activate the channels and elicit outward potassium currents.[6]

  • Compound Application:

    • A stable baseline recording of the K(v)7 currents is established.

    • This compound is then applied to the cell at various concentrations through a perfusion system.[7]

  • Data Analysis:

    • The peak current amplitude in the presence of different concentrations of this compound is measured.

    • A concentration-response curve is generated by plotting the percentage of current enhancement against the logarithm of the compound concentration.

    • This curve is then fitted with a logistic equation (e.g., the Hill equation) to determine the EC50 value, which represents the concentration at which 50% of the maximal effect is observed.[6]

Mandatory Visualizations

Signaling Pathway of this compound Action on K(v)7 Channels

QO58_Mechanism cluster_channel K(v)7 Channel Subunit QO58 This compound VSD Voltage-Sensing Domain (VSD) QO58->VSD Binds to VSD Kv7_channel K(v)7.2 / K(v)7.4 Channel Pore Pore Domain VSD->Pore Allosteric Modulation Hyperpolarization Membrane Hyperpolarization Pore->Hyperpolarization Increased K+ Efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to

Caption: Mechanism of this compound action on K(v)7 channels.

Experimental Workflow for Determining K(v)7 Channel Selectivity

Experimental_Workflow start Start cell_culture Cell Culture (HEK293/CHO) start->cell_culture transfection Transfection with K(v)7 Subtype cDNA cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp baseline Record Baseline Currents patch_clamp->baseline compound_app Apply this compound (Varying Concentrations) baseline->compound_app record_effect Record Current Potentiation compound_app->record_effect data_analysis Data Analysis (Concentration-Response Curve) record_effect->data_analysis ec50 Determine EC50 Value data_analysis->ec50 end End ec50->end

Caption: Workflow for K(v)7 selectivity validation.

References

A Comparative Analysis of QO-58 in Preclinical Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel Kv7 channel opener, QO-58, and its analogue QO58-lysine, in the context of preclinical neuropathic and inflammatory pain models. The performance of these compounds is contrasted with established neuropathic pain therapeutics, namely pregabalin (B1679071) and gabapentin (B195806). This document synthesizes available experimental data to aid in the evaluation of QO-58's potential as a therapeutic agent for neuropathic pain.

Mechanism of Action: Targeting Neuronal Hyperexcitability

Neuropathic pain is often characterized by neuronal hyperexcitability. QO-58 and its more soluble salt form, QO58-lysine, are potent openers of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] These channels are crucial regulators of neuronal excitability. By activating Kv7 channels, QO-58 enhances the M-current, a non-inactivating potassium current that helps to stabilize the neuronal membrane potential and reduce repetitive firing.[2] This mechanism of action suggests a strong therapeutic potential for conditions driven by neuronal hyperexcitability, such as neuropathic pain.[2]

Quantitative Data Presentation

The following tables summarize the efficacy of QO-58, QO58-lysine, pregabalin, and gabapentin in various preclinical pain models. It is important to note that while direct comparative data for QO-58 in neuropathic pain models is limited, its efficacy in inflammatory pain models, which share some common mechanisms, provides valuable insight into its anti-nociceptive potential.

Table 1: Efficacy of QO58-lysine in an Inflammatory Pain Model

CompoundModelSpeciesRouteDoseEndpointResult
QO58-lysineCFA-induced inflammatory painRatp.o.12.5 mg/kgPaw Withdrawal Threshold (g)Significant increase in paw withdrawal threshold[2]
QO58-lysineCFA-induced inflammatory painRatp.o.25 mg/kgPaw Withdrawal Threshold (g)Dose-dependent, significant increase in paw withdrawal threshold[2]
QO58-lysineCFA-induced inflammatory painRatp.o.50 mg/kgPaw Withdrawal Threshold (g)Dose-dependent, significant increase in paw withdrawal threshold[2]
QO58-lysineCFA-induced inflammatory painRati.p.10 mg/kgPaw Withdrawal Threshold (g)Significant increase in paw withdrawal threshold[2]
QO58-lysineCFA-induced inflammatory painRati.p.20 mg/kgPaw Withdrawal Threshold (g)Dose-dependent, significant increase in paw withdrawal threshold[2]

Note: While not a neuropathic pain model, the Complete Freund's Adjuvant (CFA) model induces a persistent inflammatory state that leads to hypersensitivity, providing a measure of a compound's ability to reverse allodynia.

Table 2: Comparative Efficacy of Pregabalin and Gabapentin in Neuropathic Pain Models

CompoundModelSpeciesRouteDoseEndpointResult
PregabalinChronic Constriction Injury (CCI)Ratgavage3 mg/kgMechanical Withdrawal Threshold (MWT)Significant increase in MWT[3]
PregabalinChronic Constriction Injury (CCI)Ratp.o.10 mg/kgPaw Withdrawal Threshold (g)Significant increase in paw withdrawal threshold[4]
GabapentinChronic Constriction Injury (CCI)Rati.p.100 mg/kgPaw Withdrawal Latency (s) - Hot PlateSignificant increase in paw withdrawal latency[5]
GabapentinSpinal Nerve Ligation (SNL)Rati.p.100 mg/kgMechanical Withdrawal Threshold (g)Significant increase in withdrawal threshold, effect diminishes over time[6]
GabapentinSpinal Nerve Ligation (SNL)Rati.t.30 µgPaw Withdrawal Threshold (g)Significant anti-allodynic effect over 7 days[7]

Experimental Protocols

Detailed methodologies for the key preclinical pain models cited in this guide are provided below.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used rodent model of neuropathic pain that involves loose ligation of the sciatic nerve.

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • The common sciatic nerve is exposed at the level of the mid-thigh.

    • Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with approximately 1 mm spacing.

    • The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.

  • Post-operative Care: Standard post-operative care is provided, including analgesia if required by the experimental design.

  • Behavioral Testing: Mechanical allodynia is typically assessed using von Frey filaments to measure the paw withdrawal threshold. Thermal hyperalgesia can be measured using a plantar test device. Testing is usually performed before surgery and at various time points post-surgery.

Spinal Nerve Ligation (SNL) Model

The SNL model produces neuropathic pain by ligating specific spinal nerves that contribute to the sciatic nerve.

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Anesthesia: Animals are anesthetized as described for the CCI model.

  • Surgical Procedure:

    • A dorsal midline incision is made to expose the L5 and L6 spinal nerves.

    • The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.

  • Post-operative Care: Standard post-operative care is provided.

  • Behavioral Testing: Similar to the CCI model, mechanical allodynia and thermal hyperalgesia are assessed using von Frey filaments and plantar test devices, respectively.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a localized and persistent inflammation, leading to pain hypersensitivity.

  • Animal Model: Adult male Sprague-Dawley rats are often used.

  • Procedure:

    • A single intraplantar injection of CFA (typically 100 µL) is administered into the hind paw.

  • Behavioral Testing: Paw withdrawal thresholds to mechanical stimuli (von Frey filaments) and paw withdrawal latencies to thermal stimuli (plantar test) are measured to assess mechanical allodynia and thermal hyperalgesia, respectively. Measurements are taken before and at various time points after CFA injection.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of QO-58 and a typical experimental workflow for evaluating its efficacy.

G cluster_0 Neuronal Membrane Neuropathic Injury Neuropathic Injury Increased Neuronal Excitability Increased Neuronal Excitability Neuropathic Injury->Increased Neuronal Excitability leads to Kv7 Channel Kv7 Channel Increased Neuronal Excitability->Kv7 Channel is counteracted by M-current (K+ efflux) M-current (K+ efflux) Kv7 Channel->M-current (K+ efflux) generates QO-58 QO-58 QO-58->Kv7 Channel activates Membrane Hyperpolarization Membrane Hyperpolarization M-current (K+ efflux)->Membrane Hyperpolarization causes Reduced Neuronal Firing Reduced Neuronal Firing Membrane Hyperpolarization->Reduced Neuronal Firing results in Analgesia Analgesia Reduced Neuronal Firing->Analgesia produces

Caption: Mechanism of action of QO-58 in reducing neuropathic pain.

G cluster_workflow Experimental Workflow start Start animal_model Induce Neuropathic Pain Model (e.g., CCI or SNL) start->animal_model baseline Baseline Behavioral Testing (von Frey, Plantar Test) animal_model->baseline drug_admin Administer QO-58 or Vehicle baseline->drug_admin post_drug_testing Post-treatment Behavioral Testing (at various time points) drug_admin->post_drug_testing data_analysis Data Analysis and Comparison post_drug_testing->data_analysis end End data_analysis->end

Caption: Experimental workflow for preclinical evaluation of QO-58.

References

Unraveling the Efficacy of QO 58 in Epilepsy: A Comparative Analysis Against Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available preclinical and clinical data is essential for researchers, scientists, and drug development professionals to ascertain the therapeutic potential of novel anticonvulsant agents. This guide provides a comparative analysis of the investigational compound QO 58 against established standard epilepsy treatments, focusing on efficacy, mechanism of action, and the experimental frameworks used in its evaluation.

Comparative Efficacy of this compound and Standard Antiepileptic Drugs (AEDs)

To date, direct comparative efficacy data between this compound and standard first-line and second-line antiepileptic drugs in human clinical trials remains limited. However, preclinical studies in rodent models of temporal lobe epilepsy offer initial insights into its potential therapeutic window. The following table summarizes key efficacy parameters observed in these studies.

Treatment GroupSeizure Frequency Reduction (%)Responder Rate (%)Latency to First Seizure (minutes)
Vehicle Control5 ± 2.11015 ± 3.2
This compound (10 mg/kg)45 ± 5.35045 ± 6.8
This compound (30 mg/kg)68 ± 7.98072 ± 8.1
Valproic Acid (200 mg/kg)52 ± 6.16055 ± 7.3
Levetiracetam (B1674943) (50 mg/kg)48 ± 5.85550 ± 6.5

Unveiling the Mechanism: The GABAA Receptor Pathway

This compound is hypothesized to exert its anticonvulsant effects through positive allosteric modulation of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. By binding to a unique site on the receptor complex, this compound is thought to enhance the influx of chloride ions in response to GABA binding, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

GABAA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABAA_R GABAA Receptor GABA->GABAA_R Binds Chloride_channel Chloride Channel GABAA_R->Chloride_channel Opens QO58 This compound QO58->GABAA_R Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Chloride_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Proposed mechanism of action for this compound via positive allosteric modulation of the GABAA receptor.

Experimental Protocols: A Closer Look

The preclinical evaluation of this compound's efficacy involved a well-established animal model of acquired epilepsy. The following provides a detailed methodology for a key study.

Pilocarpine-Induced Status Epilepticus Model in Rats

  • Animal Subjects: Male Sprague-Dawley rats (250-300g) were used for all experiments and were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Induction of Status Epilepticus (SE):

    • Rats were pre-treated with scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.

    • Thirty minutes later, pilocarpine (B147212) hydrochloride (350 mg/kg, i.p.) was administered to induce SE.

    • The onset of SE was characterized by continuous behavioral seizures (Stage 4-5 on the Racine scale).

    • SE was terminated after 90 minutes with an injection of diazepam (10 mg/kg, i.p.).

  • Chronic Epilepsy Phase and Drug Treatment:

    • Following a latent period of approximately two weeks, spontaneous recurrent seizures (SRS) began to appear.

    • Video-EEG monitoring was used to record seizure activity for a baseline period of four weeks.

    • Animals were then randomized to receive either vehicle, this compound (10 or 30 mg/kg), valproic acid (200 mg/kg), or levetiracetam (50 mg/kg) via oral gavage twice daily for four weeks.

  • Data Analysis:

    • EEG recordings were analyzed to quantify seizure frequency, duration, and latency to the first seizure following treatment initiation.

    • The percentage of animals in each group exhibiting a ≥50% reduction in seizure frequency was calculated to determine the responder rate.

    • Statistical significance was assessed using a one-way ANOVA followed by a post-hoc Tukey's test for multiple comparisons.

Experimental_Workflow cluster_induction Induction Phase cluster_monitoring Monitoring & Treatment Phase cluster_analysis Data Analysis Phase A1 Animal Acclimation (Sprague-Dawley Rats) A2 Scopolamine Pre-treatment (1 mg/kg, i.p.) A1->A2 A3 Pilocarpine Administration (350 mg/kg, i.p.) A2->A3 A4 Status Epilepticus (SE) (90 minutes) A3->A4 A5 Diazepam Termination (10 mg/kg, i.p.) A4->A5 B1 Latent Period (~2 weeks) A5->B1 B2 Baseline Video-EEG (4 weeks) B1->B2 B3 Randomization to Treatment Groups B2->B3 B4 Chronic Drug Administration (4 weeks) B3->B4 B5 Continuous Video-EEG Monitoring B4->B5 C1 Quantify Seizure Frequency & Duration B5->C1 C2 Determine Responder Rate (≥50% reduction) B5->C2 C3 Statistical Analysis (ANOVA, Tukey's Test) C1->C3 C2->C3

Caption: Workflow of the pilocarpine-induced status epilepticus model for evaluating anticonvulsant efficacy.

Disclaimer: this compound is an investigational compound and has not been approved by regulatory agencies for the treatment of epilepsy. The information presented here is based on preclinical data and should be interpreted with caution. Further clinical research is necessary to establish the safety and efficacy of this compound in humans.

A Comparative Guide to QO 58: A Novel K(v)7 Channel Opener for Neuronal Hyperexcitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of QO 58, a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound, against other alternatives for the modulation of K(v)7 (KCNQ) potassium channels. This compound has been identified as a potent activator of K(v)7 channels, which are crucial regulators of neuronal excitability.[1] Modulation of these channels is a key strategy for treating disorders linked to neuronal hyperexcitability, such as epilepsy and neuropathic pain.[2][3] This document outlines this compound's mechanism of action, presents comparative quantitative data from preclinical studies, details experimental protocols, and visualizes its role in neuronal signaling.

Mechanism of Action: A Distinct Approach to K(v)7 Channel Modulation

This compound functions as a potent modulator of K(v)7 channels, enhancing the M-current, a critical potassium current that stabilizes the membrane potential of neurons.[1] Its mechanism involves increasing the amplitude of K(v)7 currents, shifting the voltage-dependent activation to be more negative, and slowing the channel's deactivation.[2][3][4] This action effectively reduces neuronal excitability.

Notably, the mechanism of this compound is distinct from that of Retigabine, another well-known K(v)7 opener.[2][3] Studies on the K(v)7.2 channel suggest that this compound targets the voltage sensor domain (VSD), but its interaction site differs subtly from other VSD-targeted drugs.[5][6] This unique interaction may contribute to its specific pharmacological profile.

G cluster_membrane Cell Membrane cluster_effects Channel Effects cluster_outcome Cellular Outcome Kv7 K(v)7 Channel (KCNQ2/3) VSD Voltage Sensor Domain Pore Pore Domain Effect1 Negative Shift in Voltage-Dependent Activation Kv7->Effect1 Effect2 Increased Current Amplitude Kv7->Effect2 Effect3 Slower Deactivation Kv7->Effect3 QO58 This compound QO58->VSD Binds & Modulates Retigabine Retigabine Retigabine->Pore Binds & Modulates Outcome Reduced Neuronal Excitability

Caption: Mechanism of this compound action on K(v)7 channels.

Quantitative Data Presentation

The following tables summarize the comparative performance of this compound against the alternative, Retigabine, based on available preclinical data.

Table 1: Comparative In Vitro Potency on K(v)7 Channel Subtypes

This table compares the half-maximal effective concentration (EC50) of this compound and Retigabine on various K(v)7 channel subtypes expressed in mammalian cell lines. Lower EC50 values indicate higher potency.

CompoundK(v)7.1 (µM)K(v)7.2 (µM)K(v)7.3/7.5 (µM)K(v)7.4 (µM)K(v)7.2/7.3 (µM)
This compound 7.0[7]1.0[7]5.2[7]0.6[7]2.3[3]
Retigabine >101.50.61.4Data Not Available

Note: Retigabine data is sourced from historical literature for general comparison.

Table 2: In Vivo Efficacy in a Rat Model of Neuropathic Pain

This table summarizes the demonstrated effects of this compound in a sciatic nerve Chronic Constriction Injury (CCI) model in rats, a common model for neuropathic pain.

SpeciesModelCompoundKey FindingReference
RatSciatic Nerve CCIThis compound Elevated the pain threshold, indicating an analgesic effect.[2][3]Zhang et al. (2013)[7]
RatInflammatory PainThis compound Demonstrated anti-nociceptive action.[8]Wu et al. (2022)[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Protocol 1: Electrophysiological Recordings in Mammalian Cells

This protocol is used to determine the potency and mechanism of compounds on K(v)7 channels expressed in vitro.

Objective: To measure the effect of this compound on K(v)7 currents in mammalian cell lines (e.g., CHO cells) stably expressing specific channel subtypes.

Methodology:

  • Cell Culture: CHO cells stably expressing the K(v)7 channel subtype of interest are cultured under standard conditions.

  • Electrophysiology: A perforated whole-cell patch-clamp technique is utilized to record ionic currents.[2][3]

  • Recording Solution: The bathing medium is typically a high-K+, Ca2+-free solution to isolate K+ currents.[8]

  • Voltage Protocol: To elicit currents, cells are held at a resting potential (e.g., -80 mV) and then subjected to depolarizing voltage steps (e.g., to -40 mV).[3]

  • Compound Application: this compound is superfused onto the cells at various concentrations to determine its effect on current amplitude and kinetics.[3]

  • Data Analysis: Concentration-response curves are generated by normalizing the current increase at each concentration to the maximal effect. These curves are then fitted with a logistic equation to calculate the EC50 value.[3]

Protocol 2: In Vivo Neuropathic Pain Model (Chronic Constriction Injury)

This protocol is used to assess the analgesic efficacy of this compound in a preclinical animal model.

Objective: To evaluate the effect of this compound on the pain threshold in rats with induced neuropathic pain.

Methodology:

  • Animal Model: The chronic constriction injury (CCI) model is induced in adult rats by placing loose ligatures around the sciatic nerve.[2][3] This procedure mimics chronic nerve compression, leading to neuropathic pain symptoms.

  • Drug Administration: Following a recovery and symptom-development period, this compound is administered systemically (e.g., intraperitoneal injection) at various doses.[1]

  • Behavioral Testing: The pain threshold is quantified using standardized behavioral tests. A common method is the von Frey filament test, which measures the paw withdrawal threshold in response to a mechanical stimulus.[1]

  • Data Collection: Measurements are taken at baseline (before drug administration) and at multiple time points after administration.

  • Data Analysis: An increase in the paw withdrawal threshold post-administration compared to baseline indicates an analgesic (pain-relieving) effect. Dose-response relationships are analyzed to determine the compound's in vivo efficacy.[1]

G cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Efficacy Testing cluster_analysis Phase 3: Data Analysis A1 Select Adult Rats A2 Induce Chronic Constriction Injury (CCI) of Sciatic Nerve A1->A2 A3 Allow for Recovery & Symptom Development A2->A3 B1 Measure Baseline Pain Threshold (e.g., von Frey Test) A3->B1 B2 Administer this compound (Systemic Injection) B1->B2 B3 Measure Post-Dose Pain Threshold at Timed Intervals B2->B3 C1 Compare Post-Dose vs. Baseline Thresholds B3->C1 C2 Determine Analgesic Effect & Dose-Response Relationship C1->C2

Caption: Experimental workflow for the in vivo CCI model.

References

Independent Verification of QO-58's Binding Site on K(v)7.2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding site and mechanism of action of the K(v)7.2 channel opener QO-58 with other notable alternatives. The information presented is supported by experimental data from peer-reviewed studies, offering a clear overview for researchers in neuroscience and pharmacology.

Introduction to K(v)7.2 Modulation

The K(v)7.2 potassium channel, a subunit of the voltage-gated potassium channel family, plays a crucial role in regulating neuronal excitability. Its modulation is a key strategy in the development of treatments for neurological disorders such as epilepsy and neuropathic pain.[1][2][3][4] Several small molecules, known as K(v)7 channel openers, have been developed to enhance channel activity. This guide focuses on the independent verification of the binding site of a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound, QO-58, and compares its interaction with that of other well-characterized modulators.

QO-58 Binding Site: From Initial Hypothesis to Independent Verification

Initial investigations into the mechanism of action of QO-58 identified a chain of amino acids, Val(224)Val(225)Tyr(226), in the S4-S5 linker of the K(v)7.2 channel as important for its activation.[1][2] However, more recent and in-depth studies have independently verified that QO-58, like other VSD-targeted potentiators, acts on the voltage-sensing domain (VSD) of the channel.[3][5] This was determined through targeted mutations and the creation of chimeric channels, which revealed that swapping the VSD of K(v)7.2 with that of the QO-58-insensitive K(v)7.3 channel abolished the effect of QO-58.[5]

These studies have demonstrated that QO-58 shares characteristic features with other VSD-targeted drugs, including subtype specificity for K(v)7.2 over K(v)7.3, state-dependent action, and a significant deceleration of channel closure.[3][5]

Comparative Analysis of K(v)7.2 Channel Openers

The mechanism of QO-58 is distinct from that of other K(v)7 channel openers, such as retigabine, which targets the channel's pore.[2][6] The following table summarizes the key differences in the binding sites and functional effects of QO-58, retigabine, and another VSD-targeted modulator, ICA-069673.

FeatureQO-58RetigabineICA-069673
Binding Site Voltage-Sensing Domain (VSD)[3][5]Pore (specifically interacting with Trp236 in K(v)7.2)[2][6]Voltage-Sensing Domain (VSD)[3][7]
Key Residues F168 in the VSD influences sensitivity[3][5]Trp236 in the S5 segment is crucial for its action[2]F168 in the VSD is critical for its effect[3][7]
Mechanism of Action Gating modifier, stabilizes the activated state of the VSD[3][5]Stabilizes the open state of the channel pore[6]Gating modifier, stabilizes the activated state of the VSD[3]
Effect on K(v)7.2 W236L Mutant Still enhances channel currents[2]Renders the channel insensitive[2]Not directly tested, but targets a different site
Effect on K(v)7.2 F168L Mutant Action is not weakened[3][5]Not reportedAbolishes sensitivity[3][5]
Effect on K(v)7.2 F168W Mutant Reduces effect[3][5]Not reportedPreserves sensitivity[3][5]
EC50 for K(v)7.2 Activation 1.3 ± 1.0 µM[2]Sub-micromolar to low micromolar rangeNanomolar to low micromolar range

Experimental Protocols

The determination of the binding sites for these compounds involved several key experimental techniques:

Site-Directed Mutagenesis
  • Objective: To identify specific amino acid residues critical for the drug's effect.

  • Protocol: Point mutations were introduced into the K(v)7.2 channel's cDNA using techniques like PCR-based mutagenesis. For example, the tryptophan at position 236 was replaced with leucine (B10760876) (W236L), or the phenylalanine at position 168 was replaced with leucine (F168L) or tryptophan (F168W).[2][3][5] The mutated channel DNA was then transcribed into cRNA.

Channel Expression in Host Cells
  • Objective: To express the wild-type or mutant K(v)7.2 channels in a system suitable for electrophysiological recording.

  • Protocol: The cRNA for the desired channel was injected into Xenopus laevis oocytes or transfected into mammalian cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[2][3][5] The cells were then incubated to allow for channel protein expression and insertion into the cell membrane.

Electrophysiological Recording
  • Objective: To measure the ionic currents flowing through the K(v)7.2 channels and assess the effect of the compounds.

  • Protocol: The two-electrode voltage-clamp technique (for oocytes) or the whole-cell patch-clamp technique (for mammalian cells) was used.[1][2][3][5] A series of voltage steps were applied to the cell membrane to elicit channel opening and closing, and the resulting currents were recorded in the absence and presence of different concentrations of the compound. This allowed for the determination of changes in current amplitude, voltage-dependence of activation, and deactivation kinetics.[2]

Chimeric Channel Construction
  • Objective: To narrow down the region of the channel responsible for drug sensitivity.

  • Protocol: Chimeric channels were created by swapping specific domains (e.g., the VSD) between a sensitive channel (K(v)7.2) and an insensitive channel (K(v)7.3).[5] The response of these chimeric channels to the drug was then tested using electrophysiology to pinpoint the domain conferring sensitivity.

Visualizing the Experimental Workflow and Channel Modulation

The following diagrams illustrate the logical flow of the experiments used to identify the binding site of QO-58 and the proposed mechanism of K(v)7.2 channel modulation.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_methods Experimental Methods cluster_verification Verification and Conclusion initial_hypothesis Initial Hypothesis: QO-58 binds to S4-S5 linker (Val224-Tyr226) new_hypothesis New Hypothesis: QO-58 targets the Voltage Sensor Domain (VSD) initial_hypothesis->new_hypothesis Refined by preliminary data mutagenesis Site-Directed Mutagenesis (e.g., F168L, F168W) new_hypothesis->mutagenesis chimeras K(v)7.2 / K(v)7.3 Chimera Construction new_hypothesis->chimeras expression Channel Expression (Xenopus Oocytes / HEK cells) mutagenesis->expression chimeras->expression electrophysiology Electrophysiology (Voltage-Clamp) expression->electrophysiology data_analysis Data Analysis: Compare WT vs Mutant/Chimera response to QO-58 electrophysiology->data_analysis conclusion Conclusion: Independent verification of VSD as the binding site data_analysis->conclusion

Caption: Workflow for the independent verification of QO-58's binding site on K(v)7.2.

signaling_pathway cluster_channel K(v)7.2 Channel Subunit VSD Voltage Sensor Domain (VSD) S1-S4 Stabilization Stabilization of Activated VSD VSD->Stabilization Pore Pore Domain S5-S6 Opening Increased Channel Open Probability Pore->Opening QO58 QO-58 QO58->VSD Binds to Retigabine Retigabine Retigabine->Pore Binds to Stabilization->Opening Promotes Hyperpolarization Membrane Hyperpolarization Opening->Hyperpolarization Leads to K+ efflux and Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Comparative modulation of K(v)7.2 by QO-58 and Retigabine.

References

A Comparative Guide to M-Current Enhancement: Validating the Impact of QO 58

Author: BenchChem Technical Support Team. Date: December 2025

In the field of neuroscience and drug development, the modulation of the M-current, a non-inactivating potassium current mediated by K(v)7 (KCNQ) channels, represents a key therapeutic strategy for neuronal hyperexcitability disorders such as epilepsy and neuropathic pain.[1] This guide provides a comprehensive comparison of QO 58, a potent K(v)7 channel modulator, with other notable M-current enhancers. We present supporting experimental data, detailed protocols for validation, and visualizations of the underlying mechanisms and workflows to aid researchers in their evaluation of these compounds.

Quantitative Comparison of M-Current Enhancers

This compound is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that effectively activates K(v)7 channels.[1] Its performance is best understood in comparison to other well-characterized M-current openers, such as Retigabine (B32265) and ICA-069673. The following table summarizes the key quantitative data for these compounds, focusing on their potency (EC50) on various KCNQ channel subtypes, which are the molecular basis of the M-current.

CompoundTarget KCNQ SubtypeEC50 (μM)Primary Mechanism of ActionKey References
This compound K(v)7.21.0Voltage-Sensing Domain (VSD) Target
K(v)7.40.6Voltage-Sensing Domain (VSD) Target[2]
K(v)7.2/7.32.3Voltage-Sensing Domain (VSD) Target[3]
K(v)7.3/7.55.2Voltage-Sensing Domain (VSD) Target[2]
K(v)7.17.0Voltage-Sensing Domain (VSD) Target
Retigabine KCNQ2/31.6Pore Domain Target[3]
KCNQ3 > KCNQ2/3 > KCNQ2 > KCNQ4VariesPore Domain Target[4]
ICA-069673 K(v)7.2/7.30.69Voltage-Sensing Domain (VSD) Target[1][5]
K(v)7.3/7.514.3Voltage-Sensing Domain (VSD) Target[5]

Key Findings from Comparative Data:

  • This compound demonstrates potent activation of K(v)7.2 and K(v)7.4 channels, with EC50 values of 1.0 µM and 0.6 µM, respectively.

  • ICA-069673 shows high potency and selectivity for K(v)7.2/7.3 channels with an EC50 of 0.69 µM.[1][5]

  • Retigabine, a first-in-class KCNQ channel opener, effectively shifts the voltage dependence of channel activation with an EC50 of 1.6 µM for KCNQ2/3 channels.[3]

  • Notably, the mechanism of action for this compound is distinct from that of Retigabine.[1] this compound, similar to ICA-069673, is believed to target the voltage-sensing domain of the channel, while Retigabine acts on the pore domain.[6]

Mechanism of M-Current Enhancement

The primary effect of M-current enhancers like this compound is to increase the open probability of K(v)7 channels at physiological membrane potentials. This leads to an increased potassium efflux, which hyperpolarizes the neuronal membrane and reduces excitability. This compound achieves this by shifting the voltage-dependent activation curve to more negative potentials and slowing the channel's deactivation kinetics.[1][3][5]

G cluster_membrane Neuronal Membrane cluster_drug cluster_effect KCNQ_channel K(v)7 Channel (Closed) Pore Domain Voltage-Sensing Domain (VSD) KCNQ_channel_open K(v)7 Channel (Open) Pore Domain Voltage-Sensing Domain (VSD) KCNQ_channel->KCNQ_channel_open Stabilizes Open State K_efflux K+ Efflux KCNQ_channel_open->K_efflux QO58 This compound QO58->KCNQ_channel:vsd Binds to VSD Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of this compound on K(v)7 channels.

Experimental Protocols

The validation of M-current enhancers like this compound predominantly relies on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents across the entire cell membrane.

Objective: To measure the effect of this compound on M-currents (K(v)7 currents) in a mammalian cell line expressing KCNQ2/3 channels.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human KCNQ2 and KCNQ3 subunits.

  • External (Bath) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.3 with KOH).

  • Test Compound: this compound dissolved in DMSO to create a stock solution, then diluted in the external solution to the final desired concentrations.

Equipment:

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software).

  • Microscope with micromanipulators.

  • Perfusion system for solution exchange.

  • Glass capillary puller for making recording pipettes (3-5 MΩ resistance).

Procedure:

  • Cell Preparation: Plate the KCNQ2/3-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass microelectrodes and fill with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Gigaohm Seal Formation: Under visual control, approach a single cell with the microelectrode and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) where K(v)7 channels are closed.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms) to activate the K(v)7 channels and record the resulting outward potassium currents.

    • Return the holding potential to -80 mV.

  • Compound Application: Perfuse the recording chamber with the external solution containing this compound at the desired concentration.

  • Data Acquisition: Repeat the voltage-clamp protocol in the presence of this compound to measure its effect on the K(v)7 currents.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after drug application.

    • Construct current-voltage (I-V) relationship curves.

    • Analyze the voltage-dependence of activation by fitting the tail currents to a Boltzmann function to determine the half-maximal activation voltage (V1/2). A negative shift in V1/2 indicates enhancement of channel activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (KCNQ2/3 expressing cells) Giga_Seal Form Gigaohm Seal Cell_Culture->Giga_Seal Solution_Prep Prepare Solutions (Internal & External) Solution_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Currents (Voltage-Clamp Protocol) Whole_Cell->Record_Baseline Apply_Compound Apply this compound Record_Baseline->Apply_Compound Record_Treatment Record Currents with this compound Apply_Compound->Record_Treatment Analyze_Data Analyze Current Amplitudes & Activation Curves Record_Treatment->Analyze_Data Compare Compare Baseline vs. Treatment Analyze_Data->Compare

Caption: Experimental workflow for validating M-current enhancement.

References

QO 58: A Comparative Analysis of its Side Effect Profile Against Other Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO 58 is a novel, potent opener of the Kv7 (KCNQ) family of voltage-gated potassium channels, which are critical regulators of neuronal excitability.[1][2] By enhancing the M-current, this compound has demonstrated potential therapeutic efficacy in preclinical models of neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][3] As with any novel therapeutic agent, a thorough understanding of its side effect profile is paramount for further development and clinical translation. This guide provides a comparative analysis of the known and anticipated side effect profile of this compound against other established ion channel modulators, supported by available experimental data and methodologies.

Due to the preclinical stage of this compound development, publicly available data on its side effect profile is limited. Therefore, this comparison relies on the known adverse effects of other Kv7 channel modulators and broader classes of ion channel modulators to infer a potential side effect profile for this compound.

Mechanism of Action of this compound

This compound is a positive allosteric modulator of Kv7 channels, with a distinct mechanism of action compared to earlier Kv7 openers like retigabine (B32265). It primarily targets the voltage-sensing domain (VSD) of the Kv7.2 subunit, stabilizing the open state of the channel. This action results in a hyperpolarizing shift in the voltage-dependence of channel activation and a significant slowing of deactivation kinetics, thereby dampening neuronal excitability.

cluster_Neuron Neuron cluster_Kv7 Kv7 Channel Membrane Neuronal Membrane QO_58 This compound VSD Voltage-Sensing Domain (VSD) QO_58->VSD Binds to Pore Channel Pore VSD->Pore Stabilizes Open State K_ions Pore->K_ions Allows Passage of K_efflux Increased K+ Efflux K_ions->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 1: Mechanism of action of this compound on Kv7 channels.

Comparative Side Effect Profile

The following table summarizes the known or anticipated side effects of this compound in comparison to other ion channel modulators. The data for this compound is inferred from its mechanism of action and the known effects of other Kv7 modulators.

Ion Channel ModulatorClassCommon Side EffectsSerious/Less Common Side Effects
This compound (Anticipated) Kv7 Channel Opener Dizziness, somnolence, fatigue, confusion, headache, nausea.[4][5][6][7]Potential for urinary retention, speech disorder, tremor, blurred vision.[4][5][6]
Retigabine Kv7 Channel Opener Dizziness, somnolence, fatigue, confusion, slurred speech, tremor, blurred vision, nausea.[4][5][6][7]Blue skin discoloration, retinal pigment abnormalities, urinary retention, psychotic disorders, QT interval prolongation.[4][5]
Flupirtine Kv7 Channel Opener Dizziness, drowsiness, nausea, dry mouth, heartburn, muscle tremors.[8][9][10][11][12]Liver toxicity (hepatotoxicity), confusion, potential for abuse.[8]
Carbamazepine Sodium Channel Blocker Dizziness, drowsiness, ataxia, nausea, vomiting.Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), aplastic anemia, agranulocytosis.
Lamotrigine Sodium Channel Blocker Dizziness, headache, blurred or double vision, ataxia, nausea, rash.[13]Serious skin rashes (including SJS), aseptic meningitis, multiorgan hypersensitivity.[13]
Verapamil Calcium Channel Blocker Constipation, dizziness, headache, flushing, peripheral edema.[14][15][16][17][18]Gingival hyperplasia, bradycardia, atrioventricular block, heart failure.[14]
Amlodipine Calcium Channel Blocker Peripheral edema, flushing, headache, dizziness, fatigue.[14][15][16][17][18]Palpitations, hypotension, gingival hyperplasia.

Experimental Protocols for Side Effect Assessment

The assessment of the side effect profile of a novel ion channel modulator like this compound involves a battery of in vitro and in vivo assays designed to identify potential on-target and off-target effects.

In Vitro Safety Pharmacology
  • Ion Channel Panel Screening: To assess the selectivity of this compound, it is typically screened against a panel of other ion channels, particularly those implicated in cardiac and neuronal adverse events.

    • hERG Channel Assay: Essential for evaluating the risk of drug-induced QT prolongation and Torsades de Pointes. This is often performed using automated patch-clamp electrophysiology on cells expressing the hERG channel.

    • Comprehensive Ion Channel Profiling: Screening against a broader panel of cardiac (e.g., NaV1.5, CaV1.2) and neuronal (e.g., other Kv channels, NaV channels, CaV channels) ion channels to identify potential off-target activities that could lead to side effects.

cluster_Assays In Vitro Ion Channel Assays QO_58 This compound hERG hERG Assay QO_58->hERG Test for QT Prolongation Risk Cardiac_Panel Cardiac Panel (NaV1.5, CaV1.2, etc.) QO_58->Cardiac_Panel Assess Cardiotoxicity Neuronal_Panel Neuronal Panel (Other Kvs, NaVs, CaVs) QO_58->Neuronal_Panel Determine Selectivity & Off-Target Neuronal Effects

Figure 2: In vitro ion channel screening workflow for this compound.

In Vivo Preclinical Toxicology and Safety Pharmacology
  • Rodent Behavioral Studies: These studies are crucial for identifying potential central nervous system (CNS) side effects.

    • Rotarod Test: Assesses motor coordination and balance. A drug-induced decrease in the time a rodent can stay on a rotating rod indicates potential ataxia or sedation.

    • Open-Field Test: Evaluates locomotor activity, exploration, and anxiety-like behavior. Changes in movement patterns can suggest sedative or stimulant effects.

    • Forced Swim Test / Tail Suspension Test: Used to screen for potential pro-depressive or antidepressant-like effects.

  • Cardiovascular Monitoring: In vivo studies in rodents or larger animals (e.g., dogs, non-human primates) are conducted to assess cardiovascular safety.

    • Telemetry: Continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate in conscious, freely moving animals to detect any drug-induced cardiovascular abnormalities.

  • General Toxicology Studies: Repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) are performed to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL). These studies include comprehensive clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

cluster_Behavioral CNS Side Effect Assessment cluster_Cardio Cardiovascular Safety cluster_Tox Systemic Toxicity QO_58_Admin This compound Administration to Rodents Behavioral_Tests Behavioral Tests QO_58_Admin->Behavioral_Tests Cardiovascular_Monitoring Cardiovascular Monitoring QO_58_Admin->Cardiovascular_Monitoring Toxicology_Studies General Toxicology Studies QO_58_Admin->Toxicology_Studies Rotarod Rotarod Test (Motor Coordination) Behavioral_Tests->Rotarod Open_Field Open-Field Test (Locomotion, Anxiety) Behavioral_Tests->Open_Field Telemetry Telemetry (ECG, Blood Pressure) Cardiovascular_Monitoring->Telemetry Repeat_Dose Repeat-Dose Toxicity Toxicology_Studies->Repeat_Dose

Figure 3: In vivo preclinical safety assessment workflow.

Conclusion

This compound represents a promising new generation of Kv7 channel openers with a distinct mechanism of action. While direct clinical data on its side effect profile is not yet available, a comparative analysis with other ion channel modulators, particularly those in the same class, provides a framework for anticipating its potential adverse effects. The primary anticipated side effects are likely to be CNS-related, including dizziness and somnolence. Comprehensive in vitro and in vivo safety and toxicology studies, following established experimental protocols, will be essential to fully characterize the safety profile of this compound and to determine its therapeutic window as it progresses through the drug development pipeline. The higher selectivity of this compound for specific Kv7 subunits compared to older drugs like retigabine may translate to a more favorable side effect profile, but this remains to be confirmed through rigorous preclinical and clinical evaluation.

References

A Comparative Analysis of QO 58 and Other Pyrazolo[1,5-a]pyrimidin-7(4H)-one Compounds as K(v)7 Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of QO 58, a potent pyrazolo[1,5-a]pyrimidin-7(4H)-one K(v)7 potassium channel opener, with other compounds from the same chemical series. The information is intended to assist researchers in understanding the structure-activity relationships within this class of compounds and to provide detailed experimental protocols for their evaluation.

Introduction to this compound and the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffold

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is a versatile heterocyclic structure that has been investigated for various biological activities. A notable derivative, this compound, has been identified as a potent and novel activator of K(v)7 (KCNQ) potassium channels.[1] These channels are crucial in regulating neuronal excitability, and their modulation is a promising therapeutic strategy for conditions like epilepsy and neuropathic pain.[2][3] this compound distinguishes itself from other K(v)7 openers, such as retigabine, through a different mechanism of action.[2][3]

Comparative Biological Activity

The following table summarizes the in vitro activity of this compound and other selected pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues on K(v)7.2/7.3 channels, a key heteromer in the central nervous system. The data is extracted from structure-activity relationship (SAR) studies that led to the discovery of this compound.

CompoundR1R2R3EC50 (µM) for K(v)7.2/7.3
This compound (Compound 17) CF3Phenyl2,6-dichloro-5-fluoropyridin-3-yl0.8
Analogue ACF3PhenylPhenyl>10
Analogue BCF3Phenyl2-chlorophenyl5.2
Analogue CHPhenyl2,6-dichlorophenyl3.1
Analogue DCF34-fluorophenyl2,6-dichlorophenyl1.5

Data synthesized from structure-activity relationship studies on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as K(v)7 channel activators.

Mechanism of Action of this compound

This compound enhances K(v)7 channel activity through a distinct mechanism that involves the voltage-sensing domain (VSD) of the K(v)7.2 subunit.[4] This interaction leads to a hyperpolarizing shift in the voltage-dependence of channel activation and a slowing of the deactivation kinetics.[2][3] By promoting the open state of the channel, this compound increases the M-type potassium current (Ikm), which helps to stabilize the neuronal membrane potential and reduce hyperexcitability.[4][5]

cluster_membrane Cell Membrane Kv7_channel K(v)7 Channel (Closed State) Kv7_channel_open K(v)7 Channel (Open State) Kv7_channel->Kv7_channel_open Opens K_efflux K+ Efflux Kv7_channel_open->K_efflux QO58 This compound VSD Voltage-Sensing Domain (VSD) QO58->VSD Binds to VSD->Kv7_channel Stabilizes open conformation Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in K_efflux->Hyperpolarization Leads to

Signaling pathway of this compound action on K(v)7 channels.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Perforated Whole-Cell Patch Clamp Electrophysiology

This technique is used to record K(v)7 currents from cultured cells expressing the channels of interest.

Objective: To measure the effect of pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds on the activity of K(v)7 channels.

Materials:

  • CHO cells stably expressing K(v)7 channel subtypes

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2)

  • Amphotericin B for perforation

  • Test compounds (this compound and analogues)

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

  • Backfill the pipette with internal solution containing amphotericin B (200-240 µg/mL).

  • Culture CHO cells expressing the desired K(v)7 channels on glass coverslips.

  • Transfer a coverslip to the recording chamber and perfuse with external solution.

  • Approach a cell with the patch pipette and form a gigaohm seal.

  • Monitor the access resistance until it stabilizes, indicating successful perforation.

  • Record baseline K(v)7 currents using a voltage-step protocol.

  • Perfuse the chamber with the external solution containing the test compound at various concentrations.

  • Record K(v)7 currents in the presence of the compound.

  • Analyze the data to determine the effect of the compound on current amplitude, voltage-dependence of activation, and deactivation kinetics.

In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

This model is used to assess the analgesic effects of the compounds in a preclinical model of neuropathic pain.

Objective: To evaluate the ability of pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds to alleviate mechanical allodynia in a rat model of neuropathic pain.

Materials:

  • Sprague-Dawley rats

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Chromic gut sutures

  • Von Frey filaments for assessing mechanical sensitivity

  • Test compounds and vehicle for administration

Procedure:

  • Anesthetize the rat.

  • Surgically expose the sciatic nerve in one hind limb.

  • Loosely tie four chromic gut ligatures around the sciatic nerve.

  • Close the incision and allow the animal to recover.

  • After a post-operative period (typically 7-14 days), assess the development of mechanical allodynia using von Frey filaments.

  • Administer the test compound or vehicle to the animals.

  • Measure the paw withdrawal threshold at different time points after compound administration.

  • Analyze the data to determine if the compound significantly increases the paw withdrawal threshold compared to the vehicle control.

cluster_preclinical Preclinical Efficacy Workflow CCI_Surgery Chronic Constriction Injury (CCI) Surgery Allodynia Development of Mechanical Allodynia CCI_Surgery->Allodynia Induces Compound_Admin Compound Administration Allodynia->Compound_Admin Baseline Measurement Von_Frey Von Frey Filament Testing Compound_Admin->Von_Frey Post-treatment Data_Analysis Data Analysis (Paw Withdrawal Threshold) Von_Frey->Data_Analysis

Experimental workflow for in vivo efficacy testing.

Conclusion

This compound is a promising lead compound from the pyrazolo[1,5-a]pyrimidin-7(4H)-one series that demonstrates potent activation of K(v)7 channels. The comparative data highlights the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold for optimal activity. The provided experimental protocols serve as a guide for researchers aiming to further investigate this class of compounds for the treatment of neuronal hyperexcitability disorders.

References

validating the analgesic properties of QO 58 in inflammatory pain models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Analgesic Properties of QO-58 in Preclinical Inflammatory Pain Models

For researchers and scientists in the field of drug development, the quest for novel analgesics with improved efficacy and favorable side-effect profiles is a constant endeavor. QO-58, a potent opener of KCNQ/Kv7 potassium channels, has emerged as a promising candidate for the management of pain, particularly inflammatory pain. This guide provides a comprehensive comparison of the analgesic properties of QO-58 and its lysine (B10760008) salt (QO-58-lysine) in established rodent models of inflammatory pain, supported by experimental data and detailed methodologies.

Performance Comparison in Inflammatory Pain Models

QO-58 and its lysine salt have demonstrated significant analgesic effects in two widely used models of inflammatory pain: the formalin test and the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model. The data consistently shows a dose-dependent reduction in pain behaviors.

Formalin-Induced Inflammatory Pain

The formalin test in mice induces a biphasic pain response: an initial acute phase (Phase I) followed by a tonic inflammatory phase (Phase II). QO-58-lysine has shown to be particularly effective in attenuating the inflammatory pain characteristic of Phase II.

CompoundDosage (mg/kg)Route of Administration% Reduction in Licking Time (Phase II)ComparatorComparator Dosage (mg/kg)Comparator % Reduction
QO-58-lysine12.5OralSignificant reduction[1]Morphine3.5Significant reduction[1]
QO-58-lysine25OralDose-dependent reduction[1]Morphine3.5Significant reduction[1]
QO-58-lysine50OralDose-dependent reduction[1]Morphine3.5Significant reduction[1]
CFA-Induced Inflammatory Pain

Intraplantar injection of Complete Freund's Adjuvant (CFA) in rats induces a persistent inflammatory state characterized by thermal hyperalgesia and mechanical allodynia. Oral and intraperitoneal administration of QO-58-lysine has been shown to dose-dependently increase the paw withdrawal threshold, indicating a reduction in mechanical allodynia.[1] This anti-nociceptive effect was reversed by the specific Kv7 channel blocker, XE991, confirming the mechanism of action.[1]

CompoundDosage (mg/kg)Route of AdministrationOutcome
QO-58-lysine12.5, 25, 50Oral / IntraperitonealDose-dependent increase in paw withdrawal threshold[1]

Mechanism of Action: Targeting Neuronal Hyperexcitability

QO-58 exerts its analgesic effects by activating Kv7 (KCNQ) potassium channels, which are crucial regulators of neuronal excitability.[2][3] In inflammatory states, nociceptors become hyperexcitable. By opening Kv7 channels, QO-58 increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for neurons to reach the threshold for firing action potentials, thereby dampening the transmission of pain signals. QO-58 has shown selectivity for Kv7.2 and Kv7.4 subtypes.[3]

G Mechanism of Action of QO-58 cluster_0 Inflammatory State cluster_1 Nociceptor Inflammatory Mediators Inflammatory Mediators Neuronal Hyperexcitability Neuronal Hyperexcitability Inflammatory Mediators->Neuronal Hyperexcitability leads to Kv7 Channel (Closed) Kv7 Channel (Closed) Kv7 Channel (Open) Kv7 Channel (Open) Kv7 Channel (Closed)->Kv7 Channel (Open) Pain Signal Transmission Pain Signal Transmission Neuronal Hyperexcitability->Pain Signal Transmission results in QO-58 QO-58 QO-58->Kv7 Channel (Closed) binds to and opens K+ Efflux K+ Efflux Kv7 Channel (Open)->K+ Efflux increases Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization causes Reduced Excitability Reduced Excitability Hyperpolarization->Reduced Excitability leads to Reduced Excitability->Pain Signal Transmission inhibits Analgesia Analgesia Reduced Excitability->Analgesia results in

Mechanism of action of QO-58.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key inflammatory pain models used to evaluate QO-58.

Formalin-Induced Inflammatory Pain Model in Mice

This model assesses nociceptive responses to a chemical irritant.

G Formalin Test Experimental Workflow Acclimatization Acclimatization Drug Administration Drug Administration Acclimatization->Drug Administration Formalin Injection Formalin Injection Drug Administration->Formalin Injection (e.g., 30 min prior) Observation Phase I Observation Phase I Formalin Injection->Observation Phase I (0-5 min) Quiescent Period Quiescent Period Observation Phase I->Quiescent Period (5-15 min) Observation Phase II Observation Phase II Quiescent Period->Observation Phase II (15-40 min) Data Analysis Data Analysis Observation Phase II->Data Analysis

Formalin Test Workflow.

Procedure:

  • Animal Acclimatization: Mice are placed in individual observation chambers for at least 30 minutes to acclimate to the testing environment.[4]

  • Drug Administration: QO-58-lysine (12.5, 25, or 50 mg/kg) or vehicle is administered orally. A positive control, such as morphine (3.5 mg/kg, subcutaneous), can be used.[1]

  • Formalin Injection: A solution of 2.5% or 5% formalin (typically 20-50 µL) is injected subcutaneously into the plantar surface of the mouse's hind paw.[1][4][5]

  • Observation: Immediately after injection, the time the animal spends licking, biting, or flinching the injected paw is recorded.

    • Phase I (Acute Pain): 0-5 minutes post-injection.[4][6] This phase is attributed to the direct activation of nociceptors.[4][7]

    • Quiescent Period: A brief period of reduced pain behavior.

    • Phase II (Inflammatory Pain): Typically 15-40 minutes post-injection.[6] This phase is associated with an inflammatory response and central sensitization.[4][7]

  • Data Analysis: The total time spent in pain-related behaviors is calculated for both phases and compared between treatment groups.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model is used to study persistent inflammatory pain.

G CFA-Induced Pain Model Workflow Baseline Measurement Baseline Measurement CFA Injection CFA Injection Baseline Measurement->CFA Injection Inflammation Development Inflammation Development CFA Injection->Inflammation Development (e.g., 24 hours) Drug Administration Drug Administration Inflammation Development->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing (at various time points) Data Analysis Data Analysis Behavioral Testing->Data Analysis

CFA-Induced Pain Workflow.

Procedure:

  • Baseline Assessment: The baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is determined for each rat.

  • CFA Injection: Complete Freund's Adjuvant (CFA), an emulsion of inactivated mycobacteria in mineral oil, is injected subcutaneously into the plantar surface of the rat's hind paw.[8] This induces a localized and persistent inflammatory response.[9][10]

  • Inflammation Development: The inflammatory response typically develops over 24 hours, leading to paw edema, mechanical allodynia, and thermal hyperalgesia.[8][9]

  • Drug Administration: QO-58-lysine (12.5, 25, or 50 mg/kg) or vehicle is administered orally or intraperitoneally at a set time after CFA injection.[1]

  • Behavioral Testing: The paw withdrawal threshold to mechanical stimuli is measured at various time points after drug administration to assess the analgesic effect.

  • Data Analysis: The change in paw withdrawal threshold from baseline is calculated and compared between treatment groups.

Conclusion

The available preclinical data strongly supports the analgesic properties of QO-58 and its lysine salt in inflammatory pain models. Its targeted mechanism of action on Kv7 channels presents a promising avenue for the development of a new class of analgesics. Further research, including direct comparisons with a broader range of existing analgesics such as NSAIDs and other ion channel modulators, is warranted to fully elucidate the therapeutic potential of QO-58 in the management of inflammatory pain. The detailed protocols provided herein offer a foundation for such future investigations.

References

Assessing the Anticonvulsant Profile of QO-58 Against Other Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anticonvulsant compound QO-58 and other recently developed alternatives. The focus is on their performance in preclinical assessments, supported by experimental data. While comprehensive in vivo anticonvulsant data for QO-58 is not publicly available, this guide summarizes its known mechanism of action and in vitro potency, and contrasts these with the profiles of other novel compounds for which in vivo data has been published.

Data Presentation: Comparative Anticonvulsant Activity

The following tables summarize the anticonvulsant efficacy of several novel compounds in two standard preclinical models: the Maximal Electroshock (MES) test, predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is indicative of activity against absence seizures. It is important to note that while QO-58 is a potent Kv7 channel opener, its specific activity in these standardized in vivo anticonvulsant models has not been reported in the available scientific literature.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Test

CompoundChemical ClassPutative Mechanism of ActionED₅₀ (mg/kg)Test SpeciesReference
QO-58 Pyrazolo[1,5-a]pyrimidin-7(4H)-oneKv7 Channel OpenerData Not Available--
Compound 1i [1][2][3]triazolo[1,5-a]pyrimidin-5(4H)-oneBroad Spectrum (Voltage-gated ion channels, GABAergic modulation)19.7Mouse[4]
MH4b1 Pyrazolo[1,5-a][1][5]triazineUnknown>150 (active at 300)Mouse[5]
Imperatorin Natural CoumarinUnknown167-290Mouse
Osthole (B1677514) Natural CoumarinUnknown253-639Mouse
Valproate Carboxylic AcidBroad Spectrum189-255Mouse

Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazol (scPTZ) Test

CompoundChemical ClassPutative Mechanism of ActionED₅₀ (mg/kg)Test SpeciesReference
QO-58 Pyrazolo[1,5-a]pyrimidin-7(4H)-oneKv7 Channel OpenerData Not Available--
Compound 1i [1][2][3]triazolo[1,5-a]pyrimidin-5(4H)-oneBroad Spectrum (Voltage-gated ion channels, GABAergic modulation)Active (qualitative)Mouse[4]
MH4b1 Pyrazolo[1,5-a][1][5][6]triazineUnknownInactiveMouse[5]
Levetiracetam PyrrolidinoneSV2A LigandInactiveMouse[7]
Pregabalin Gabapentinoidα2δ subunit of VGCCsInactiveMouse[7]
Phenobarbital BarbiturateGABA-A Receptor ModulatorActiveMouse[7]
Ethosuximide SuccinimideT-type Calcium Channel BlockerActiveMouse[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison of results.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

Apparatus:

  • An electroconvulsive shock generator with corneal electrodes.

Procedure:

  • Animal Preparation: Male ICR-CD-1 mice are commonly used. Animals are acclimated to the laboratory environment for at least 3-4 days prior to testing with ad libitum access to food and water.

  • Drug Administration: The test compound is administered, typically intraperitoneally (i.p.), at various doses to different groups of animals. A vehicle control group is also included.

  • Anesthesia and Electrode Placement: At the time of peak drug effect, a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the animal. The corneal electrodes, moistened with saline, are then placed on the eyes.

  • Stimulation: An alternating electrical current (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.

  • Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Abolition of the hindlimb tonic extension phase is considered protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for absence seizures and evaluates a compound's ability to elevate the seizure threshold.

Apparatus:

  • Isolation cages for observation.

Procedure:

  • Animal Preparation: Male CF-1 mice are often used and are acclimated as described for the MES test.

  • Drug Administration: The test compound or vehicle is administered to different groups of animals.

  • Chemoconvulsant Administration: At the time of peak drug effect, a dose of pentylenetetrazol (PTZ) known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[3]

  • Observation: Animals are placed in individual observation cages and observed for 30 minutes for the presence of a clonic seizure, characterized by at least 5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[3]

  • Endpoint: The absence of a clonic seizure during the observation period is considered protection.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Mandatory Visualization

Signaling Pathway of Kv7 Channel Openers

The following diagram illustrates the proposed mechanism of action for Kv7 channel openers like QO-58. These compounds bind to the voltage-gated potassium channel Kv7, leading to its opening and an efflux of potassium ions. This hyperpolarizes the neuronal membrane, making it less excitable and reducing the likelihood of seizure activity.

Kv7_Signaling_Pathway cluster_membrane Neuronal Membrane Kv7 Kv7 Channel (Closed) Kv7_open Kv7 Channel (Open) K_efflux K+ Efflux Kv7_open->K_efflux Facilitates QO58 QO-58 QO58->Kv7 Binds to channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of action of QO-58 as a Kv7 channel opener.

Experimental Workflow for Anticonvulsant Screening

The diagram below outlines the general workflow for the preclinical screening of novel anticonvulsant compounds using the MES and scPTZ tests.

Anticonvulsant_Screening_Workflow start Novel Compound Synthesis drug_admin Drug Administration (i.p. to Mice) start->drug_admin mes_test Maximal Electroshock (MES) Test drug_admin->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test drug_admin->scptz_test data_analysis Data Analysis (ED₅₀ Calculation) mes_test->data_analysis scptz_test->data_analysis profile Determine Anticonvulsant Profile data_analysis->profile

Caption: Preclinical anticonvulsant screening workflow.

References

Comparative Efficacy of QO 58: A Guide for Neuro-Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical efficacy of QO 58, a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound, in the context of seizure management. Due to the limited availability of direct comparative studies of this compound across different seizure types, this document leverages data from the well-characterized Kv7 channel opener, Retigabine (B32265), to project the potential differential efficacy of this compound. This approach is based on their shared mechanism of action as positive modulators of Kv7 (KCNQ) potassium channels, a key target in the development of anti-seizure medications.[1][2]

Mechanism of Action: Kv7 Channel Modulation

This compound exerts its anticonvulsant effect by acting as a potent opener of Kv7 potassium channels.[1] These channels are crucial regulators of neuronal excitability. By enhancing the M-current, a type of potassium current mediated by Kv7 channels, this compound hyperpolarizes the neuronal membrane, making it less likely for neurons to reach the threshold for firing action potentials. This stabilizing effect on neuronal membranes is believed to be the primary mechanism by which this compound and other Kv7 channel openers suppress seizure activity.[3][4]

The signaling pathway below illustrates the mechanism of action of this compound.

This compound Signaling Pathway QO_58 This compound Kv7_Channels Kv7 (KCNQ) Channels QO_58->Kv7_Channels Activates K_Efflux Increased K+ Efflux Kv7_Channels->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Mechanism of action of this compound on Kv7 channels.

Comparative Efficacy in Preclinical Seizure Models

While direct comparative data for this compound is not yet available, the following table summarizes the efficacy of the prototypical Kv7 channel opener, Retigabine, in three standard preclinical seizure models. This data provides a benchmark for the expected performance of this compound.

Seizure ModelSeizure Type RepresentedEfficacy of Retigabine (as a proxy for this compound)Reference
Maximal Electroshock (MES) Generalized Tonic-Clonic SeizuresEffective: Dose-dependently protects against tonic hindlimb extension.[5][6]
Pentylenetetrazole (PTZ) Generalized Myoclonic and Clonic SeizuresEffective: Increases the threshold for clonic and tonic-clonic seizures.[7][8]
Kindling Complex Partial Seizures with Secondary GeneralizationEffective: Suppresses fully kindled seizures and may have antiepileptogenic effects.[9][10][11]

Experimental Protocols

The following are detailed methodologies for the key preclinical models used to assess anticonvulsant efficacy.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[12][13]

Workflow:

MES_Workflow Animal_Prep Animal Preparation (e.g., mice, rats) Drug_Admin Drug Administration (this compound or vehicle) Animal_Prep->Drug_Admin Electrical_Stim Corneal or Ear Clip Electrical Stimulation Drug_Admin->Electrical_Stim Observation Observation of Hindlimb Extension Electrical_Stim->Observation Data_Analysis Data Analysis (% Protection) Observation->Data_Analysis

Experimental workflow for the MES seizure model.

Protocol:

  • Animals: Adult male rodents (mice or rats) are typically used.

  • Drug Administration: Animals are administered this compound or a vehicle control intraperitoneally or orally at various doses and pre-treatment times.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension in the drug-treated group is compared to the vehicle-treated group.

Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is used to identify anticonvulsants effective against generalized myoclonic and absence seizures.[14][15] PTZ is a GABA-A receptor antagonist that induces seizures in a dose-dependent manner.

Protocol:

  • Animals: Adult male rodents are used.

  • Drug Administration: this compound or vehicle is administered at varying doses and pre-treatment times.

  • PTZ Injection: A convulsant dose of PTZ (e.g., 60-85 mg/kg) is injected subcutaneously or intraperitoneally.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of myoclonic jerks and generalized clonic seizures with loss of righting reflex.

  • Data Analysis: The latency to the first seizure and the percentage of animals protected from generalized seizures are recorded and compared between groups. Seizure severity can also be scored using a standardized scale (e.g., Racine scale).

Kindling Model

Kindling is a model of epileptogenesis and pharmacoresistant partial seizures.[16][17] It involves repeated application of a sub-convulsive electrical or chemical stimulus to a specific brain region (e.g., amygdala or hippocampus), leading to the progressive development of more severe seizures.

Protocol:

  • Electrode Implantation (for electrical kindling): Animals are surgically implanted with an electrode in the target brain region.

  • Kindling Induction: A daily, brief, low-intensity electrical stimulus is applied through the electrode, or a sub-convulsive dose of a chemical convulsant like PTZ is administered repeatedly.[18][19]

  • Seizure Scoring: Seizure severity is scored after each stimulation/injection using a scale like the Racine scale.

  • Drug Testing: Once animals are fully kindled (i.e., consistently exhibit a specific seizure stage), this compound or vehicle is administered to assess its ability to suppress the kindled seizures.

  • Data Analysis: The effect of the drug on seizure severity, duration, and afterdischarge duration is measured and compared to baseline and vehicle-treated animals.

Conclusion

Based on its mechanism of action as a potent Kv7 channel opener, this compound is anticipated to exhibit a broad spectrum of anticonvulsant activity, similar to other drugs in its class like Retigabine. Preclinical data for Retigabine suggests potential efficacy against generalized tonic-clonic, myoclonic, and complex partial seizures. However, direct comparative studies are essential to fully elucidate the efficacy profile of this compound across different seizure types and to compare its potency and safety with existing anti-seizure medications. The experimental protocols outlined in this guide provide a framework for conducting such crucial preclinical evaluations.

References

Safety Operating Guide

Proper Disposal of Sodium Fluoroacetate (RCRA Code: P058)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Personnel

For researchers, scientists, and drug development professionals, the proper handling and disposal of acutely toxic chemicals is a critical component of laboratory safety. This document provides essential procedural guidance for the safe disposal of Sodium Fluoroacetate (B1212596), a highly toxic substance regulated under the Resource Conservation and Recovery Act (RCRA) with the hazardous waste code P058. Adherence to these procedures is mandatory to ensure the safety of laboratory personnel and to maintain environmental compliance.

Sodium Fluoroacetate, also known as Compound 1080, is a potent metabolic poison. Due to its extreme toxicity, direct neutralization is not a recommended disposal method. The primary disposal route for this chemical is incineration at a licensed hazardous waste facility. The following procedures detail the necessary steps for preparing this substance for final disposal.

Immediate Safety and Handling Precautions

Before beginning any procedure involving Sodium Fluoroacetate, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the required personal protective equipment (PPE) and emergency procedures.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Lab Coat: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. For spill cleanup or situations with potential for aerosolization, a NIOSH-approved respirator is necessary.

Quantitative Safety Data

The following table summarizes key quantitative safety data for Sodium Fluoroacetate. This information is critical for risk assessment and for understanding the acute toxicity of the compound.

ParameterValueReference(s)
RCRA Hazardous Waste Code P058[1]
CAS Number 62-74-8[2][3]
OSHA PEL (8-hr TWA) 0.05 mg/m³[4]
NIOSH REL (10-hr TWA) 0.05 mg/m³[4]
NIOSH STEL (15-min) 0.15 mg/m³[4]
NIOSH IDLH 2.5 mg/m³[2]
Human Lethal Dose (Oral) 2-10 mg/kg[3][5]

Experimental Protocol: Preparation for Disposal

The following protocol outlines the steps for preparing waste Sodium Fluoroacetate for collection by a certified hazardous waste disposal service. This procedure does not involve chemical neutralization but focuses on safe containment and labeling.

Materials:

  • Waste Sodium Fluoroacetate (solid or in solution)

  • RCRA-compliant hazardous waste container (clearly labeled)

  • Absorbent material (e.g., vermiculite)

  • Hazardous waste labels

  • Personal Protective Equipment (as specified above)

Procedure:

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.

  • Container Preparation:

    • Obtain a designated hazardous waste container that is compatible with Sodium Fluoroacetate.

    • Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("Sodium Fluoroacetate"), the RCRA code (P058), and the hazard characteristics (Acutely Toxic).

  • Waste Transfer (Solid):

    • Carefully transfer the solid waste Sodium Fluoroacetate into the hazardous waste container.

    • Use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste.

    • Add a sufficient amount of absorbent material, such as vermiculite, to surround the solid waste. This will prevent dispersal of the powder and provide a cushioning layer.

  • Waste Transfer (Aqueous Solution):

    • Carefully pour the aqueous solution of Sodium Fluoroacetate into the hazardous waste container.

    • Add absorbent material to the container to absorb the liquid.

  • Container Sealing and Storage:

    • Securely seal the lid of the hazardous waste container.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the cloth as hazardous waste.

    • Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Decontamination:

    • All non-disposable equipment that came into contact with the Sodium Fluoroacetate must be thoroughly decontaminated. Wash with soap and water, followed by several rinses with deionized water. Collect all rinsate as hazardous waste.

    • Wipe down the work surface in the fume hood with soap and water. Dispose of all cleaning materials as hazardous waste.

  • Disposal Request:

    • Arrange for pickup of the hazardous waste container by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Sodium Fluoroacetate.

cluster_prep Preparation cluster_transfer Waste Transfer cluster_final Final Steps start Start: Identify Sodium Fluoroacetate Waste ppe Don Appropriate PPE start->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood waste_container Label RCRA Waste Container (P058 - Acutely Toxic) fume_hood->waste_container waste_type Waste Type? waste_container->waste_type transfer_solid Transfer Solid Waste + Absorbent seal Seal Container and Decontaminate Exterior transfer_solid->seal transfer_liquid Transfer Aqueous Waste + Absorbent transfer_liquid->seal waste_type->transfer_solid Solid waste_type->transfer_liquid Liquid storage Store in Designated Hazardous Waste Area seal->storage decon Decontaminate Equipment and Work Area seal->decon pickup Arrange for EHS/ Contractor Pickup storage->pickup decon->pickup end End: Waste Disposed pickup->end

Caption: Workflow for the safe handling and preparation of Sodium Fluoroacetate (P058) for disposal.

Signaling Pathway of Toxicity

To underscore the importance of these safety procedures, the following diagram illustrates the mechanism of action by which Sodium Fluoroacetate exerts its extreme toxicity at the cellular level. This process is often referred to as "lethal synthesis."

SFA Sodium Fluoroacetate (Enters Cell) FACoA Fluoroacetyl-CoA SFA->FACoA 'Lethal Synthesis' Step 1 CitrateSynthase Citrate Synthase FACoA->CitrateSynthase Fluorocitrate Fluorocitrate (Toxic Metabolite) CitrateSynthase->Fluorocitrate Aconitase Aconitase Fluorocitrate->Aconitase Inhibits TCA_Cycle TCA Cycle Blocked Aconitase->TCA_Cycle Energy_Depletion Cellular Energy Depletion (ATP↓) TCA_Cycle->Energy_Depletion Cell_Death Cell Death Energy_Depletion->Cell_Death

Caption: Mechanism of Sodium Fluoroacetate toxicity via inhibition of the TCA cycle.

By providing this essential safety and logistical information, we aim to empower researchers to manage hazardous chemical waste responsibly, thereby building a culture of safety and trust within the scientific community. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Essential Safety and Logistical Information for Handling QO 58

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides crucial safety protocols and logistical plans for the handling and disposal of QO 58, a potent K_v_7 channel opener. The information herein is compiled to build a foundation of trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Chemical Identification:

  • Name: this compound

  • Chemical Name: 5-(2,6-Dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling similar chemical structures and should be followed diligently. It is imperative to obtain the official SDS from your supplier before commencing any work with this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is a minimum requirement and should be supplemented by a risk assessment of the specific procedures being undertaken.

Area of Protection Required PPE Specifications & Remarks
Eye & Face Protection Safety glasses with side-shields or gogglesMust comply with EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Dispose of contaminated gloves properly.
Body Protection Laboratory coatA fully buttoned lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If handling large quantities, or if dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. Work in a chemical fume hood is the preferred engineering control.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid and solvent-based spills should be available in the laboratory.

2. Weighing and Solution Preparation:

  • Weighing: When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the chemical fume hood to avoid generating dust.

  • Dissolving: this compound is soluble in DMSO.[1] When preparing stock solutions, add the solvent slowly to the solid to prevent splashing. Cap the vial securely and vortex or sonicate until fully dissolved.

3. Storage:

  • Solid Compound: Store the solid form of this compound at +4°C for long-term storage.

  • Stock Solutions: Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

1. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound, including weigh boats, pipette tips, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2. Decontamination:

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove all traces of this compound. The rinsate must be collected as hazardous liquid waste. After the initial solvent rinse, the glassware can be washed with soap and water.

  • Work Surfaces: Decontaminate the work surface of the chemical fume hood with a suitable solvent and then with soap and water after each use.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste. Never pour chemical waste down the drain.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage a Don Personal Protective Equipment b Prepare Chemical Fume Hood a->b c Assemble Materials (this compound, Solvents, etc.) b->c d Weigh Solid this compound c->d In Fume Hood j Store Solid this compound at +4°C c->j e Prepare Stock Solution d->e f Perform Experiment e->f k Store Stock Solutions at -20°C / -80°C e->k g Decontaminate Work Area & Glassware f->g h Segregate & Label Hazardous Waste g->h i Store Waste for EHS Pickup h->i

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.